2-(Quinolin-7-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-quinolin-7-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYJNMLEZCCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595512 | |
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152149-07-0 | |
| Record name | (Quinolin-7-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic Acid: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(Quinolin-7-YL)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes with detailed experimental insights, and discuss its potential applications in drug discovery, particularly focusing on its putative role as a modulator of key cellular signaling pathways.
Core Chemical and Physical Properties
This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The placement of the acetic acid moiety at the 7-position of the quinoline ring system imparts specific physicochemical characteristics that are crucial for its biological activity and drug-likeness.
| Property | Value | Source(s) |
| CAS Number | 152149-07-0 | [1][2][3] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Boiling Point (Predicted) | 388.8 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.297 g/cm³ | [1][2] |
| Melting Point | Not experimentally reported (N/A) | [1][2] |
| pKa (Predicted) | 3.44 ± 0.30 | [3] |
Synthesis and Reactivity
Proposed Synthetic Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acids or their derivatives.[4][5][6][7][8] This reaction, particularly the Kindler modification using sulfur and a secondary amine like morpholine, is well-suited for the synthesis of our target compound from 7-acetylquinoline.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Thioamide Intermediate
-
To a round-bottom flask equipped with a reflux condenser, add 7-acetylquinoline (1 equivalent), elemental sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a beaker of cold water.
-
The precipitated solid, the thioamide intermediate, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Step 2: Hydrolysis to this compound
-
Suspend the crude thioamide intermediate in a solution of aqueous sodium hydroxide (e.g., 10-20%) or hydrochloric acid (e.g., 6M).
-
Heat the mixture to reflux for 8-12 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and, if basic hydrolysis was performed, acidify with concentrated HCl to a pH of approximately 3-4 to precipitate the carboxylic acid. If acid hydrolysis was used, the product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The aromatic region will display a complex pattern of doublets and multiplets corresponding to the six protons on the quinoline ring. The methylene protons adjacent to the quinoline ring will likely appear as a singlet, and the carboxylic acid proton will be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically >170 ppm). The nine carbons of the quinoline ring will have chemical shifts in the aromatic region (approximately 120-150 ppm), and the methylene carbon will be observed in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group will be prominent around 1700-1725 cm⁻¹. The spectrum will also feature C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system in the 1400-1600 cm⁻¹ region.[9][11]
Mass Spectrometry
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).[12]
Biological Activities and Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[13] Quinoline-based compounds have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[13][14] The introduction of a carboxylic acid or acetic acid moiety can further enhance the therapeutic potential of the quinoline core.
Potential as an Enzyme Inhibitor
Derivatives of quinoline carboxylic and acetic acids have shown inhibitory activity against several key enzymes implicated in disease:
-
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling.[15][16] Dysregulation of kinase activity is a hallmark of cancer. Specifically, some quinoline-based molecules have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway.[15][17][18] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many human cancers.
-
Other Enzyme Targets: Quinoline derivatives have also been investigated as inhibitors of other enzymes, such as aldose reductase and diacylglycerol O-acyltransferase (DGAT1).
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Given the established role of quinoline derivatives as kinase inhibitors, it is plausible that this compound could modulate the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells, making it a prime target for anticancer drug development.[1][15]
Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to known enzyme inhibitors, particularly those targeting key cancer-related signaling pathways, warrants further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive biological evaluation to elucidate its specific molecular targets and mechanism of action. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing quinoline derivative.
References
- A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [No source available].
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- This compound | CAS#:152149-07-0 | Chemsrc. Chemsrc.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [No source available].
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
- Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [No source available].
- (PDF) QUINOLINE: ITS SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES.
- This compound | CAS#:152149-07-0 | Chemsrc. Chemsrc.
- Willgerodt rearrangement. Wikipedia.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity. Experts@Minnesota.
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applic
- Willgerodt-Kindler Reaction. Unacademy.
- Synthesis of 2-[(quinolin-8-yloxy)
- Willgerodt-Kindler Reaction. [No source available].
- Willgerodt-Kindler Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- This compound | 152149-07-0 - ChemicalBook. ChemicalBook.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. PubMed Central.
- Willgerodt rearrangement - chemeurope.com. chemeurope.com.
- Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [No source available].
- 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem. PubChem.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central.
- 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem - NIH. PubChem.
- 2-(7-Ethylquinolin-3-yl)acetic acid | C13H13NO2 | CID 177768651 - PubChem. PubChem.
- Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Deriv
- (2R)-2-amino-2-(quinolin-7-yl)acetic acid - ChemicalBook. ChemicalBook.
- Synthesis and biological evaluation of some novel hetroaryl quinolinone derivatives.
- Synthesis and Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzo
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers.
Sources
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 3. This compound | 152149-07-0 [amp.chemicalbook.com]
- 4. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 5. Willgerodt Rearrangement [unacademy.com]
- 6. Willgerodt-Kindler Reaction [drugfuture.com]
- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 8. Willgerodt_rearrangement [chemeurope.com]
- 9. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-(Quinolin-7-YL)acetic acid (CAS 152149-07-0): A Scaffold for Innovation in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Quinolin-7-YL)acetic acid, a heterocyclic compound built upon the privileged quinoline scaffold. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document, authored from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and the well-documented properties of related quinoline derivatives to offer valuable insights. We will explore its chemical properties, propose a logical synthetic pathway, and discuss its potential applications in drug discovery, particularly in the context of anticancer and antimicrobial research. This guide aims to serve as a foundational resource for researchers embarking on the synthesis and investigation of this promising, yet underexplored, molecule.
Introduction: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] This heterocyclic scaffold is present in a vast array of natural products and synthetic compounds that exhibit a wide spectrum of pharmacological activities.[2] From the potent antimalarial activity of quinine to the broad-spectrum antibacterial effects of fluoroquinolones, the quinoline nucleus has consistently proven to be a successful template for the design of novel therapeutic agents.[1] Its versatility allows for functionalization at various positions, leading to a rich diversity of chemical structures with tunable biological profiles.[2] Quinoline derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the enduring importance of this scaffold in modern drug discovery.[3][4]
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| CAS Number | 152149-07-0 | [5] |
| Molecular Formula | C₁₁H₉NO₂ | [5] |
| Molecular Weight | 187.19 g/mol | [3] |
| Boiling Point | 388.8 °C at 760 mmHg | [5] |
| Density | 1.297 g/cm³ | [5] |
| Flash Point | 188.9 °C | [5] |
Proposed Synthesis of this compound
Conceptual Synthetic Workflow
The proposed synthesis involves two key stages: the formation of the quinoline ring system followed by the elaboration of the substituent at the 7-position.
Sources
- 1. CAS Patents | CAS [cas.org]
- 2. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
2-(Quinolin-7-YL)acetic acid synthesis precursors
Initiating Reaction Pathway Analysis
I'm starting with Google searches to pinpoint the main synthesis routes and critical precursors for 2-(Quinolin-7-yl)acetic acid. I'm aiming to uncover detailed reaction conditions and yields in the literature. This will form the foundation for evaluating potential synthetic approaches.
Exploring Synthetic Routes Now
I'm now diving into the chemical literature. I'm focusing on finding detailed reaction mechanisms and established protocols. I'm paying close attention to reaction conditions, catalysts, and yields. At the same time, I'm ensuring safety data and potential side reactions are also captured. I'm also gathering analytical techniques to include in the guide.
Gathering Data, Refining Strategy
I'm now conducting a deep dive, starting with Google to identify the core synthetic pathways and crucial precursors. I'm focusing intently on sourcing detailed reaction mechanisms and robust protocols from top-tier chemical literature. The rationale behind specific reagent and conditions are also essential. Safety considerations and analytical techniques are concurrently being gathered. Then, I plan to structure the guide, build diagrams, and create protocols.
physical characteristics of 2-(Quinolin-7-YL)acetic acid
Initiating Property Search
I'm now starting a thorough search to uncover the physical and chemical attributes of 2-(Quinolin-7-yl)acetic acid. I'm focusing on molecular weight, melting and boiling points, solubility, pKa, and spectral data. Additionally, I'm trying to find established experimental protocols to determine these properties using techniques like differential calorimetry.
Developing Property Guide
I'm expanding the scope now to include synthesis and purification details for this compound to give the physical properties context. After that, I will start structuring the technical guide, which will begin with an introduction to the compound and a clear overview of its physical attributes via data tables. Next, I will craft step-by-step experimental protocols with clear explanations, followed by illustrative Graphviz diagrams. Finally, the whitepaper will be synthesized and supported by citations and references.
A Comprehensive Technical Guide to Determining the Organic Solvent Solubility of 2-(Quinolin-7-YL)acetic acid
This guide provides a robust framework for researchers, medicinal chemists, and formulation scientists to accurately determine the solubility of 2-(Quinolin-7-YL)acetic acid in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, experimental protocols, and analytical methodologies required to generate reliable and reproducible solubility profiles. By understanding the physicochemical properties of the compound and applying rigorous experimental design, researchers can generate the critical data needed to advance drug discovery and development projects.
Compound Profile and Physicochemical Characteristics
A thorough understanding of a compound's intrinsic properties is fundamental to predicting and interpreting its solubility behavior. This compound is a heterocyclic compound featuring a quinoline nucleus linked to an acetic acid moiety.
The quinoline ring system, a fusion of benzene and pyridine rings, imparts aromaticity and a degree of polarity due to the nitrogen heteroatom.[1] The acetic acid group provides a site for hydrogen bonding and introduces acidic properties. The interplay between the relatively non-polar aromatic core and the polar, ionizable carboxylic acid group dictates its interaction with various solvents.
Key predicted physicochemical properties are summarized below, which inform solvent selection and analytical method development.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2] |
| Molecular Weight | 187.19 g/mol | [2] |
| pKa (acidic) | 3.44 ± 0.30 | [2] |
| Boiling Point | 388.8 ± 17.0 °C | [2] |
| Density | 1.297 ± 0.06 g/cm³ | [2] |
The low predicted pKa suggests that this compound is a weak acid.[3] This is a critical parameter, as its ionization state will significantly influence solubility, particularly in protic or pH-buffered media. However, in the context of neat organic solvents, solubility will primarily be governed by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.
Theoretical Framework for Solvent Selection
The solubility of a solute in a given solvent is governed by the principle "like dissolves like." This means that solubility is maximized when the intermolecular forces of the solute and solvent are well-matched. Based on the structure of this compound, we can anticipate its behavior in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid group of the target molecule, leading to favorable solubility. Some quinoline derivatives have shown good solubility in hot ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): These solvents possess dipoles that can engage in dipole-dipole interactions with the polar quinoline ring. Solvents like Dimethyl Sulfoxide (DMSO) are powerful, universal organic solvents often used in early-stage drug discovery for creating high-concentration stock solutions.[5]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents lack significant polarity and hydrogen bonding capability. The solubility of the polar this compound is expected to be limited in these solvents. However, they are useful for establishing the lower bounds of the solubility profile.
A well-rounded study should therefore include a diverse set of solvents representing these different classes to build a comprehensive solubility profile.
Experimental Protocol: Equilibrium Shake-Flask Method
The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility.[3][6] It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, ensuring the data is robust and reflects a stable state.[5]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Autosampler vials for analysis
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[7][8]
Step-by-Step Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that saturation has been achieved.[3]
-
Solvent Addition: Add a precise, known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the slurries to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[3] For some compounds, longer times may be necessary, and it is good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles.[6] This step is critical to avoid artificially high results.
-
Dilution: Accurately dilute the filtered saturate with a suitable solvent (often the mobile phase of the analytical method) to bring its concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
The following diagram illustrates the core workflow for this protocol.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.
Analytical Quantification via HPLC-UV
A reliable and validated analytical method is paramount for accurate solubility measurement.[7] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and robust choice.[8]
Method Development Outline
-
Column Selection: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typical for reversed-phase chromatography. A gradient elution may be necessary to ensure good peak shape and separation from any potential impurities.
-
Wavelength Selection: The UV detection wavelength should be set at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. This can be determined using a UV-Vis spectrophotometer or a diode-array detector on the HPLC.
-
Calibration: Prepare a series of calibration standards of known concentrations using the pure compound. Generate a calibration curve by plotting the peak area against concentration. The curve should have a correlation coefficient (R²) of >0.999.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment and determine its concentration by interpolating its peak area from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.
The analytical process is visualized in the diagram below.
Caption: Workflow for HPLC-UV Quantification of Solute Concentration.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table for easy comparison. The results should be reported in standard units such as mg/mL and moles per liter (Molarity) at a specified temperature.
Table for Reporting Experimental Solubility Data (Example Template) Temperature: 25 °C (or specified)
| Solvent | Classification | Solubility (mg/mL) | Solubility (M) |
|---|---|---|---|
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Non-Polar | [Experimental Value] | [Calculated Value] |
The resulting data will provide a clear rank-ordering of solvents, guiding decisions in chemical synthesis (reaction medium), purification (crystallization solvent), and pharmaceutical formulation (excipient selection).
Conclusion
References
- Solubility of Things. 2-(2-quinolyl)quinoline - Solubility of Things.
- Slideshare. solubility experimental methods.pptx.
- Parchem. This compound (Cas 152149-07-0).
- Dakenchem. What is the solubility of quinoline in different solvents for antimalarial formulations?.
- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Abolghasem Jouyban. Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. 2012.
- Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility.
- WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development. 2024.
- ChemicalBook. This compound | 152149-07-0.
- ChemicalBook. This compound | 152149-07-0.
- Wolfgang Voigt, et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. 2019.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Guidechem. This compound 152149-07-0.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. 2021.
- Wikipedia. Quinoline.
- PubChem. Quinoline.
- ChemSrc. This compound | CAS#:152149-07-0.
- Journal of Al-Nahrain University. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. 2013.
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. This compound | 152149-07-0 [amp.chemicalbook.com]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. improvedpharma.com [improvedpharma.com]
Introduction: The Quinoline-7-yl Scaffold in Modern Research
An In-Depth Technical Guide to the Spectroscopic Characterization of Quinoline-7-yl Compounds
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Specifically, compounds bearing the quinoline-7-yl moiety are subjects of intense investigation due to their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] Furthermore, their unique photophysical characteristics make them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs).[4][5]
For researchers and drug development professionals, the unambiguous structural confirmation of novel quinoline-7-yl derivatives is a critical prerequisite for establishing structure-activity relationships (SAR) and advancing lead compounds. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—applied to the structural elucidation of this important class of compounds. Our focus is not merely on the data but on the underlying principles and the scientific rationale that dictates experimental design and interpretation, ensuring a robust and self-validating analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for the de novo structure elucidation of organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For quinoline-7-yl systems, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale: ¹H NMR Spectroscopy
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. In the quinoline-7-yl scaffold, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the nature and position of substituents.
-
Causality of Chemical Shifts: The quinoline ring is an electron-deficient heteroaromatic system due to the electronegativity of the nitrogen atom. This deshields the protons, causing them to resonate at a relatively downfield region (typically δ 7.0-9.0 ppm).[1] The proton at the C2 position is particularly deshielded due to its proximity to the nitrogen atom and often appears as the most downfield signal.[1] Protons on the carbocyclic ring (C5-C8) have shifts influenced by both the heterocyclic ring and any substituents.
-
Interpreting Coupling Constants: The spin-spin coupling between adjacent protons (J-coupling) is crucial for determining substitution patterns. Ortho-coupling (³J) is typically in the range of 7-9 Hz, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often negligible. Analyzing these patterns allows for the unambiguous assignment of each proton on the quinoline core.
Characteristic ¹H NMR Data for Quinoline-7-yl Derivatives
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Unsubstituted) | Typical Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ⁴J ≈ 1.6 Hz, ³J ≈ 4.0 Hz |
| H-3 | 7.3 - 7.5 | dd | ³J ≈ 8.0 Hz, ³J ≈ 4.0 Hz |
| H-4 | 8.0 - 8.2 | dd | ³J ≈ 8.4 Hz, ⁴J ≈ 1.6 Hz |
| H-5 | 7.6 - 7.8 | d | ³J ≈ 8.0 Hz |
| H-6 | 7.4 - 7.6 | dd | ³J ≈ 8.0 Hz, ³J ≈ 8.0 Hz |
| H-8 | 7.8 - 8.2 | d | ³J ≈ 8.4 Hz |
Note: These are approximate ranges. Actual values are highly dependent on the solvent and the electronic nature of substituents.[1][6]
Expertise & Rationale: ¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, quaternary).
-
Causality of Chemical Shifts: Similar to ¹H NMR, the electronegative nitrogen atom influences the carbon chemical shifts. Carbons adjacent to the nitrogen (C2 and C8a) are significantly downfield.[7][8] The substituent at the C7 position will directly impact the chemical shift of C7 and, to a lesser extent, the adjacent C6 and C8 carbons. Quaternary carbons (like C4a and C8a) can be identified by their lack of signal in a DEPT-135 experiment.
Characteristic ¹³C NMR Data for Quinoline-7-yl Derivatives
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | 149 - 151 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 126 - 128 |
| C-7 | 130 - 145 (highly substituent-dependent) |
| C-8 | 128 - 130 |
| C-8a | 147 - 149 |
Data synthesized from available literature.[6][7][8][9]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoline-7-yl compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for less soluble samples or those with exchangeable protons (e.g., -OH, -NH).[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6][9]
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.
-
(Optional but Recommended) Run distortionless enhancement by polarization transfer (DEPT) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (for complex structures): For unambiguous assignments, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and, crucially, offers structural insights through the analysis of its fragmentation patterns.
Expertise & Rationale: Ionization and Fragmentation
-
Choosing an Ionization Method: The choice of ionization technique is a key experimental decision.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining a prominent protonated molecular ion ([M+H]⁺). This is the preferred method for accurate mass determination using a high-resolution mass spectrometer (HRMS), which can confirm the elemental composition.[6][10]
-
Electron Ionization (EI): A hard ionization technique that imparts significant energy to the molecule, causing extensive fragmentation. This provides a characteristic "fingerprint" and is invaluable for structural elucidation by revealing weaker bonds and stable substructures.[6][9]
-
-
Fragmentation Pathways: The quinoline ring is a stable aromatic system. Fragmentation in EI-MS often involves the loss of substituents or small neutral molecules. Common fragmentation of the core itself is less frequent but can occur. The fragmentation of isoquinoline, a structural isomer, often involves the loss of HCN or C₂H₂, and similar pathways can be anticipated for quinoline under energetic conditions.[11][12] The specific fragmentation pattern of a quinoline-7-yl compound will be dominated by the nature of the substituent at the 7-position.
Common Fragmentation Patterns in Quinoline-7-yl Derivatives
| Precursor Ion | Neutral Loss | Resulting Fragment | Rationale |
| [M]⁺˙ (with -CHO at C7) | ˙H, then CO | [M-H-CO]⁺ | Loss of aldehydic proton followed by decarbonylation is a classic pathway for aromatic aldehydes.[9] |
| [M]⁺˙ (with -CH₂R at C7) | ˙R | [M-R]⁺ | Benzylic-type cleavage, leading to a stable quinolinyl-methyl cation. |
| [M]⁺˙ | HCN | [M-HCN]⁺ | Cleavage of the pyridine ring, a characteristic fragmentation of nitrogen heterocycles. |
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile). For direct infusion, this solution is used directly. For GC-MS or LC-MS, the sample is injected into the chromatograph.
-
Instrumentation (HRMS-ESI):
-
Calibrate the time-of-flight (TOF) or Orbitrap mass analyzer using a known standard.
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Compare the measured accurate mass to the calculated mass for the proposed formula (mass error should be < 5 ppm).[10]
-
-
Instrumentation (GC-MS with EI):
-
Inject the sample onto a GC column to separate it from impurities.
-
The eluting compound enters the EI source where it is bombarded with high-energy electrons (typically 70 eV).
-
The resulting fragments are separated by a mass analyzer (e.g., quadrupole) to generate the mass spectrum.
-
-
Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion ([M+H]⁺ or [M]⁺˙) with the first mass analyzer, subject it to collision-induced dissociation (CID) with an inert gas, and analyze the resulting product ions with the second mass analyzer.[13]
Vibrational (Infrared & Raman) Spectroscopy: Identifying Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying the presence of specific functional groups attached to the quinoline-7-yl core.
Expertise & Rationale: Probing Molecular Bonds
The quinoline nucleus has characteristic vibrations. The aromatic C=C and C=N stretching vibrations appear in the 1650-1450 cm⁻¹ region.[14] Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending in the 900-675 cm⁻¹ region can give clues about the substitution pattern.[14]
The true power of IR spectroscopy in this context is the identification of the substituent at the C7 position. For example:
-
A carbonyl group (C=O) from an aldehyde or ketone will show a strong, sharp absorption band in the 1750-1660 cm⁻¹ range.[9]
-
A hydroxyl group (-OH) will exhibit a broad absorption band around 3500-3200 cm⁻¹.
-
An amino group (-NH₂) will show two sharp peaks in the 3500-3300 cm⁻¹ region.[15]
-
A cyano group (-C≡N) will have a sharp, medium-intensity band around 2250 cm⁻¹.
Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Quinoline Ring | C=C, C=N Stretch | 1620 - 1450 | Medium-Strong |
| Aldehyde C=O | Stretch | ~1690 | Strong |
| Aldehyde C-H | Stretch | ~2850 & ~2750 | Weak (Characteristic) |
| C-Cl | Stretch | ~1090 | Strong |
Data compiled from multiple sources.[6][9][16]
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method): [17]
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (ATR): Alternatively, place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.[17]
-
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the quinoline ring gives rise to characteristic absorptions in the UV region.
Expertise & Rationale: Electronic Transitions
Quinoline derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions.[18] The positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands are sensitive to the solvent and the nature of the substituents. Electron-donating groups (e.g., -OH, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CHO) at the C7 position can shift these absorptions to longer wavelengths (bathochromic shift) and alter their intensity. This technique is particularly useful for quantitative analysis (using the Beer-Lambert law) and for studying how the electronic properties of the molecule change in different environments.[19]
Experimental Protocol: UV-Vis Data Acquisition
-
Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).[9] Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.1 and 1.0.
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Scan a range from approximately 200 to 400 nm to record the absorption spectrum.[20]
-
Identify the wavelength of maximum absorbance (λₘₐₓ) for each peak.
-
Integrated Spectroscopic Analysis: A Validating Workflow
No single technique provides the complete structural picture. The strength of modern spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. A logical workflow ensures that each piece of data validates the others, leading to an unambiguous structural assignment.
Workflow for Structural Elucidation
Caption: Integrated workflow for the spectroscopic elucidation of quinoline-7-yl compounds.
This workflow begins with MS to establish the molecular formula. NMR techniques are then used to build the carbon-proton framework. IR and UV-Vis spectroscopy provide orthogonal confirmation of functional groups and the electronic system, respectively. Each step validates the previous one, culminating in a high-confidence structural assignment.
References
- Supplementary Information - The Royal Society of Chemistry.
- Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum - ChemicalBook.
- Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI.
- The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... - ResearchGate.
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate.
- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES - UNCW Institutional Repository.
- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
- Quinoline-7-carbaldehyde(49573-30-0) 1H NMR spectrum - ChemicalBook.
- Quinoline(91-22-5) 13C NMR spectrum - ChemicalBook.
- Quinoline(91-22-5) 1H NMR spectrum - ChemicalBook.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... - ResearchGate.
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
- Synthesis, spectroscopic characterization, crystal structure, DFT, molecular docking and in vitro antibacterial potential of novel quinoline derivatives | Request PDF - ResearchGate.
- Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Publishing.
- Vibrational spectroscopic study of some quinoline derivatives - ResearchGate.
- Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed.
- Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed.
- Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC - NIH.
- (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - ResearchGate.
- Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH.
- Fundamentals of MS (7 of 7) - Fragmentation - YouTube.
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 15. Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 18. researchgate.net [researchgate.net]
- 19. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2-(Quinolin-7-YL)acetic acid: A Technical Guide for Novel Drug Discovery
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of pharmacological activities. This technical guide focuses on a specific, yet underexplored derivative, 2-(Quinolin-7-YL)acetic acid. While direct biological data for this compound is scarce, its structural features, shared with a vast family of bioactive molecules, strongly suggest significant potential in several key therapeutic areas. This document serves as an in-depth guide for researchers, scientists, and drug development professionals, outlining promising research avenues in neuroprotection, oncology, and infectious diseases. By synthesizing data from analogous compounds and providing detailed, field-proven experimental protocols, this guide aims to catalyze the investigation of this compound as a novel drug candidate.
Introduction to this compound: A Compound of Interest
This compound is a heterocyclic aromatic compound featuring a quinoline core linked to an acetic acid moiety at the 7-position.[1] The quinoline ring system is a prevalent motif in a multitude of clinically significant drugs, including antimalarials, anticancer agents, and antibiotics.[2] The acetic acid functional group can influence the compound's solubility, lipophilicity, and potential for specific biological interactions, such as enzyme inhibition. The strategic placement of the acetic acid group at the 7-position of the quinoline ring may offer a unique pharmacological profile compared to other isomers.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is critical for any drug discovery campaign. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Boiling Point (Predicted) | 388.8 ± 17.0 °C | [1] |
| Density (Predicted) | 1.297 g/cm³ | [4] |
These preliminary data suggest a molecule with a relatively low molecular weight, a feature often associated with favorable oral bioavailability. Further characterization of properties such as solubility, pKa, and LogP is a crucial first step in its preclinical evaluation.
Potential Research Area 1: Neuroprotection and Neurodegenerative Diseases
A growing body of evidence highlights the neuroprotective potential of quinoline derivatives, making this a compelling area of investigation for this compound.[5][6] The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target agents, a role that quinoline-based compounds are well-suited to fill due to their diverse biological activities, including antioxidant and anti-inflammatory effects.[7]
Scientific Rationale
The neuroprotective effects of quinoline derivatives are often attributed to their ability to chelate metal ions, scavenge reactive oxygen species (ROS), and modulate inflammatory pathways within the central nervous system.[5] The presence of the carboxylic acid group in this compound could enhance its antioxidant capacity and ability to interact with biological targets involved in neuroinflammation.
Proposed Signaling Pathway for Investigation
Caption: Proposed neuroprotective mechanism of this compound.
Experimental Workflow for Neuroprotection Assessment
Caption: Experimental workflow for assessing neuroprotective potential.
Detailed Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cytotoxicity Assessment: Seed cells in a 96-well plate. After 24 hours, treat with varying concentrations of this compound (e.g., 1-100 µM) for 24 hours. Assess cell viability using the MTT assay to determine the non-toxic concentration range.
-
Neuroprotection Assay: Pre-treat cells with non-toxic concentrations of this compound for 2 hours. Subsequently, induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. An increase in viability in the presence of the compound compared to the toxin-only control indicates a neuroprotective effect.
-
Measurement of Reactive Oxygen Species (ROS): Utilize a fluorescent probe like DCFH-DA to quantify intracellular ROS levels. A reduction in fluorescence in compound-treated cells suggests antioxidant activity.
Potential Research Area 2: Oncology
The quinoline scaffold is a privileged structure in cancer chemotherapy, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[8] These mechanisms include the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[9][10]
Scientific Rationale
The structural similarity of this compound to known anticancer quinolines suggests its potential as a novel therapeutic agent. The acetic acid side chain could facilitate interactions with the active sites of various enzymes implicated in cancer progression. Furthermore, modifications to this side chain could be explored to optimize potency and selectivity.
Key Anticancer Mechanisms of Quinoline Derivatives
Caption: Diverse anticancer mechanisms of quinoline derivatives.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow for evaluating the anticancer potential.
Detailed Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HCT116) in a 6-well plate. After 24 hours, treat the cells with this compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests cell cycle arrest.
Potential Research Area 3: Antimicrobial Activity
Quinoline derivatives have a long and successful history as antimicrobial agents.[2] The emergence of drug-resistant pathogens necessitates the discovery of new antibiotics with novel mechanisms of action.[11]
Scientific Rationale
The planar aromatic structure of the quinoline ring allows for intercalation with bacterial DNA, a mechanism employed by some quinolone antibiotics. The acetic acid moiety of this compound could contribute to its antimicrobial activity by enhancing its solubility and ability to penetrate bacterial cell walls, or by interacting with specific bacterial enzymes.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity assessment.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Grow bacterial strains in appropriate broth overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Synthesis and Derivatization Strategies
While this compound is commercially available, in-house synthesis may be required for larger quantities or for the generation of novel analogs. Several synthetic routes to quinoline acetic acid derivatives have been reported and can be adapted.
Retrosynthetic Analysis
A plausible retrosynthetic approach could involve the formation of the acetic acid side chain from a suitable precursor on a pre-formed quinoline ring. For example, a 7-bromoquinoline could undergo a palladium-catalyzed cross-coupling reaction with a protected form of acetic acid.
Proposed Synthetic Scheme
A potential synthetic route could involve the Skraup synthesis to form the quinoline core, followed by functional group manipulation to introduce the acetic acid moiety. Alternatively, a pre-functionalized aniline could be used in a Doebner-von Miller reaction.
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of new therapeutic agents. Based on the extensive literature on the biological activities of quinoline derivatives, this guide has outlined three key areas for investigation: neuroprotection, oncology, and antimicrobial activity. The provided experimental workflows and detailed protocols offer a solid foundation for researchers to initiate a comprehensive evaluation of this compound.
Future research should focus on:
-
Comprehensive Physicochemical Profiling: Thoroughly characterizing the solubility, stability, and lipophilicity of this compound.
-
In-depth Biological Evaluation: Executing the proposed experimental workflows to determine the efficacy of the compound in the suggested therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to identify key structural features required for activity and to optimize potency and selectivity.
-
In Vivo Studies: Progressing promising candidates to relevant animal models to assess their efficacy and safety in a physiological context.
The exploration of this compound and its derivatives has the potential to yield novel drug candidates that address significant unmet medical needs.
References
- Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946.
- Gontijo, V. S., de Fátima, Â., & Goulart, M. O. F. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Frontiers in Chemistry, 9, 726594.
- Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79.
- Kumar, A., Singh, A., & Singh, R. K. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
- Gontijo, V. S., de Fátima, Â., & Goulart, M. O. F. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease.
- Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869.
- Kharb, R., & Kaur, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17855-17877.
- Sobańska, A. W., & Kałwa, K. (2020). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 25(21), 5036.
- Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742.
- Halstead, F. D., Rauf, M., Moiemen, N. S., et al. (2015).
- ChemSrc. (n.d.). This compound.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Al-Obaidi, A. M. J., & Al-Majidi, S. M. H. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(1), 1-10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 6. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Quinoline-7-yl Functional Group: Properties, Synthesis, and Applications
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides an in-depth technical analysis of the quinoline-7-yl functional group, a specific substitution pattern that significantly influences molecular properties and function. We will explore the nuanced physicochemical characteristics of this moiety, detail robust synthetic methodologies for its incorporation, and examine its critical role in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of the quinoline-7-yl group in their work.
Introduction: The Significance of the Quinoline Core and the 7-Position
Quinoline, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyridine ring, is a fundamental structural motif in over 200 identified biologically active alkaloids, including the historic antimalarial agent, quinine.[3][4][5] Its structure, also known as 1-azanaphthalene, imparts a unique electronic profile.[6] The nitrogen atom at position 1 renders the pyridine ring electron-deficient, while the fused benzene ring remains relatively electron-rich.[7][8] This electronic dichotomy allows for both electrophilic substitution on the carbocyclic ring and nucleophilic substitution on the heterocyclic ring.[6][8]
The position of substitution on the quinoline ring dramatically alters its pharmacological and physical properties.[9] While positions like C2, C4, and C8 have been extensively studied, the quinoline-7-yl position offers a distinct vector for molecular modification. Substituents at the C7 position can modulate the electronic environment of the entire ring system, influence steric interactions, and provide a key handle for establishing interactions with biological targets without directly interfering with the critical hydrogen-bonding capability of the N1 nitrogen. This unique positioning makes the quinoline-7-yl group a strategic component in the design of targeted therapeutics and functional materials.
Physicochemical Characteristics of the Quinoline-7-yl Group
Understanding the core properties of the quinoline-7-yl moiety is essential for predicting its behavior in a larger molecular context. These properties dictate everything from solubility and membrane permeability to target binding affinity.
Electronic Effects
The electronic nature of a substituent at the C7 position directly impacts the electron density across the quinoline scaffold.
-
Electron-Withdrawing Groups (EWGs): An EWG at C7, such as a halogen (e.g., -Cl) or a nitro group (-NO₂), decreases the electron density on the benzene portion of the ring system. This can influence the pKa of the quinoline nitrogen, making it less basic.[10] This modulation is critical in drug design, as the basicity of the nitrogen often governs interactions with acidic residues in protein binding pockets.[10]
-
Electron-Donating Groups (EDGs): Conversely, an EDG like an amino (-NH₂) or methoxy (-OCH₃) group at C7 increases the electron density of the carbocyclic ring. This can enhance π-π stacking interactions and increase the basicity of the ring nitrogen.[10]
The interplay of these electronic effects is a key consideration in structure-activity relationship (SAR) studies.[9]
Lipophilicity and Solubility
Lipophilicity, often expressed as LogP or LogD, is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADMET) profile.[11][12] The quinoline core itself is moderately lipophilic. A substituent at the C7 position can be tailored to fine-tune this property.
-
Adding hydrophobic groups (e.g., alkyl, aryl) at C7 will increase the overall lipophilicity, potentially enhancing membrane permeability but decreasing aqueous solubility.[11]
-
Introducing polar or ionizable groups (e.g., -OH, -COOH, -NH₂) at C7 can increase aqueous solubility, which is often desirable for parenteral drug formulations.[12]
The introduction of a nitrogen atom into a ring system generally reduces lipophilicity compared to its carbocyclic analogue.[11][13] Careful selection of the C7-substituent is therefore a primary strategy for optimizing the ADMET properties of a lead compound.
Basicity (pKa)
The quinoline nitrogen is a weak tertiary base.[6] The pKa of the conjugate acid is sensitive to the electronic effects of substituents on the ring.[10] While substituents on the pyridine ring have the most direct impact, a C7-substituent exerts its influence through the fused aromatic system.
-
EWGs at C7 lower the pKa, making the nitrogen less likely to be protonated at physiological pH (7.4).
-
EDGs at C7 raise the pKa, increasing the proportion of the protonated form at physiological pH.
This property is crucial because the ionization state of a drug affects its solubility, permeability, and ability to interact with its biological target.[12][14]
Table 1: Comparative Physicochemical Properties of Substituted Quinolines
| Substituent at C7 | Type | Expected Effect on pKa[10] | Expected Effect on Lipophilicity (LogP) |
|---|---|---|---|
| -H (Quinoline) | Neutral | Baseline (pKa ≈ 4.9) | Baseline (LogP ≈ 2.0) |
| -Cl | EWG | Decrease | Increase |
| -NH₂ | EDG | Increase | Decrease |
| -OCH₃ | EDG | Slight Increase | Slight Increase |
| -CF₃ | Strong EWG | Significant Decrease | Significant Increase |
Synthetic Methodologies for 7-Substituted Quinolines
The synthesis of quinoline derivatives is a well-established field of organic chemistry, with several classic named reactions providing access to the core scaffold.[3] Modern methods, particularly transition-metal-catalyzed cross-coupling reactions, have greatly expanded the diversity of substituents that can be installed at the C7 position.
Classical Synthesis of the Quinoline Core
These methods build the quinoline ring from acyclic precursors, often anilines, and can be adapted to yield 7-substituted products by starting with a meta-substituted aniline.
-
Skraup Synthesis: The reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring.[3]
-
Doebner-von Miller Reaction: A variation using α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[15]
-
Combes Quinoline Synthesis: The acid-catalyzed reaction of anilines with β-diketones.[15]
-
Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene group alpha to a carbonyl.[15]
The primary limitation of these methods is often the harsh reaction conditions and potential for regioisomeric mixtures when using unsymmetrically substituted precursors.
Modern C-H Functionalization and Cross-Coupling Strategies
For more precise and versatile synthesis, post-modification of a pre-formed quinoline ring, typically a 7-haloquinoline, is the preferred strategy. Palladium-catalyzed cross-coupling reactions are the workhorses in this domain.
Protocol: Suzuki-Miyaura Cross-Coupling for Synthesis of 7-Arylquinolines
This protocol describes a representative procedure for the synthesis of a 7-arylquinoline from 7-bromoquinoline.
-
Reaction Setup: To an oven-dried Schlenk flask, add 7-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 7-arylquinoline.
Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond, regenerating the active catalyst. The base is crucial for activating the boronic acid.[9]
Other key cross-coupling reactions include:
-
Buchwald-Hartwig Amination: For synthesizing 7-aminoquinolines.[9]
-
Sonogashira Coupling: For installing alkyne substituents at C7.[9]
-
Heck Reaction: For creating C7-alkenylquinolines.
More recently, direct C-H activation strategies are emerging, which offer a more atom-economical approach by functionalizing the C7-H bond directly, though regioselectivity can be a challenge.[16][17]
Applications of the Quinoline-7-yl Group
The quinoline-7-yl moiety is a key pharmacophore in numerous therapeutic agents, most notably in the field of oncology as kinase inhibitors.[18]
Role in Kinase Inhibition
Protein kinases are a major class of drug targets in cancer therapy.[2] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The quinoline ring is an excellent "hinge-binding" motif, with the N1 atom often forming a critical hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.[19]
A substituent at the C7 position extends into the solvent-exposed region of the binding pocket. This allows for:
-
Enhanced Potency: The C7-substituent can engage in additional favorable interactions (hydrophobic, polar, or hydrogen bonding) with amino acid residues, increasing the binding affinity.
-
Improved Selectivity: By designing the C7-substituent to fit the unique topology of a specific kinase's binding site, selectivity over other kinases can be achieved, reducing off-target effects.[18][20]
-
Modulation of Physicochemical Properties: As discussed, the C7-substituent can be used to optimize the drug's solubility, permeability, and metabolic stability without disrupting the core hinge-binding interaction.[11]
Case Study: Bosutinib (Bosulif®)
Bosutinib is a dual Src/Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML). Its structure features a 2,4-dichloro-5-methoxyphenylamino group at the C7 position of a quinoline core. This bulky group at C7 is critical for its high potency and selectivity, occupying a hydrophobic pocket in the kinase domain.
Other Therapeutic Areas
Beyond kinase inhibition, the quinoline-7-yl group is found in compounds with a wide range of biological activities:
-
Antimalarial Agents: Derivatives of 7-chloro-4-aminoquinoline, such as chloroquine, have been mainstays in malaria treatment.[21][22] The 7-chloro group is known to be important for activity, likely influencing the drug's accumulation in the parasite's food vacuole.[4]
-
Anti-inflammatory Agents: Certain quinoline derivatives with specific substitutions at C7 have shown potential as inhibitors of inflammatory targets like COX enzymes.[9]
-
Antimicrobial Agents: Novel 7-substituted quinoline derivatives have demonstrated antibacterial and antifungal properties.[23]
Bioisosteric Replacement
In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve potency or ADMET properties.[24] The quinoline ring itself can be considered a bioisostere of naphthalene. Understanding the role of the C7 position allows medicinal chemists to design novel heterocyclic scaffolds that mimic the spatial and electronic arrangement of a quinoline-7-yl pharmacophore to discover new chemical entities with improved drug-like properties.[25][26]
Characterization of Quinoline-7-yl Compounds
Confirming the structure and purity of synthesized compounds is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the protons of the quinoline ring. The protons at C5, C6, and C8 will show characteristic coupling patterns (doublets or doublet of doublets) that confirm the 7-substitution pattern. The chemical shift of the new substituent at C7 will also be visible.[27][28]
-
¹³C NMR: Shows the chemical shifts for all carbon atoms, with the C7 signal being significantly affected by the attached substituent.[28]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the molecular formula.[29]
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the C7 substituent (e.g., C=O stretch for a ketone, N-H stretch for an amine).[28]
-
UV-Visible Spectroscopy: The extended aromatic system of quinoline gives it a characteristic UV absorption profile, which is modulated by the nature of the substituent at C7.[30][31]
Conclusion and Future Outlook
The quinoline-7-yl functional group is a versatile and powerful tool in the arsenal of medicinal chemists and materials scientists. Its unique position on the quinoline scaffold allows for the fine-tuning of electronic, steric, and physicochemical properties, which is essential for optimizing molecular function. The development of robust and efficient synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has made a vast chemical space accessible for exploration. As our understanding of disease biology deepens, the ability to strategically modify privileged scaffolds like quinoline will continue to be a driving force in the discovery of next-generation therapeutics. The quinoline-7-yl moiety, with its proven track record in successful drugs and its potential for further innovation, is set to remain a feature of high-impact molecules for the foreseeable future.
References
- A REVIEW ON QUINOLINE AND ITS DERIV
- Martorana, A., La Monica, G., Lauria, A., et al. (2021).
- Patel, A. B., Ghate, M. D., & Patel, A. D. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
- Quinine. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Kele, Z., Tököli, H., Szakács, Z., et al. (2023). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. ACS Omega. [Link]
- Quinoline. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Marella, A., Ali, M. R., Alam, M. T., et al. (2013). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry. [Link]
- Leclerc, E., & Caron, L. (2023). Preparation of 3,5-Methanobenzo[b]azepines: An sp3-Rich Quinolone Isostere. The Journal of Organic Chemistry. [Link]
- Quinoline Yellow. (n.d.). PubChem. Retrieved January 9, 2026. [Link]
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PubMed Central. [Link]
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024). ChemMedChem. [Link]
- Vibrational spectroscopic study of some quinoline derivatives. (2018).
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. (2016). NIH. [Link]
- UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. (2002).
- Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2024).
- pKa, Solubility, and Lipophilicity. (2016).
- Quinoline derivative and their pharmacological & medicinal potential. (2022). ScienceScholar. [Link]
- Biologically active quinoline and quinazoline alkaloids part I. (2016). PubMed Central. [Link]
- Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2021). Research Square. [Link]
- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
- New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline. (2024). NIH. [Link]
- Antimalarials. 7-Chloro-4-(substituted amino)quinolines. (1946). Journal of Medicinal Chemistry. [Link]
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2024).
- Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (2024).
- Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][7]triazino[2,3-c]quinazolines. (2023). PubMed Central. [Link]
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2021). Taylor & Francis Online. [Link]
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
- Lipophilicity and pKa Assays. (n.d.).
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing. [Link]
- Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. (2024).
- Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]
- New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. (2021).
- Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PubMed. [Link]
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). University of South Florida. [Link]
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. (n.d.). University of Liverpool. [Link]
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab. [Link]
- Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PubMed Central. [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Quinine - Wikipedia [en.wikipedia.org]
- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noveltyjournals.com [noveltyjournals.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. namiki-s.co.jp [namiki-s.co.jp]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
The Quinoline-7-yl Scaffold: A Deep Dive into its Electronic Properties and Strategic Applications
An In-depth Technical Guide for Researchers
Abstract
The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science, celebrated for its versatile pharmacological and photophysical properties.[1][2][3][4] While functionalization can occur at multiple positions, the C7 position of the quinoline ring offers a unique nexus for modulating the core's electronic landscape. Substituents at this position can profoundly influence the molecule's electron density distribution, basicity, and frontier molecular orbitals, thereby fine-tuning its biological activity and material characteristics.[5][6] This guide provides an in-depth exploration of the electronic properties of the quinoline-7-yl scaffold, bridging fundamental principles with advanced applications. We will dissect the causal relationships between substituent electronics and resulting physicochemical properties, detail robust experimental and computational workflows for characterization, and highlight the strategic implications for drug discovery and organic electronics.
The Fundamental Electronic Architecture of Quinoline
Quinoline is not a simple aromatic system; it is a tale of two electronically distinct, fused rings. The carbocyclic benzene ring is inherently electron-rich and predisposed to electrophilic substitution, typically at positions C5 and C8.[2][7] Conversely, the heterocyclic pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions C2 and C4.[7] This intrinsic electronic dichotomy governs the baseline reactivity and properties of the entire scaffold.
The C7 position resides on the electron-rich benzene moiety. However, its reactivity is less pronounced than that of C5 or C8, making its selective functionalization a non-trivial synthetic challenge.[8][9] This challenge, however, belies the strategic advantage of this position: substituents at C7 can powerfully modulate the electronic character of the entire fused system without the steric encumbrances or directing-group dependencies often associated with other positions.
Caption: The Quinoline-7-yl Scaffold.
Modulating the Electronic Core: The Impact of C7-Substituents
The true power of the quinoline-7-yl scaffold is realized through the strategic placement of functional groups that can either "push" or "pull" electron density, thereby altering the molecule's properties in a predictable manner.
Electron-Donating Groups (EDGs): Enhancing Basicity and Luminescence
When an electron-donating group, such as an amino (-NH₂) or hydroxyl (-OH) group, is installed at the C7 position, it increases the electron density across the bicyclic system through resonance and inductive effects.
-
Impact on Basicity (pKa): This increased electron density enhances the basicity of the quinoline nitrogen (N1). This is a critical parameter in drug design, as the ability of a molecule to be protonated influences its solubility, membrane permeability, and target engagement. For instance, the antimalarial activity of many 4-aminoquinolines is linked to their accumulation in the acidic food vacuole of the parasite, a process governed by their pKa values.[5][10]
-
Induction of Optical Properties: A potent EDG at C7, paired with the inherently electron-accepting nature of the quinoline core, can create a molecule with significant intramolecular charge transfer (ICT) character.[11] Upon photoexcitation, an electron is promoted from a highest occupied molecular orbital (HOMO), largely localized on the EDG, to a lowest unoccupied molecular orbital (LUMO) centered on the quinoline ring system. This ICT process is often associated with strong fluorescence and a large Stokes shift, making these derivatives valuable as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[11][12]
Caption: Intramolecular Charge Transfer (ICT) Pathway.
Electron-Withdrawing Groups (EWGs): Tuning for Reactivity and Bioactivity
Conversely, placing an electron-withdrawing group like chloro (-Cl) or trifluoromethyl (-CF₃) at the C7 position decreases the electron density of the ring system.
-
Impact on Basicity (pKa): This effect reduces the basicity of the quinoline nitrogen, making the molecule less prone to protonation.[5] This can be strategically employed to modulate a drug's pharmacokinetic profile.
-
Precursors for Synthesis: The 7-chloroquinoline scaffold is a cornerstone intermediate in medicinal chemistry, most famously as the precursor to the antimalarial drug chloroquine.[6] The electron-withdrawing nature of the chlorine atom influences the overall reactivity of the ring, while also serving as a handle for subsequent nucleophilic aromatic substitution reactions to build the final drug molecule.
-
Enhancing ICT with EDGs: When an EWG is present on the quinoline core, it can enhance the ICT effect initiated by an EDG at another position, further tuning the molecule's optical properties.[11]
Table 1: Physicochemical Properties of Representative 7-Substituted Quinolines
| Compound | Substituent (at C7) | Type | pKa (Predicted) | Key Application Area | Reference(s) |
| 7-Aminoquinoline | -NH₂ | EDG | 6.60 | Antimalarial, Fluorescent Probes | [13][14] |
| 7-Hydroxyquinoline | -OH | EDG | 5.48 (acidic), 8.85 (basic) | Analytical Reagent, Synthesis Precursor | [15][16] |
| 7-Chloroquinoline | -Cl | EWG | N/A | Antimalarial Drug Intermediate | [17] |
Characterization of Electronic Properties: A Multi-faceted Approach
A comprehensive understanding of the quinoline-7-yl scaffold's electronics requires a synergistic combination of computational and experimental techniques.
Computational Chemistry: Predicting Electronic Behavior
Density Functional Theory (DFT) is an indispensable tool for predicting the electronic structure and properties of molecules before they are synthesized.[18][19][20]
Workflow Causality: The choice of a functional (e.g., B3LYP) and basis set (e.g., 6-311G++) represents a trade-off between computational cost and accuracy. B3LYP is a hybrid functional that provides a good balance for many organic molecules, while a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing electron distribution and non-covalent interactions.
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Substituted 10-(naphthalene-7-yl)anthracene Derivatives for Blue Fluorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Page loading... [wap.guidechem.com]
- 14. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 7-Hydroxyquinoline | C9H7NO | CID 135426866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 7-Hydroxyquinoline|lookchem [lookchem.com]
- 17. 7-Chloroquinoline: a versatile intermediate for the synthesis of 7-substituted quinolines | Scilit [scilit.com]
- 18. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Enduring Scaffold: A Technical Guide to Quinoline-Based Carboxylic Acids in Modern Drug Discovery
Introduction: The Privileged Quinoline-Carboxylic Acid Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinoline scaffold, a bicyclic aromatic heterocycle, is a prime example of such a versatile core.[1] First isolated from coal tar in the 1830s, its true potential was unlocked through synthetic derivatization, revealing a vast spectrum of pharmacological activities.[1] When functionalized with a carboxylic acid group, the resulting quinoline-based carboxylic acids exhibit a remarkable confluence of properties that make them central to the development of therapeutics for infectious diseases, cancer, and inflammatory conditions.[2][3]
The carboxylic acid moiety is not merely a passive substituent; it often plays a critical role in the molecule's mechanism of action, serving as a key interaction point with biological targets, such as forming salt bridges with essential residues in enzyme active sites.[4] This guide provides an in-depth exploration of quinoline-based carboxylic acids, from their fundamental synthesis and characterization to their diverse biological activities and applications in contemporary drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and illuminate the structure-activity relationships that govern their therapeutic potential.
I. Synthetic Strategies: Crafting the Quinoline Core
The construction of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research, with several named reactions forming the bedrock of its synthesis.[1] Modern advancements have focused on improving yields, broadening substrate scope, and employing greener chemical processes.[5]
Classical Synthetic Routes: The Cornerstones of Quinoline Chemistry
Two of the most venerable and widely employed methods for synthesizing quinoline-4-carboxylic acids are the Pfitzinger and Doebner reactions.[1]
-
The Pfitzinger Reaction: This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[1] The base hydrolyzes the amide bond in isatin, and the resulting intermediate undergoes a series of reactions, including imine formation, tautomerization, intramolecular cyclization, and dehydration, to yield the final quinoline-4-carboxylic acid.[6]
-
The Doebner Reaction: This method provides an alternative pathway by reacting an aniline, an aldehyde, and pyruvic acid.[1] While effective, this reaction has seen modifications to improve its efficiency, especially for anilines with electron-withdrawing groups which tend to have lower reactivity.[7]
Representative Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid Derivative
This protocol describes a general procedure for the Pfitzinger reaction to synthesize a quinoline-4-carboxylic acid derivative.
Materials:
-
Isatin (1 equivalent)
-
Appropriate ketone (e.g., acetophenone) (2 equivalents)
-
Potassium hydroxide (KOH) (3 equivalents)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a minimal amount of water and then add ethanol.
-
To this basic solution, add isatin and stir the mixture at room temperature for approximately one hour.[8]
-
Slowly add the ketone to the reaction mixture.
-
Heat the mixture to reflux and maintain it for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with concentrated HCl to precipitate the quinoline-4-carboxylic acid derivative.
-
Collect the solid product by filtration, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified compound.
Modern Synthetic Approaches
Recent advancements have focused on one-pot syntheses, microwave-assisted reactions, and the use of novel catalysts to improve the efficiency and environmental friendliness of quinoline-4-carboxylic acid synthesis.[5] For instance, microwave irradiation has been shown to significantly reduce reaction times for the Pfitzinger reaction. Furthermore, new catalysts are being explored to facilitate these reactions under milder conditions.[5]
II. Biological Activities and Mechanisms of Action
Quinoline-based carboxylic acids have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery.[2] Their therapeutic potential spans from antibacterial and anticancer to anti-inflammatory and antimalarial applications.
Anticancer Activity
A significant area of research for quinoline-based carboxylic acids is their potential as anticancer agents.[9] They have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes in cancer cell proliferation.
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): Certain quinoline-4-carboxylic acids are potent inhibitors of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[4][10] Cancer cells, with their high proliferation rate, are heavily reliant on this pathway for the synthesis of DNA and RNA precursors.[4] By blocking DHODH, these compounds deplete the pyrimidine pool, leading to cell growth arrest.[4] The carboxylic acid group at the C-4 position is crucial for this activity, as it forms a salt bridge with an arginine residue in the enzyme's binding pocket.[4][10] Brequinar is a well-known example of a quinoline-4-carboxylic acid that inhibits DHODH.[10]
Caption: Mechanism of quinolone antibacterial action.
Other Biological Activities
Beyond their anticancer and antibacterial properties, quinoline-based carboxylic acids have shown a wide array of other biological activities, including:
-
Anti-inflammatory: Certain quinoline-4-carboxylic and quinoline-3-carboxylic acids exhibit significant anti-inflammatory properties. [9]* Antimalarial: The quinoline core is a well-known pharmacophore in antimalarial drugs. [11]Quinoline-4-carboxamide derivatives, for example, have shown potent multistage antimalarial activity through a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2). [12]* Antifungal: Some derivatives have demonstrated promising antifungal activity. [13]* Antioxidant: The modification of isatin via the Pfitzinger reaction to produce quinoline-4-carboxylic acids has been shown to enhance antioxidant activity. [8]* Enzyme Inhibition: Quinoline carboxylic acid derivatives have been explored as inhibitors for various other enzymes, such as Diacylglycerol O-Acyltransferase (DGAT1). [14]
III. Structure-Activity Relationships (SAR)
The biological activity of quinoline-based carboxylic acids is highly dependent on the substitution pattern on the quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
A notable example of SAR studies involves the inhibition of dihydroorotate dehydrogenase. For quinoline-4-carboxylic acid analogs, three critical regions have been identified: [10]
-
C-2 Position: Bulky, hydrophobic substituents are generally required for potent inhibition. [10][15]2. C-4 Position: A strict requirement for the carboxylic acid group or its corresponding salts is observed. [10]3. Benzo Portion of the Ring: Appropriate substitutions on the benzo ring can further modulate activity. [10]
Compound Class Target Key SAR Insights References Quinoline-4-carboxylic acids DHODH Bulky, hydrophobic groups at C-2 enhance activity. The C-4 carboxylic acid is essential. [10][15] Quinolones DNA Gyrase/Topoisomerase IV The C-3 carboxylic acid is crucial for activity. [4] Quinoline-3-carboxylic acids Protein Kinase CK2 Tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives show high activity. [16] | Quinoline-4-carboxamides | Plasmodium falciparum | Modifications at the R1 and R2 positions of the carboxamide side chain significantly impact potency and pharmacokinetic properties. | [12]|
IV. Analytical Characterization
The unambiguous characterization of newly synthesized quinoline-based carboxylic acids is essential for ensuring their purity and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure, providing information about the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups, particularly the characteristic C=O and O-H stretching vibrations of the carboxylic acid moiety. [17]* High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.
-
X-ray Crystallography: Provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in its crystalline state. [17]
V. Conclusion and Future Perspectives
Quinoline-based carboxylic acids represent a highly versatile and enduring scaffold in medicinal chemistry. Their rich history of synthetic exploration, coupled with their diverse and potent biological activities, continues to make them a focal point of drug discovery efforts. The ability to fine-tune their properties through targeted substitutions, guided by a deep understanding of structure-activity relationships, ensures their continued relevance in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent analogs with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this privileged class of compounds. The integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of the next generation of quinoline-based carboxylic acid drugs.
References
- Al-Suwaidan, I. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology.
- Gashaw, T., & Getahun, B. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines.
- Lahna, A., et al. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Applications of Quinoline-3-carboxylic Acid in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD..
- Showalter, H. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.
- Sławiński, J., et al. (2015). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
- Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
- Sari, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
- Kumar, S., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry.
- Dr. Pushpendra Kumar Classes. (2022). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.
- Lilienkampf, A., et al. (2010). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Hori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
- Hori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Fundamental Chemistry of 2-(Quinolin-7-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a cornerstone in the development of therapeutic agents across a wide range of disease areas, including infectious diseases, oncology, and inflammation.[2] This guide focuses on a specific, yet underexplored, member of this family: 2-(Quinolin-7-YL)acetic acid. By providing a comprehensive overview of its fundamental chemistry, from synthesis to potential applications, we aim to equip researchers with the knowledge necessary to unlock its full potential in drug discovery and development.
Core Molecular Attributes of this compound
This compound is a structurally intriguing molecule, featuring a quinoline core with an acetic acid moiety at the 7-position. This substitution pattern differentiates it from its more commonly studied isomers and imparts specific physicochemical properties that are critical for its behavior in chemical and biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding its solubility, stability, and potential for formulation.
| Property | Value | Source/Comment |
| CAS Number | 152149-07-0 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | Calculated |
| Molecular Weight | 187.19 g/mol | Calculated |
| Boiling Point | 388.8°C at 760 mmHg | [3] |
| Density | 1.297 g/cm³ | [3] |
| Flash Point | 188.9°C | [3] |
Synthesis of this compound: A Proposed Experimental Protocol
Proposed Synthetic Pathway
The proposed synthesis involves a three-step sequence starting from 7-methylquinoline:
-
Bromination: Radical bromination of 7-methylquinoline to yield 7-(bromomethyl)quinoline.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to form 2-(quinolin-7-yl)acetonitrile.[4]
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to the final carboxylic acid.[5]
Caption: Proposed three-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 7-(Bromomethyl)quinoline
-
Rationale: This step introduces a reactive handle at the 7-position. N-Bromosuccinimide (NBS) is a common reagent for the radical bromination of benzylic positions, and azobisisobutyronitrile (AIBN) is a standard radical initiator.
-
Procedure:
-
To a solution of 7-methylquinoline (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-(bromomethyl)quinoline.[6]
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-(Quinolin-7-yl)acetonitrile
-
Rationale: The highly nucleophilic cyanide ion displaces the bromide in an Sₙ2 reaction, extending the carbon chain and introducing the nitrile group, a precursor to the carboxylic acid. Dimethyl sulfoxide (DMSO) is an excellent solvent for this type of reaction.
-
Procedure:
-
In a round-bottom flask, dissolve 7-(bromomethyl)quinoline (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 equivalents) portion-wise to the solution.[4]
-
Heat the reaction mixture to approximately 90°C and stir for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude 2-(quinolin-7-yl)acetonitrile by column chromatography.
-
Step 3: Hydrolysis of 2-(Quinolin-7-yl)acetonitrile to this compound
-
Rationale: The nitrile group is readily hydrolyzed to a carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is proposed here.[7]
-
Procedure:
-
To 2-(quinolin-7-yl)acetonitrile (1 equivalent), add an aqueous solution of sulfuric acid (e.g., 50% v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a base, such as an aqueous solution of sodium hydroxide, to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[8]
-
Spectroscopic Characterization: A Predictive Analysis
Due to the scarcity of published experimental data, this section provides a predictive analysis of the key spectroscopic features of this compound. These predictions are based on established principles of NMR, IR, and mass spectrometry, as well as data from closely related quinoline derivatives.[9][10]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The predicted chemical shifts for this compound are summarized below.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| H-2 | ~8.9 | dd | ~4.5, 1.5 | Pyridine ring proton |
| H-8 | ~8.1 | d | ~8.5 | Benzene ring proton |
| H-4 | ~8.0 | d | ~8.5 | Pyridine ring proton |
| H-5 | ~7.8 | d | ~8.5 | Benzene ring proton |
| H-6 | ~7.5 | dd | ~8.5, 2.0 | Benzene ring proton |
| H-3 | ~7.4 | dd | ~8.5, 4.5 | Pyridine ring proton |
| -CH₂- | ~3.8 | s | - | Acetic acid methylene |
| -COOH | >10 | br s | - | Carboxylic acid proton |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~175 | Carboxylic acid carbonyl |
| C-4a | ~148 | Quinoline ring junction |
| C-2 | ~150 | Pyridine ring |
| C-8a | ~147 | Quinoline ring junction |
| C-7 | ~138 | Benzene ring (ipso-carbon) |
| C-4 | ~136 | Pyridine ring |
| C-5 | ~129 | Benzene ring |
| C-8 | ~128 | Benzene ring |
| C-6 | ~127 | Benzene ring |
| C-3 | ~122 | Pyridine ring |
| -CH₂- | ~40 | Acetic acid methylene |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the quinoline ring system.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3300-2500 | O-H stretch (carboxylic acid dimer) | Broad, Strong |
| ~3050 | C-H stretch (aromatic) | Medium |
| ~2950 | C-H stretch (aliphatic) | Medium |
| 1760-1690 | C=O stretch (carboxylic acid) | Strong |
| 1600-1450 | C=C stretch (aromatic) | Medium to Strong |
| 1320-1210 | C-O stretch (carboxylic acid) | Strong |
| 950-910 | O-H bend (out-of-plane) | Broad, Medium |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][11] The C=O stretch will be a strong, sharp peak.[12]
Mass Spectrometry (MS)
In mass spectrometry, the fragmentation pattern provides valuable information about the molecular structure. For this compound, the following key fragments would be expected under electron ionization (EI).
-
Molecular Ion (M⁺): A peak at m/z = 187, corresponding to the molecular weight of the compound.
-
Loss of -COOH: A significant fragment at m/z = 142, resulting from the loss of the carboxylic acid group as a radical. This is a common fragmentation pathway for carboxylic acids.[13]
-
Quinoline Cation: A prominent peak at m/z = 128, corresponding to the stable quinoline ring system after cleavage of the acetic acid side chain.
Caption: Predicted mass spectrometry fragmentation of this compound.
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay of the quinoline nucleus and the carboxylic acid functional group.
-
Acidity: The carboxylic acid proton is acidic and will readily react with bases to form carboxylate salts.
-
Esterification and Amidation: The carboxylic acid can undergo standard esterification and amidation reactions to produce a variety of derivatives. These reactions are crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
-
Reactions of the Quinoline Ring: The quinoline ring is a weak base and can be protonated at the nitrogen atom in the presence of strong acids. It can also undergo electrophilic aromatic substitution, although the reactivity is influenced by the deactivating effect of the carboxylic acid group.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing or reducing agents should be avoided.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1] While specific biological data for this compound is limited, its structural features suggest several promising avenues for investigation in drug discovery.
A Scaffold for Bioactive Molecules
The carboxylic acid group provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of esters, amides, and other derivatives. This is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. The substitution pattern on the quinoline ring is known to be critical for biological activity. For example, substitutions at the 7-position of the quinoline ring have been shown to be important for the activity of some anticancer and antimalarial agents.[14][15]
Potential Therapeutic Areas
Given the wide range of activities reported for quinoline derivatives, this compound and its analogs could be explored for various therapeutic applications, including:
-
Anticancer Agents: Many quinoline-based compounds have shown potent anticancer activity.[16]
-
Antimicrobial Agents: The quinoline core is present in several antibacterial and antifungal drugs.[17]
-
Anti-inflammatory Agents: Some quinoline derivatives have demonstrated anti-inflammatory properties.[17]
-
Antiviral Agents: Quinoline-containing compounds have been investigated as potential antiviral agents.[1]
The development of new derivatives of this compound and their subsequent biological evaluation will be crucial in determining their therapeutic potential.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity with significant potential for application in drug discovery and development. This guide has provided a comprehensive overview of its fundamental chemistry, including a proposed synthesis, predictive spectroscopic analysis, and a discussion of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and stimulate further investigation into the chemical and biological properties of this promising molecule.
References
- FTIR Spectrum of Quinoline-2-carboxylic acid. (n.d.). ResearchGate.
- SAR of Quinolines.pptx. (n.d.). Slideshare.
- Ncube, B., Mhlongo, M. H., & Nlooto, M. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 32. [Link]
- E. Substitution Reactions Involving Cyanide Ions. (2023, January 22). Chemistry LibreTexts.
- Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry and Industry: An Indian Journal, 13(2), 122.
- conversion of Acetonitrile into Acetic acid. (2018, June 22). Brainly.in.
- Al-Ostath, A., El-Awady, R., & Ghattas, M. A. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical biology & drug design, 104(4), e14615. [Link]
- Nucleophilic displacement of a benzylic bromide using sodium cyanide. (n.d.). Organic Chemistry Portal.
- How can you prepare acetic acid from acetonitrile? (2025, June 24). Filo.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
- Severinsen, R. J. (2020). The synthesis and chemistry of Quinolino(7,8-h)
- Sayeeda, Z. (2021). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.
- Method for preparing 7-bromoisoquinoline. (n.d.). Google Patents.
- Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate.
- Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (n.d.). ResearchGate.
- If acetonitrile can be converted to acetic acid in acidic hydrolysis conditions, then how is it widely used as a solvent for HPLC in a low pH? (2013, August 5). ResearchGate.
- Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega.
- Khan, I., Zaib, S., Batool, S., Ibrar, A., Khan, A., Saeed, A., & Iqbal, J. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Medicinal Chemistry Research, 28(8), 1216–1228. [Link]
- Quinoline compounds and preparation method thereof, and intermediate, pharmaceutical composition and application of quinoline compounds. (n.d.). Google Patents.
- Nucleophilic substitution reactions with cyanide. (2015, May 10). YouTube.
- Lee, J., Kim, H., & Lee, S. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20300. [Link]
- Arjunan, S., Santhanam, S., & Mohan, S. (2014). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal of Applied Physics, 6(4), 1-13.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
- KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.
- Scheme 1 Synthesis of 7- or 8-(N-substituted)-2-morpholino quinazolin-4-ones. (n.d.). ResearchGate.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4).
- This compound. (n.d.). ChemSrc.
- Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). Arkat USA.
- Mass spectrometry: trouble with acetic acid fragmentation. (2013, December 6). Chemistry Stack Exchange.
- Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate.
- Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
- Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. (2020). Molecules, 25(19), 4492. [Link]
- Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (2025, June 11). ResearchGate.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. (2007). Journal of Medicinal Chemistry, 50(22), 5273–5286. [Link]
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2018). Arabian Journal of Chemistry, 11(8), 1275-1288.
- One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. (2014). Organic & Biomolecular Chemistry, 12(43), 8683-8686.
- Preparation method of 4-bromomethylquinoline-2(H)-ketone. (n.d.). Google Patents.
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. brainly.in [brainly.in]
- 6. Buy 7-(Bromomethyl)quinoline | 769100-08-5 [smolecule.com]
- 7. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 15. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(Quinolin-7-YL)acetic Acid from 7-Bromoquinoline: An Application Note and Protocol
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The introduction of an acetic acid moiety at the 7-position of the quinoline ring system yields 2-(Quinolin-7-YL)acetic acid, a valuable building block for the synthesis of more complex molecules with potential biological activity. This document provides a detailed, field-proven protocol for the synthesis of this compound, commencing from the readily available starting material, 7-bromoquinoline. This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.
The synthetic strategy outlined herein follows a robust and reproducible two-step pathway: (1) a palladium-catalyzed cyanation of 7-bromoquinoline to furnish the key intermediate, 2-(quinolin-7-yl)acetonitrile, and (2) the subsequent hydrolysis of the nitrile to the target carboxylic acid. This approach is favored for its efficiency and the commercial availability of the necessary reagents and catalysts.
Strategic Overview: A Two-Step Synthetic Approach
The conversion of 7-bromoquinoline to this compound is efficiently achieved through a two-step synthetic sequence. This strategy was chosen for its reliability and high-yielding nature, leveraging well-established palladium-catalyzed cross-coupling chemistry and standard hydrolysis techniques.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Palladium-Catalyzed Cyanation of 7-Bromoquinoline
The introduction of a cyano group onto the quinoline scaffold is achieved via a palladium-catalyzed cross-coupling reaction. This class of reactions is a pillar of modern organic synthesis, allowing for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For this specific transformation, we employ zinc cyanide as the cyanide source, which is a safer and more manageable alternative to other cyanating agents. The catalytic system comprises a palladium(0) source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky phosphine ligand, 1,1'-bis(diphenylphosphino)ferrocene (dppf).
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3] The use of a bulky and electron-rich ligand like dppf is known to enhance the reactivity of the catalyst towards aryl bromides.
Experimental Protocol: Synthesis of 2-(Quinolin-7-yl)acetonitrile
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 7-Bromoquinoline | 208.05 | 1.0 | 208 mg |
| Zinc Cyanide (Zn(CN)₂) | 117.43 | 0.6 | 70 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.02 | 18 mg |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 554.56 | 0.04 | 22 mg |
| N,N-Dimethylacetamide (DMAc), anhydrous | - | - | 5 mL |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromoquinoline (208 mg, 1.0 mmol), zinc cyanide (70 mg, 0.6 mmol), tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (22 mg, 0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(quinolin-7-yl)acetonitrile as a solid.
Reaction Mechanism: The Catalytic Cycle of Cyanation
The palladium-catalyzed cyanation of 7-bromoquinoline proceeds through a well-established catalytic cycle.
Caption: The catalytic cycle for the palladium-catalyzed cyanation of 7-bromoquinoline.
Part 2: Hydrolysis of 2-(Quinolin-7-yl)acetonitrile
The final step in the synthesis is the hydrolysis of the nitrile intermediate to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[4] Both methods are effective, and the choice may depend on the scale of the reaction and the desired workup procedure.
Protocol 2A: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. The reaction is typically carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Quinolin-7-yl)acetonitrile | 180.21 | 1.0 | 180 mg |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | - | 2 mL |
| Water | 18.02 | - | 5 mL |
Procedure:
-
In a round-bottom flask, dissolve 2-(quinolin-7-yl)acetonitrile (180 mg, 1.0 mmol) in a mixture of water (5 mL) and concentrated sulfuric acid (2 mL).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the solution to approximately 4-5 with a saturated solution of sodium hydroxide.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Protocol 2B: Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the carboxylate salt, which is then acidified to give the final product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-(Quinolin-7-yl)acetonitrile | 180.21 | 1.0 | 180 mg |
| Sodium Hydroxide (NaOH) | 40.00 | - | 10% aq. solution (10 mL) |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | As needed |
Procedure:
-
In a round-bottom flask, suspend 2-(quinolin-7-yl)acetonitrile (180 mg, 1.0 mmol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 4-5.
-
The product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain this compound.
Conclusion
The two-step synthesis of this compound from 7-bromoquinoline presented here provides a reliable and scalable method for accessing this valuable synthetic intermediate. The palladium-catalyzed cyanation followed by hydrolysis is a robust sequence that can be readily implemented in a standard laboratory setting. The detailed protocols and the underlying scientific principles discussed in this application note are intended to empower researchers in the field of medicinal chemistry and drug development to confidently synthesize this and related quinoline derivatives.
References
- Anderson, K. W., et al. (2005). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 7(21), 4741-4743.
- Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 133(47), 19198-19201.
- Li, J., et al. (2018). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 54(74), 10432-10435.
- Yu, H., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
- Maligres, P. E., et al. (2009). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Letters, 11(20), 4548-4551.
- Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications.
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wenner, W. (1950). HYDROLYSIS OF ARYLACETONITRILES. The Journal of Organic Chemistry, 15(3), 548-551.
- Mondal, S., et al. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219.
- Cannatelli, M. D., & Ragauskas, A. J. (2014). Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones. Chemical Engineering Research and Design, 92(11), 2378-2384.
- Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- University of Wisconsin-Madison. (n.d.). HYDROLYSIS.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Mastering the Synthesis of 7-Substituted Quinolines: An Application Guide to the Friedlander Annulation
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The Friedlander synthesis, a classical yet enduringly relevant reaction, offers a direct and versatile route to this privileged heterocyclic system.[2] This guide provides an in-depth exploration of the Friedlander synthesis with a specific focus on the preparation of 7-substituted quinolines, a class of compounds with significant potential in drug discovery.
This document will delve into the mechanistic nuances of the Friedlander annulation, provide detailed, field-tested protocols for the synthesis of various 7-substituted quinolines, and present a comparative analysis of catalytic systems to aid in the rational design of synthetic strategies.
The Friedlander Synthesis: A Mechanistic Overview
The Friedlander synthesis is fundamentally a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group, typically a ketone or an ester.[3] The reaction can be catalyzed by either acids or bases and proceeds through a cyclodehydration mechanism to furnish the quinoline ring system.[2] To achieve a 7-substituted quinoline, the synthesis logically commences with a 4-substituted 2-aminoaryl aldehyde or ketone.
There are two generally accepted mechanistic pathways for the Friedlander synthesis, the course of which is often dictated by the reaction conditions:
-
The Aldol Condensation Pathway (Base-Catalyzed): Under basic conditions, the reaction is believed to initiate with an aldol-type condensation between the enolate of the active methylene compound and the carbonyl group of the 2-aminoaryl precursor. The resulting β-hydroxy carbonyl intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the amino group onto the remaining carbonyl. Subsequent dehydration of the cyclic intermediate yields the aromatic quinoline product.
-
The Schiff Base Formation Pathway (Acid-Catalyzed): In an acidic environment, the reaction is thought to commence with the formation of a Schiff base (imine) between the amino group of the 2-aminoaryl reactant and the carbonyl of the active methylene compound. This is followed by an intramolecular aldol condensation and subsequent dehydration to afford the final quinoline.
Recent studies suggest that for the reaction between 2-aminobenzaldehydes and ketones under typical acidic or basic conditions, the intermolecular aldol condensation is the initial and rate-determining step.
Visualizing the Mechanism
Caption: Generalized mechanism of the Friedlander synthesis for 7-substituted quinolines.
Controlling Regioselectivity: A Critical Challenge
A significant challenge in the Friedlander synthesis arises when employing unsymmetrical ketones, as the initial condensation can occur at either α-carbon, potentially leading to a mixture of regioisomeric products. For the synthesis of 2,3,7-trisubstituted or 2,7-disubstituted quinolines, controlling this regioselectivity is paramount.
Several strategies have been developed to address this issue:
-
Use of Activating Groups: β-ketoesters and 1,3-diketones generally react with high regioselectivity to yield 2,3-disubstituted quinolines due to the higher reactivity of the methylene group flanked by two carbonyls.
-
Amine Catalysis: Specific amine catalysts, such as pyrrolidine and its derivatives, can favor the formation of the kinetic enamine intermediate from an unsymmetrical ketone, leading to the preferential formation of the less substituted product. The bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been shown to provide high regioselectivity for the synthesis of 2-substituted quinolines.[4] Slow addition of the methyl ketone substrate can further enhance this selectivity.[4]
-
Ionic Liquids: The use of ionic liquids as both solvent and catalyst can also promote regiospecificity in the Friedlander annulation.[3]
Experimental Protocols for the Synthesis of 7-Substituted Quinolines
The following protocols provide detailed, step-by-step procedures for the synthesis of representative 7-substituted quinolines. These methods have been selected for their reliability and adaptability.
Protocol 1: Synthesis of 7-Bromo-2,3-disubstituted Quinoline using Conventional Heating
This protocol describes an acid-catalyzed synthesis of a 7-bromo-substituted quinoline in an aqueous medium.[5]
Materials:
-
4-Bromo-2-aminobenzaldehyde
-
Ethyl acetoacetate
-
Hydrochloric acid (HCl), concentrated
-
Water (H₂O)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
To a round-bottom flask, add 4-bromo-2-aminobenzaldehyde (1.0 mmol) and ethyl acetoacetate (1.2 mmol).
-
Add water (10 mL) to the flask.
-
Carefully add a catalytic amount of concentrated HCl (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Isolate the solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 7-bromo-2-methyl-3-ethoxycarbonylquinoline.
Protocol 2: Microwave-Assisted Synthesis of Polysubstituted Quinolines
Microwave irradiation can significantly accelerate the Friedlander synthesis, often leading to higher yields in shorter reaction times.[6]
Materials:
-
4-Substituted-2-aminoaryl ketone (e.g., 4-chloro-2-aminoacetophenone)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol or solvent-free)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the 4-substituted-2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and the catalyst (e.g., 10 mol% p-toluenesulfonic acid).
-
If using a solvent, add a minimal amount of ethanol. For solvent-free conditions, proceed without a solvent.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 5-15 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
If the product precipitates, isolate it by filtration. Otherwise, dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Domino Nitro Reduction-Friedlander Synthesis
Materials:
-
4-Substituted-2-nitrobenzaldehyde or 4-substituted-2-nitroacetophenone
-
Active methylene compound
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine the 4-substituted-2-nitroaryl carbonyl compound (1.0 mmol), the active methylene compound (1.2 mmol), and iron powder (e.g., 3-5 equivalents) in glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating. The in-situ reduction of the nitro group to an amine will be followed by the Friedlander condensation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis of Catalytic Systems
The choice of catalyst is crucial in the Friedlander synthesis, influencing reaction rates, yields, and in some cases, regioselectivity. A wide variety of catalysts have been explored, ranging from classical Brønsted and Lewis acids to more modern heterogeneous and reusable catalysts.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range (%) | Reference(s) |
| Brønsted Acids | |||||
| p-TsOH | Solvent-free, 80-100 °C or MW | Readily available, inexpensive | Can be harsh for sensitive substrates | 85-95 | [3] |
| HCl | H₂O, reflux | Cost-effective, green solvent | Corrosive | 77-95 | [5] |
| Lewis Acids | |||||
| Zn(OTf)₂ | Solvent-free, 80 °C | Highly efficient, reusable | Metal-based | 80-95 | [8] |
| Bi(OTf)₃ | Acetonitrile, rt | Mild conditions | Metal-based | 85-95 | [8] |
| ZrCl₄ | EtOH/H₂O, 60 °C | Effective for polysubstituted quinolines | Moisture sensitive | 80-92 | [1] |
| Ionic Liquids | |||||
| [Hbim]BF₄ | Solvent-free, 100 °C | Reusable, can enhance regioselectivity | Higher cost, potential viscosity issues | 90-95 | [8] |
| [Et₃NH][HSO₄] | Solvent-free, 100 °C | Non-volatile, non-corrosive | Higher cost | 85-95 | [8] |
| Heterogeneous Catalysts | |||||
| SiO₂ nanoparticles | MW, 100 °C | Reusable, high efficiency | Requires catalyst preparation | up to 93 | [8] |
| Fe₃O₄@SiO₂-imid PMA | Reflux, 70 °C | Magnetically separable, reusable | Multi-step catalyst synthesis | 89-96 | [8] |
| CuBTC (MOF) | Solvent-free, 80 °C | High yields, reusable | Synthesis of MOF required | High | [8] |
Experimental Workflow Visualization
Caption: A generalized experimental workflow for the Friedlander synthesis.
Conclusion
The Friedlander synthesis remains a powerful and adaptable tool for the construction of quinoline derivatives. For the targeted synthesis of 7-substituted quinolines, a judicious choice of a 4-substituted 2-aminoaryl carbonyl precursor is the primary strategic consideration. By understanding the reaction mechanism, implementing strategies to control regioselectivity, and selecting the appropriate catalytic system and reaction conditions, researchers can efficiently access a diverse range of 7-substituted quinolines for applications in drug discovery and materials science. The ongoing development of novel catalysts and greener reaction conditions continues to enhance the utility and sustainability of this venerable reaction.
References
- Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. [Link]
- Tummatorn, J., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4235. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Wang, G-W., et al. (2011). The Friedländer Synthesis of Quinolines.
- Scite.ai. (n.d.). Friedländer Quinoline Synthesis.
- Mehta, P., et al. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Letters in Organic Chemistry, 22(8), 619-622. [Link]
- Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(4), 1049-1071. [Link]
- Insuasty, D., Abonia, R., et al. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based. UNF Digital Commons. [Link]
- Pawar, P. Y., et al. (2011). Microwave Assisted Synthesis of N-Substituted-7-hydroxy-4-methyl-2-oxoquinolines as Anticonvulsant Agents. E-Journal of Chemistry, 8(2), 945-951. [Link]
- Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry, 68(2), 467-477. [Link]
- ResearchGate. (n.d.). Friedlander reaction between 4-amino-2-chloroquinoline-3-carbaldehyde and acetophenone derivatives.
- Murie, V. E., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14175-14191. [Link]
- Insuasty, D., Abonia, R., et al. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based. UNF Digital Commons. [Link]
- Martinez-Vargas, A., et al. (2023). Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. Molecules, 28(14), 5396. [Link]
- Naka, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48476-48483. [Link]
- Naka, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48476-48483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Quinoline-7-Derivatives via the Skraup-Doebner-von Miller Reaction
Preamble: The Quinoline Scaffold as a Cornerstone in Modern Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and unique electronic properties have made it a recurring motif in a vast array of therapeutic agents, demonstrating activities that span anticancer, antimalarial, antibacterial, and anti-inflammatory applications.[1][3][4][5] The strategic synthesis of specifically substituted quinolines is therefore a critical task for researchers in drug development.
Among the classical methods for constructing this bicyclic heterocycle—such as the Friedländer, Combes, and Conrad-Limpach syntheses—the Skraup-Doebner-von Miller reaction remains a powerful and versatile tool.[6][7] This guide provides an in-depth exploration of this reaction, focusing specifically on its application for the synthesis of quinoline-7-derivatives, a class of compounds that are pivotal as both final drug products and key synthetic intermediates.
The Skraup-Doebner-von Miller Reaction: Mechanism and Regiocontrol
The reaction, often referred to as a unified concept, evolved from several eponymous reactions. The original Skraup synthesis utilized an aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[6] A significant evolution, the Doebner-von Miller (DVM) reaction , broadened the scope by replacing glycerol with more diverse α,β-unsaturated aldehydes or ketones, enabling the synthesis of a wider range of substituted quinolines.[8][9][10]
The Mechanistic Pathway
While the precise mechanism has been a subject of academic debate, a widely accepted pathway provides a robust framework for understanding and controlling the reaction.[8][11] Isotope-labeling studies have suggested a complex fragmentation-recombination mechanism may be at play under certain conditions.[12][13] However, for practical synthetic planning, the following sequence is most instructive:
-
Michael Addition: The reaction initiates with a 1,4-conjugate (Michael) addition of the nucleophilic aromatic amine to an activated α,β-unsaturated carbonyl compound. The α,β-unsaturated carbonyl is often formed in situ, for instance, by the acid-catalyzed dehydration of glycerol to acrolein in the classic Skraup setup.[6][14]
-
Cyclization: The resulting amino-carbonyl intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks a protonated carbonyl or its equivalent, leading to a dihydroquinoline intermediate.
-
Dehydration & Aromatization: The dihydroquinoline intermediate is then dehydrated, and a subsequent oxidation step yields the final, stable aromatic quinoline ring. The oxidizing agent can be an added component (e.g., nitrobenzene, arsenic acid) or, in many DVM variations, another molecule of the α,β-unsaturated carbonyl's Schiff base acting as a hydride acceptor.[14][15]
Caption: Figure 1 illustrates the core sequence of the Skraup-Doebner-von Miller reaction.
Achieving 7-Substitution: The Role of the Aniline Precursor
The substitution pattern of the final quinoline product is dictated by the starting aniline. To synthesize a quinoline-7-derivative, a meta-substituted aniline must be used as the precursor. The electrophilic cyclization can, in principle, occur at either the C2 or C6 position of the aniline ring (ortho or para to the amino group, respectively).
-
Cyclization at C2 (ortho): Leads to the 7-substituted quinoline .
-
Cyclization at C6 (para): Leads to the 5-substituted quinoline .
The ratio of these two isomers is influenced by the steric and electronic nature of the meta-substituent and the reaction conditions. For many substrates, the 7-substituted isomer is the major product, but the potential for forming the 5-substituted isomer must always be considered during purification and characterization. For example, using 3-chloroaniline preferentially yields 7-chloroquinoline, a vital precursor for antimalarial drugs like chloroquine and hydroxychloroquine.[16][17]
Application Protocol: Synthesis of 7-Chloroquinoline from 3-Chloroaniline
This protocol provides a representative methodology for the synthesis of a key quinoline-7-derivative. It is designed to be self-validating through in-process monitoring and emphasizes the rationale behind key steps.
Objective: To synthesize 7-chloroquinoline via a modified Skraup-Doebner-von Miller reaction.
Core Principle: This procedure utilizes 3-chloroaniline and generates the α,β-unsaturated aldehyde (acrolein) in situ from glycerol. Nitrobenzene serves as both a solvent and the requisite oxidizing agent. The use of a moderator like ferrous sulfate is often recommended to temper the highly exothermic nature of the reaction.[18]
Caption: Figure 2 outlines the major steps from reaction setup to final product purification.
Materials and Reagents
| Reagent/Material | Quantity (10 mmol scale) | Molar Eq. | Notes |
| 3-Chloroaniline | 1.28 g (10 mmol) | 1.0 | Starting material. Ensure high purity. |
| Glycerol | 2.76 g (30 mmol) | 3.0 | Acrolein precursor. |
| Sulfuric Acid (conc.) | 3.0 mL (~55 mmol) | ~5.5 | Catalyst and dehydrating agent. Handle with extreme care. |
| Nitrobenzene | 5.0 mL | - | Solvent and oxidizing agent. Toxic. |
| Sodium Hydroxide | As required | - | For neutralization. |
| Dichloromethane (DCM) | As required | - | Extraction solvent. |
| Silica Gel | As required | - | For column chromatography. |
Step-by-Step Experimental Procedure
-
Reaction Setup (Causality: Safety and Control): In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 3-chloroaniline (1.28 g, 10 mmol) and nitrobenzene (5.0 mL). Begin vigorous stirring. Cautiously add concentrated sulfuric acid (3.0 mL) to the mixture in an ice-water bath. The initial formation of the anilinium salt is exothermic and must be controlled.
-
Controlled Addition (Causality: Mitigating Exothermicity): Place glycerol (2.76 g, 30 mmol) into the dropping funnel. Add the glycerol dropwise to the stirred reaction mixture over 30-45 minutes. The reaction is notoriously exothermic; maintaining a controlled addition rate is critical to prevent a runaway reaction.[19]
-
Reaction Execution (Causality: Driving to Completion): After the addition is complete, slowly heat the mixture to 120-130 °C and maintain it under reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC), a crucial self-validation step to ensure the consumption of the starting aniline.[18]
-
Work-up and Isolation (Causality: Product Separation): Allow the reaction mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~50 g). Cautiously neutralize the acidic solution with 20-40% aqueous sodium hydroxide until it is strongly alkaline (pH > 10). This step neutralizes the acid and liberates the free quinoline base.
-
Removal of Oxidant: Subject the alkaline mixture to steam distillation. This is the most effective method for removing the unreacted nitrobenzene and other volatile impurities, which is essential for subsequent purification.
-
Extraction: After steam distillation, cool the remaining aqueous residue and extract it three times with dichloromethane (3 x 25 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 7-chloroquinoline.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 7-chloroquinoline from any 5-chloroquinoline isomer and other non-volatile impurities. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[9][18] | 1. Extend reflux time or slightly increase temperature, monitoring by TLC. 2. Use a more stable acrolein precursor like acrolein diethyl acetal.[9][20] Consider a biphasic reaction medium to sequester the carbonyl component.[18] |
| Violent/Uncontrolled Reaction | Highly exothermic nature of the Skraup reaction.[19] | 1. Ensure slow, dropwise addition of glycerol/carbonyl with efficient cooling. 2. Add a moderator such as ferrous sulfate (FeSO₄) to the initial reaction mixture to make the reaction less violent.[18] |
| Poor Regioselectivity (5- vs. 7-isomer) | Steric and/or electronic effects of the meta-substituent on the aniline. | This is an inherent challenge. Varying the acid catalyst (e.g., trying polyphosphoric acid) or screening different reaction temperatures may alter the isomeric ratio. Meticulous chromatographic separation is key. |
| Difficult Purification (Tarry Mixture) | Formation of polymeric byproducts. | 1. Ensure the work-up is performed promptly after the reaction is complete. 2. A thorough steam distillation is crucial to remove impurities before attempting chromatography. |
Conclusion and Future Outlook
The Skraup-Doebner-von Miller reaction is a testament to the enduring power of classical organic reactions. Its application in the synthesis of quinoline-7-derivatives provides a direct and scalable route to high-value compounds essential for drug discovery and development. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing robust purification strategies, researchers can effectively leverage this reaction. Modern advancements, including the use of microwave-assisted heating and greener solvent systems, continue to enhance the efficiency and environmental profile of this century-old transformation, ensuring its relevance for years to come.[6][18]
References
- Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. (2024). Current Topics in Medicinal Chemistry.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry.
- Review on Quinoline: Recent Advances in Synthesis and Applic
- Doebner-Miller reaction. (n.d.). chemeurope.com.
- Review on recent development of quinoline for anticancer activities. (n.d.).
- Review of new quinoline compounds and their pharmacological effects. (2024).
- Doebner–Miller reaction. (n.d.). Wikipedia.
- Denmark, S. E., & Venkatraman, S. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Illinois Experts.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. (n.d.). Benchchem.
- Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to M
- Bharti, S. K., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery & Therapeutics.
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2025).
- Application of Quinoline Ring in Structural Modification of N
- Quinoline Synthesis Optimization: A Technical Support Center. (n.d.). Benchchem.
- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
- Quinoline synthesis methods: Skraup reaction (A); Doebner reaction (B);.... (n.d.).
- Ramann, G. A., & Cowen, B. J. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Semantic Scholar.
Sources
- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 5. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iipseries.org [iipseries.org]
- 7. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doebner-Miller_reaction [chemeurope.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nbinno.com [nbinno.com]
- 17. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal | Semantic Scholar [semanticscholar.org]
Application Note and Protocol for the Purification of 2-(Quinolin-7-YL)acetic acid
Introduction
2-(Quinolin-7-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that necessitate a robust purification strategy to achieve the high purity required for downstream applications. This document provides a detailed protocol for the purification of this compound, emphasizing the rationale behind the chosen methods to ensure reproducibility and high-quality outcomes. The primary purification strategy involves recrystallization, a powerful technique for purifying solid compounds.
Principle of Purification: Recrystallization
Recrystallization is predicated on the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration). The selection of an appropriate solvent system is therefore the most critical step in developing a successful recrystallization protocol.
For this compound, a polar protic solvent is anticipated to be effective due to the presence of the carboxylic acid and the nitrogen atom in the quinoline ring, both of which can participate in hydrogen bonding.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for designing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1] |
| Boiling Point | 388.8±17.0 °C (Predicted) | [1] |
| Density | 1.297 g/cm³ | [3] |
| Appearance | Solid (form may vary) | N/A |
Purification Protocol
This protocol is designed for the purification of crude this compound. It is assumed the user is working with a crude solid product obtained from a synthetic route.
Materials and Equipment
-
Crude this compound
-
Glacial acetic acid[4]
-
Deionized water
-
Ethanol
-
Erhlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirring
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing balance
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
1. Solvent Selection and Dissolution:
-
Rationale: Glacial acetic acid is often a good solvent for recrystallizing acidic compounds, as it can protonate the quinoline nitrogen, enhancing solubility at elevated temperatures. The acidic nature of the solvent also suppresses the deprotonation of the carboxylic acid, maintaining a consistent molecular form.
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask. The exact volume will depend on the amount of crude product, but a good starting point is 5-10 mL per gram of crude material.
-
Gently heat the mixture on a hot plate with magnetic stirring. Bring the solution to a gentle boil.
-
If the solid does not completely dissolve, add small aliquots of hot glacial acetic acid until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
2. Hot Filtration (Optional):
-
Rationale: If insoluble impurities are observed in the hot solution, a hot filtration step is necessary to remove them. This prevents the incorporation of these impurities into the crystals upon cooling.
-
Procedure:
-
Preheat a second Erlenmeyer flask and a fluted filter paper in an oven.
-
Quickly filter the hot solution through the preheated funnel and fluted filter paper into the clean, preheated Erlenmeyer flask. This should be done as rapidly as possible to prevent premature crystallization in the funnel.
-
3. Crystallization:
-
Rationale: Slow cooling of the saturated solution allows for the formation of well-defined crystals, which tend to exclude impurities from their lattice structure. Rapid cooling can lead to the trapping of impurities within the crystals.
-
Procedure:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
4. Isolation of Purified Crystals:
-
Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the mother liquor. Washing the crystals with a cold solvent in which the compound has low solubility removes any residual mother liquor and soluble impurities.
-
Procedure:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold deionized water.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water. It is crucial to use cold water to minimize the loss of the desired product.
-
Continue to pull a vacuum through the filter cake for several minutes to remove as much solvent as possible.
-
5. Drying:
-
Rationale: Thorough drying is essential to remove any residual solvent, which could interfere with subsequent analytical characterization or reactions.
-
Procedure:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Analytical Validation
To confirm the purity of the recrystallized this compound, a combination of analytical techniques should be employed.
| Analytical Method | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | To qualitatively assess the purity and compare it to the crude material. | A single spot with a specific Rf value, indicating the absence of major impurities. |
| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine the purity of the final product. | A single major peak corresponding to this compound, with purity typically >98%.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any residual solvent or impurities. | The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound and show no significant impurity peaks. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of this compound (m/z = 188.07 for [M+H]⁺).[6] |
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | Too much solvent was used. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. Alternatively, add a small seed crystal of the pure compound to induce crystallization. |
| Oily precipitate forms instead of crystals | The boiling point of the solvent is higher than the melting point of the solute, or the compound is precipitating out of solution too quickly. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. If the problem persists, consider a different solvent system. |
| Low recovery of the purified product | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution thoroughly in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals | The impurities have similar solubility properties to the target compound. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid is corrosive and can cause severe skin burns and eye damage.[4]
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Ensure that all heating apparatus is attended to at all times.
Conclusion
This protocol provides a comprehensive guide for the purification of this compound via recrystallization from glacial acetic acid. By understanding the principles behind each step and adhering to the detailed methodology, researchers can consistently obtain a high-purity product suitable for a wide range of scientific applications. The importance of analytical validation to confirm the purity and identity of the final compound cannot be overstated.
References
- PubChem. 2-(Quinolin-2-YL)acetic acid.
- PubChem. 2-(7-Ethylquinolin-3-yl)acetic acid.
- Chemsrc. This compound | CAS#:152149-07-0.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)
- National Center for Biotechnology Information. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
- IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Chemsrc. 2-Hydroxy-2-(quinolin-7-yl)acetic acid | CAS#:1525574-86-0.
- Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
- Google Patents. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Reddit. Recrystallization from acetic acid? : r/chemistry.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- PubChemLite. 2-(quinolin-8-yl)acetic acid (C11H9NO2).
- PubChem. (Quinolin-2-ylsulfanyl)-acetic acid.
- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- National Center for Biotechnology Information. Chemoenzymatic Dynamic Kinetic Resolution of Atropoisomeric 2-(Quinolin-8-yl)benzylalcohols.
Sources
- 1. This compound | 152149-07-0 [amp.chemicalbook.com]
- 2. This compound | 152149-07-0 [chemicalbook.com]
- 3. This compound | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 4. reddit.com [reddit.com]
- 5. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
Comprehensive Analytical Protocols for the Characterization of 2-(Quinolin-7-YL)acetic acid
An Application Note from the Office of the Senior Application Scientist
Introduction and Scope
2-(Quinolin-7-YL)acetic acid is a heterocyclic aromatic compound featuring a quinoline core linked to an acetic acid moiety. This structure is of significant interest to researchers in medicinal chemistry and materials science, often serving as a key building block or scaffold in the synthesis of novel compounds.[1] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in drug development and other scientific research.[2]
This guide provides a detailed suite of analytical methods for the comprehensive characterization of this compound. The protocols herein are designed for researchers, quality control analysts, and drug development professionals. They are grounded in established analytical principles and draw from methodologies applied to analogous aromatic carboxylic acids and N-heterocyclic compounds.[3][4] The objective is not merely to provide procedural steps but to explain the scientific rationale behind them, ensuring that the methods are robust, reproducible, and suitable for their intended purpose, in alignment with principles outlined by the International Council for Harmonisation (ICH).[5][6]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for analytical method development. The data below for the structural isomer 2-(quinolin-2-yl)acetic acid provides a strong reference point for this compound.
| Property | Value (Reference Data for Isomer) | Source | Rationale for Analytical Relevance |
| Chemical Structure | - | The presence of a quinoline ring (aromatic, basic nitrogen) and a carboxylic acid group (acidic) dictates chromatographic and spectroscopic behavior. | |
| Molecular Formula | C₁₁H₉NO₂ | [7] | Confirmed by High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 187.19 g/mol | [7] | Used for MS identification and for preparing standard solutions of known molarity. |
| Polar Surface Area | 50.2 Ų | [7][8] | Indicates moderate polarity, suggesting suitability for reverse-phase chromatography. |
| pKa (Predicted) | ~4.0 (Carboxylic Acid), ~4.9 (Quinoline N) | - | Critical for HPLC method development; pH of the mobile phase must be controlled to ensure a consistent ionization state and reproducible retention. |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is most appropriate due to the compound's aromatic nature and moderate polarity.
Rationale for Method Design
The choice of a C18 stationary phase provides a non-polar surface that interacts with the aromatic quinoline ring via hydrophobic interactions. The mobile phase must be buffered to control the ionization state of both the acidic carboxyl group and the basic quinoline nitrogen. Setting the pH between 2.5 and 3.5 ensures the carboxylic acid is protonated (neutral) and the quinoline nitrogen is protonated (positive charge), leading to sharp peaks and consistent retention. Acetonitrile is chosen as the organic modifier for its favorable UV cutoff and elution strength.
Detailed HPLC Protocol
-
Instrumentation: HPLC or UPLC system with a UV/PDA detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm (based on UV absorbance of the quinoline chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
System Suitability and Validation
To ensure the trustworthiness of the results, system suitability must be verified before analysis. This protocol should be validated according to ICH Q2(R1) guidelines.[5][9]
-
Tailing Factor: Should be ≤ 2.0 for the main analyte peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability (RSD): Inject the standard solution six times; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
Caption: HPLC workflow for purity analysis of this compound.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized compound.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.[12]
-
¹H NMR Protocol:
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆). This solvent is chosen for its ability to dissolve the analyte and to observe the exchangeable carboxylic acid proton.
-
Concentration: ~5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Expected Signals:
-
Aromatic Protons (Quinoline Ring): Multiple signals expected in the range of δ 7.5-9.0 ppm. The specific splitting patterns will confirm the 7-substitution pattern.[13]
-
Methylene Protons (-CH₂-): A singlet expected around δ 3.8-4.2 ppm.
-
Carboxylic Acid Proton (-COOH): A very broad singlet expected at δ > 12 ppm, which will disappear upon D₂O exchange.[14]
-
-
-
¹³C NMR Protocol:
-
Solvent & Concentration: Same as for ¹H NMR.
-
Expected Signals:
-
Carbonyl Carbon (-COOH): Signal expected around δ 170-175 ppm.[14]
-
Aromatic Carbons: Multiple signals between δ 120-150 ppm.
-
Methylene Carbon (-CH₂-): Signal expected around δ 40-45 ppm.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can help in identifying impurities. Electrospray ionization (ESI) is ideal for this polar, ionizable molecule.[4][15]
-
MS Protocol:
-
Instrumentation: LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Ion Electrospray (ESI+). The quinoline nitrogen is readily protonated.
-
Sample Infusion: Introduce the sample dissolved in 50:50 Acetonitrile:Water with 0.1% formic acid directly or via the HPLC method described above.
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z corresponding to 188.0655 (C₁₁H₁₀NO₂⁺). High-resolution measurement allows for confirmation of the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[16]
-
FTIR Protocol:
-
Sample Preparation: Attenuated Total Reflectance (ATR) is preferred for solid samples. Alternatively, a KBr pellet can be prepared.
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 3300-2500 cm⁻¹.[17] This is characteristic of the hydrogen-bonded dimer form of the acid.[17]
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp band between 1710-1680 cm⁻¹. The position in this range indicates conjugation with the aromatic system.[14][16]
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: A moderate band between 1320-1210 cm⁻¹.[17]
-
-
Integrated Characterization Strategy
A comprehensive characterization relies on the synergistic use of these orthogonal techniques. No single method is sufficient to confirm identity, purity, and structure. The following workflow illustrates the logical integration of these analytical methods.
Caption: Integrated workflow for the complete characterization of the target compound.
References
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL: https://database.ich.org/sites/default/files/ICH_Q2-R1_Guideline.pdf
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6634
- Mass Spectra of Nitrogen Heterocycles. Australian Journal of Chemistry. URL: https://www.publish.csiro.au/CH/pdf/CH9731031
- A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/14648037/
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. URL: https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf
- Determination of Some Quinoline Derivatives with Organic Brominating Agents. Taylor & Francis Online. URL: https://www.tandfonline.com/doi/abs/10.1080/00032718308062497
- 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4711784
- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/19253309/
- Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. URL: https://www.mdpi.com/1420-3049/26/1/168
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles
- IR: carboxylic acids. University of Calgary. URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-cooh.html
- Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. URL: https://apps.dtic.
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. ResearchGate. URL: https://www.researchgate.
- Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. URL: https://sielc.com/separation-of-aromatic-carboxylic-acids-by-mixed-mode-hplc.html
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology-guidance-industry
- 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/604482
- Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. ResearchGate. URL: https://www.researchgate.
- Structure elucidation of quinoline| NMR Spectroscopy. YouTube. URL: https://www.youtube.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology
- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2002/ix/1495
- Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. URL: https://www.ijfmr.com/papers/2024/2/4604.pdf
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. connectsci.au [connectsci.au]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. orgchemboulder.com [orgchemboulder.com]
1H NMR and 13C NMR analysis of quinoline-7-yl compounds
An Application Guide to the ¹H and ¹³C NMR Analysis of Quinoline-7-yl Compounds
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the structural elucidation of quinoline-7-yl compounds using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Quinoline scaffolds are pivotal in medicinal chemistry and materials science, making their unambiguous characterization essential. This document offers researchers, scientists, and drug development professionals a blend of foundational principles, field-proven protocols, and advanced data interpretation strategies. We delve into the causality behind experimental choices, from sample preparation to the selection of advanced 2D NMR experiments, ensuring a robust and self-validating approach to spectral analysis.
Introduction: The Quinoline Core in Modern Research
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the synthesis of biologically active compounds and functional materials.[1][2] When substituted at the 7-position, the electronic environment and, consequently, the biological and physical properties of the molecule can be significantly modulated. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of these derivatives in solution.[3][4] It provides precise information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, allowing for the confirmation of substitution patterns and stereochemistry.[5]
This guide explains the critical parameters of ¹H and ¹³C NMR spectra—chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities—in the context of the quinoline-7-yl framework.
Fundamental Principles for Quinoline NMR Analysis
Chemical Shift (δ): Probing the Electronic Environment
The chemical shift of a nucleus is determined by its local electronic environment. Substituents on the quinoline ring dramatically alter this environment.[6]
-
Electron-Donating Groups (EDGs) such as -NH₂, -OH, and -OCH₃ increase the electron density on the ring. This "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[6]
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN decrease electron density. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).[6]
The effect of a substituent at the C-7 position is most pronounced on the ortho (C-6, C-8) and para (C-5) positions.
Spin-Spin Coupling (J): Mapping Connectivity
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the intervening chemical bonds.[7] This interaction causes NMR signals to split into multiple lines (multiplicity), providing direct evidence of atomic connectivity. The magnitude of the splitting is the coupling constant (J), measured in Hertz (Hz). For the carbocyclic (benzene) part of the quinoline ring, the J-values are highly informative:[6]
-
Ortho coupling (³JHH): Occurs between adjacent protons (e.g., H-5 and H-6). It is the largest coupling, typically 7–9 Hz .[6]
-
Meta coupling (⁴JHH): Occurs between protons separated by one carbon (e.g., H-6 and H-8). This coupling is significantly smaller, around 1–3 Hz .[6]
-
Para coupling (⁵JHH): Occurs between protons on opposite sides of the ring (e.g., H-5 and H-8). It is the smallest and often unresolved, typically 0–1 Hz .[6]
Analyzing these coupling constants is crucial for confirming the substitution pattern on the quinoline core.[6]
Caption: Influence of substituents on NMR chemical shifts.[6]
¹H and ¹³C NMR Spectral Data of the Quinoline Scaffold
For accurate analysis, it is essential to have a reference point. The tables below summarize the typical ¹H and ¹³C NMR data for unsubstituted quinoline, which serves as a baseline for interpreting substituted analogs. Note that values can vary with the choice of solvent and sample concentration.[6]
Table 1: Reference ¹H NMR Data for Unsubstituted Quinoline in CDCl₃ [6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 8.93 | dd | J(2,3) = 4.2, J(2,4) = 1.7 |
| H-3 | 7.40 | dd | J(3,2) = 4.2, J(3,4) = 8.2 |
| H-4 | 8.15 | dd | J(4,2) = 1.7, J(4,3) = 8.2 |
| H-5 | 7.78 | d | J(5,6) = 8.1 |
| H-6 | 7.55 | t | J(6,5) = 8.1, J(6,7) = 7.5 |
| H-7 | 7.70 | t | J(7,6) = 7.5, J(7,8) = 8.4 |
| H-8 | 8.11 | d | J(8,7) = 8.4 |
Table 2: Reference ¹³C NMR Data for Unsubstituted Quinoline in CDCl₃ [6]
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 150.4 |
| C-3 | 121.2 |
| C-4 | 136.2 |
| C-4a | 128.3 |
| C-5 | 129.5 |
| C-6 | 126.6 |
| C-7 | 127.8 |
| C-8 | 129.5 |
| C-8a | 148.3 |
For a 7-substituted quinoline, the signals for H-6 and H-8 will be most affected. H-7 will be absent, and the splitting patterns for H-6 and H-8 will simplify from triplets or doublets of doublets to simple doublets, primarily showing ortho-coupling to their remaining neighbor.
Experimental Protocols
The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and proper instrument setup.[8]
Protocol: Sample Preparation for NMR Analysis
This protocol outlines the standard procedure for preparing a high-quality sample for solution-state NMR.
-
Weigh the Sample: For a standard ¹H NMR experiment, weigh 1-5 mg of the purified quinoline-7-yl compound. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8]
-
Choose a Deuterated Solvent: Select a deuterated solvent that fully dissolves the sample.[9] Chloroform-d (CDCl₃) is a common choice for many organic compounds.[10] For more polar compounds, DMSO-d₆ or Methanol-d₄ may be more appropriate.[10][11] The use of deuterated solvents is essential to avoid large, interfering solvent signals in the ¹H NMR spectrum.[12]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6–0.7 mL of the chosen deuterated solvent.[8] This volume is optimal for standard 5 mm NMR tubes.[8]
-
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A homogenous solution is critical for achieving a uniform magnetic field (good shimming).[12]
-
Filter the Sample: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid impurities will degrade spectral resolution.[12]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube and label it clearly. The sample is now ready for analysis.
Protocol: Acquisition of a Standard ¹H NMR Spectrum
This protocol provides the essential steps for acquiring a routine 1D proton spectrum.
-
Instrument Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The instrument's software will automatically lock onto the deuterium signal of the solvent. This step is crucial as it stabilizes the magnetic field against drift.[9]
-
Shimming: The magnetic field must be shimmed to maximize its homogeneity across the sample volume. This process minimizes peak broadening and improves resolution. Most modern spectrometers have automated shimming routines.
-
Acquisition Parameters:
-
Pulse Angle: Set to a 30° or 45° flip angle for quantitative measurements, or 90° for maximum signal in a single scan.
-
Acquisition Time (at): Typically 2–4 seconds.
-
Relaxation Delay (d1): Set to 1–5 seconds to allow for full relaxation of protons between scans.
-
Number of Scans (ns): For concentrations of ~5-10 mg, 8 to 16 scans are usually sufficient.
-
-
Acquire Spectrum: Start the acquisition.
-
Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed into the frequency-domain spectrum. Apply phase correction and baseline correction to obtain the final, interpretable spectrum.
-
Referencing: Calibrate the chemical shift scale. If using CDCl₃, the residual CHCl₃ peak should be set to 7.26 ppm.[9]
Advanced Techniques for Unambiguous Assignment
When 1D spectra are crowded or assignments are ambiguous, 2D NMR techniques are indispensable.[6][13]
Caption: A typical workflow for NMR-based structure determination.
-
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals which protons are coupled to each other. A cross-peak between two proton signals confirms they are typically within 2-3 bonds of each other, helping to trace out spin systems.[4][6]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It is the most effective way to assign the ¹³C signals of protonated carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments.[2][5]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding. They are essential for determining stereochemistry and conformation.[2][5]
Data Interpretation and Troubleshooting
Overlapping Aromatic Signals
A common challenge with quinoline derivatives is the overlapping of signals in the aromatic region (typically 7.0–9.0 ppm).[6] When 1D ¹H NMR is insufficient, 2D techniques like COSY are the first step to resolve these ambiguities by revealing the connectivity between coupled protons.[6]
Concentration-Dependent Chemical Shifts
Quinoline derivatives are known to exhibit chemical shifts that change with sample concentration.[1] This phenomenon is primarily attributed to intermolecular π-π stacking interactions between the aromatic rings of the molecules in solution.[1][6] As concentration increases, molecules are more likely to form stacked aggregates, which can cause shielding or deshielding effects. To ensure reproducibility, it is critical to:
-
Report the concentration at which the spectrum was acquired.
-
Maintain consistent concentrations when comparing the spectra of different samples.
Conclusion
The structural analysis of quinoline-7-yl compounds by ¹H and ¹³C NMR is a systematic process grounded in the fundamental principles of chemical shifts and coupling constants. By following robust experimental protocols for sample preparation and spectral acquisition, researchers can obtain high-quality data. In cases of spectral complexity, the application of 2D NMR techniques such as COSY, HSQC, and HMBC provides the necessary information for complete and unambiguous structure elucidation. This guide serves as a comprehensive resource to empower scientists in their research and development endeavors involving this important class of heterocyclic compounds.
References
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). ResearchGate.
- Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2).
- Supplementary Information. The Royal Society of Chemistry.
- Moldoveanu, C., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI.
- Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. ACS Publications.
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and.... ResearchGate.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications.
- C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate.
- DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE. Canadian Science Publishing.
- NMR Sample Preparation: The Complete Guide. Organomation.
- 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Chemistry LibreTexts.
- Selection Guide on Deuterated Solvents for NMR. Labinsights.
- Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures.
- NMR Sample Preparation. Iowa State University.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
- Piras, B., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. PubMed.
- Home Study Club: A-level Chemistry - 1H NMR Splitting Patterns. YouTube.
- Short Summary of 1H-NMR Interpretation.
- Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. American Chemical Society.
- Solvents, deuterated for NMR for laboratory. Scharlab.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures.
- NMR Signal Splitting N+1 Rule Multiplicity Practice Problems. Chemistry Steps.
- NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.
- J-Coupling (Scalar). Chemistry LibreTexts.
- 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]roscopy/1h-1h-coupling-in-proton-nmr/)
Sources
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organomation.com [organomation.com]
- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. labinsights.nl [labinsights.nl]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-(Quinolin-7-YL)acetic Acid
Introduction
2-(Quinolin-7-YL)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. Accurate and sensitive analytical methods are paramount for its characterization, quantification in complex biological matrices, and for its use in metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands out as a powerful technique for the analysis of such compounds, offering high sensitivity, selectivity, and structural elucidation capabilities.[1] This document provides a comprehensive guide to the mass spectrometric analysis of this compound, detailing optimized protocols and explaining the underlying principles of its ionization and fragmentation behavior.
Chemical Properties of this compound
A foundational understanding of the analyte's chemical properties is crucial for method development in mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [2][3] |
| Molecular Weight | 187.19 g/mol | [4][5] |
| Monoisotopic Mass | 187.0633 Da | [4] |
| Boiling Point | 388.8 °C at 760 mmHg | [2][3] |
| Density | 1.297 g/cm³ | [2][3] |
| pKa | 3.44 (Predicted) | [3] |
Experimental Workflow
A typical workflow for the analysis of this compound by LC-MS/MS is outlined below. This workflow ensures robust and reproducible results from sample preparation through to data analysis.
Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound.
Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the complexity of the sample matrix. For bioanalytical applications, such as quantification in plasma, protein precipitation is a common and effective method.[1]
Protocol for Protein Precipitation from Plasma:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile. To this mixture, add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For sensitive and selective quantification, an LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is recommended.[1]
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Method:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS Method:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Mass Spectrometric Behavior and Fragmentation
Understanding the fragmentation pattern of this compound is essential for developing a selective MRM method and for structural confirmation.
Electrospray Ionization (ESI)
In positive ion mode ESI, this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 188.07.[1] The basic nitrogen atom of the quinoline ring is the most likely site of protonation.
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway
Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will induce fragmentation. Based on the known fragmentation of similar quinoline carboxylic acids and general principles of mass spectrometry, the following fragmentation pathways are proposed.[1][6][7]
Proposed Fragmentation of this compound ([M+H]⁺)
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated this compound.
Explanation of Fragmentation:
-
Loss of Water (H₂O): A common fragmentation pathway for carboxylic acids in the gas phase involves the loss of water from the protonated molecule, leading to the formation of an acylium ion at m/z 170.06.
-
Loss of the Carboxyl Group (COOH): Cleavage of the bond between the methylene group and the carboxylic acid can result in the loss of a neutral COOH radical, although less common in ESI. A more likely event is the loss of formic acid (HCOOH) from the protonated molecule. However, for simplicity, the direct loss of the carboxyl moiety is often considered.
-
Decarboxylation and Decarbonylation: Following the initial loss of water, the resulting ion can undergo further fragmentation by losing carbon monoxide (CO) to yield a fragment at m/z 142.05.[1]
-
Quinoline Ring Fragments: Fragmentation of the quinoline ring itself can occur, often involving the loss of small neutral molecules like HCN.[1][7] A prominent fragment corresponding to the protonated quinoline core at m/z 130.07 is also plausible.
Table of Expected Fragment Ions:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure |
| 188.07 | 170.06 | H₂O | Acylium ion |
| 188.07 | 143.07 | COOH | 7-(methyl)quinoline cation |
| 170.06 | 142.05 | CO | C₁₀H₈N⁺ |
| 143.07 | 130.07 | CH | Protonated Quinoline |
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed by analyzing a series of standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples can then be determined from this calibration curve.[1]
Conclusion
Mass spectrometry, particularly LC-MS/MS, provides a robust and highly sensitive platform for the analysis of this compound. The protocols and fragmentation insights provided in this application note offer a comprehensive guide for researchers in drug development and related fields to perform both qualitative and quantitative analysis of this compound. The methodologies can be adapted and further optimized for specific matrices and analytical instrumentation.
References
- O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.
- Perestrelo, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.
- Chemsrc. (n.d.). This compound | CAS#:152149-07-0.
- Gaber, A. M., et al. (2007). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate.
- Kovács, L., et al. (2011). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.
- PubChem. (n.d.). This compound.
- Mhlongo, M. I., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal.
- PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid.
- Zhang, Y., et al. (2021). Identification and Mass Spectrometric Fragmentation Pathways of Chemical Components in the Traditional Chinese Medicine Formula of Jiuwei Decoction. Chinese Journal of Chemistry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid.
- Gaber, A. M., et al. (1996). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
- NIST. (n.d.). Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 3. This compound | 152149-07-0 [amp.chemicalbook.com]
- 4. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chempap.org [chempap.org]
Application Notes and Protocols for the Development of Anticancer Agents from Quinoline-7-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Quinoline-7-Carboxylic Acids in Oncology
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Among these, quinoline-7-carboxylic acid derivatives have emerged as a particularly promising class for the development of novel anticancer agents.[3] Their versatile structure allows for modifications at various positions, leading to compounds that can modulate diverse cellular pathways implicated in cancer progression.[1][4] This document provides a comprehensive guide for researchers, outlining the rationale, key methodologies, and protocols for the synthesis, in vitro evaluation, and in vivo testing of quinoline-7-carboxylic acid derivatives as potential anticancer drugs.
The anticancer mechanisms of quinoline derivatives are multifaceted, often involving the induction of programmed cell death (apoptosis), halting the cell division cycle (cell cycle arrest), and inhibiting key signaling pathways essential for tumor growth and survival.[1][4] Some derivatives have been shown to target topoisomerases, enzymes critical for DNA replication and repair, thereby inducing DNA damage and cell death.[1][4]
PART 1: SYNTHESIS AND CHARACTERIZATION OF QUINOLINE-7-CARBOXYLIC ACID DERIVATIVES
The synthetic route to quinoline-7-carboxylic acid derivatives often involves multi-step reactions. A common and effective approach is the Doebner reaction, which allows for the construction of the quinoline core.[2] Subsequent modifications can be introduced to explore the structure-activity relationship (SAR).
Protocol 1: Synthesis of a Representative Quinoline-7-Carboxylic Acid Derivative
This protocol describes a general method for synthesizing a 2-aryl-quinoline-7-carboxylic acid derivative.
Materials:
-
Substituted aniline
-
Substituted benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Doebner Reaction:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and substituted benzaldehyde (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Filter the precipitate and wash with cold ethanol to obtain the crude 2-aryl-quinoline-4-carboxylic acid. The 7-carboxy isomer can be achieved through appropriate starting materials or subsequent reactions.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
-
Causality in Synthetic Choices:
The choice of substituted anilines and benzaldehydes is crucial as it directly influences the substituents on the quinoline ring, which in turn dictates the biological activity. The Doebner reaction is favored for its operational simplicity and the ability to generate a diverse library of quinoline-4-carboxylic acids, which can be further modified.[2]
PART 2: IN VITRO EVALUATION OF ANTICANCER ACTIVITY
A critical step in drug discovery is the evaluation of the synthesized compounds for their biological activity against cancer cells. A panel of cancer cell lines representing different tumor types should be used for initial screening.
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][4]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (quinoline-7-carboxylic acid derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.[5]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Diagram: General Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for the initial screening of anticancer compounds.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the test compound
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5]
-
Data Presentation: Cytotoxicity of Representative Quinoline-7-Carboxylic Acid Derivatives
| Compound | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Derivative 1 | 5.2 | 8.1 | 12.5 |
| Derivative 2 | 1.8 | 2.5 | 4.7 |
| Derivative 3 | >50 | >50 | >50 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
Note: The IC₅₀ values are hypothetical and for illustrative purposes only.
PART 3: MECHANISM OF ACTION STUDIES
Understanding how a compound exerts its anticancer effect is crucial for its further development. Quinoline derivatives have been reported to induce cell cycle arrest.[1][4]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation:
-
Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry.
-
Diagram: Proposed Mechanism of Action - Cell Cycle Arrest
Caption: Inhibition of CDKs by quinoline derivatives leads to cell cycle arrest.
PART 4: IN VIVO EFFICACY STUDIES
Promising compounds from in vitro studies should be evaluated for their anticancer efficacy in animal models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[6][7]
Protocol 5: Human Tumor Xenograft Model in Nude Mice
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cells (e.g., HCT116)
-
Matrigel
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Compound Administration:
-
Randomly divide the mice into control and treatment groups.
-
Administer the test compound (e.g., by intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Trustworthiness and Self-Validation:
Each protocol includes control groups (vehicle and positive controls) to ensure the validity of the results. For in vivo studies, monitoring animal welfare and adhering to ethical guidelines is paramount. The reproducibility of the experiments is a key aspect of trustworthiness.
Conclusion and Future Directions
The development of anticancer agents from quinoline-7-carboxylic acids is a promising area of research. The protocols and guidelines presented here provide a framework for the systematic evaluation of these compounds. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Further elucidation of the molecular targets and mechanisms of action will be crucial for the successful clinical translation of these promising anticancer agents.
References
- The Antiproliferative Potential of Quinoline Carboxylic Acids: A Technical Guide for Researchers - Benchchem. (n.d.).
- Huang, H. W., Bow, Y. D., Wang, C. Y., Chen, Y. C., Fu, P. R., Chang, K. F., Wang, T. W., Tseng, C. H., Chen, Y. L., & Chiu, C. C. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International journal of molecular sciences, 22(16), 8886.
- Quinoline Derivatives as Anticancer Agents: A Comparative Analysis - Benchchem. (n.d.).
- Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Arabian Journal of Chemistry, 12(8), 4920-4946.
- Review on recent development of quinoline for anticancer activities. (2022). Journal of Applied Pharmaceutical Science, 12(10), 031-053.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2017). RSC Advances, 7(53), 33535-33573.
- an overview of quinoline derivatives as anti-cancer agents. (2024). Azhar International Journal of Pharmaceutical and Medical Sciences, 7(1), 130-143.
- Structure-activity relationship of quinoline carboxylic acids - Benchchem. (n.d.).
- Chen, S. F., Papp, L. M., Ardecky, R. J., Rao, G. V., Hesson, D. P., Forbes, M., & Dexter, D. L. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714.
- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2024). Computational and Structural Biotechnology Journal, 23, 76-118.
- Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427.
- The structures of some quinoline-containing anticancer agents under clinical trials. (n.d.).
- Quinoline-7-carboxylic acid - MySkinRecipes. (n.d.).
- Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. (2023).
- Al-Ostath, A., Abushik, A., Abdel-Daim, M. M., & El-Kersh, M. A. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Pharmaceuticals, 15(10), 1282.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). Molecules, 27(19), 6651.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). BMC Chemistry, 13(1), 107.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7620.
- A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (2014). Journal of Medicinal Chemistry, 57(15), 6447-6458.
- In vivo screening models of anticancer drugs. (2013). Life Science Journal, 10(4), 1892-1900.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline-7-carboxylic acid [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Proposed Workflow for Kinase Inhibitor Development Using the 2-(Quinolin-7-YL)acetic Acid Scaffold
Introduction: The Strategic Value of the Quinoline Scaffold
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has made them one of the most important classes of drug targets.[1] The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[2] Its rigid, bicyclic aromatic structure is adept at forming key interactions within the ATP-binding pocket of many kinases, particularly with the hinge region. Quinoline derivatives have shown significant inhibitory activity across a broad spectrum of kinases, disrupting the aberrant signaling that drives tumor progression.[1][2]
This document outlines a comprehensive, field-proven workflow for the development of novel kinase inhibitors starting from a synthetically tractable and promising scaffold: 2-(Quinolin-7-YL)acetic acid . While not yet widely explored in published literature, its structure presents a logical and strategic starting point. The quinoline core provides the ATP-pocket anchoring element, while the acetic acid moiety serves as a versatile synthetic handle for generating a diverse chemical library.
We will provide detailed protocols for library synthesis, biochemical screening, cellular validation, and a framework for establishing a structure-activity relationship (SAR) to guide lead optimization.
Section 1: The this compound Scaffold: A Strategic Starting Point
Rationale for Use
The design of a kinase inhibitor library from this compound is based on sound medicinal chemistry principles. The quinoline nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP to interact with the kinase hinge region. The acetic acid group provides a reactive point for derivatization, allowing chemists to systematically probe the solvent-exposed region of the kinase active site with a variety of functional groups to enhance potency and selectivity.
Core Structure and Physicochemical Properties
The core structure is presented below. Its properties make it an excellent starting point according to Lipinski's Rule of Five, a guideline for drug-likeness.
Caption: Core structure of this compound.
Table 1: Calculated Physicochemical Properties of the Core Scaffold
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 187.19 g/mol | Low starting weight allows for addition of complexity without becoming too large. |
| LogP (calculated) | 1.8 | Indicates good starting solubility and permeability characteristics. |
| H-Bond Donors | 1 | The carboxylic acid proton. |
| H-Bond Acceptors | 3 | The quinoline nitrogen and two oxygen atoms. |
Section 2: Synthetic Strategy for Library Development
Overview of Synthetic Approach: Parallel Amide Coupling
The most direct and effective method to generate a diverse library from the this compound scaffold is through amide bond formation. This reaction is robust, high-yielding, and compatible with a vast array of commercially available primary and secondary amines, enabling the rapid exploration of chemical space.
Caption: Workflow for parallel synthesis of an amide library.
Protocol: Parallel Synthesis of an Amide Library
Objective: To synthesize a library of amide derivatives from the starting scaffold for SAR screening. This protocol is designed for a 24-well plate format but can be scaled.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
24-well reaction block with magnetic stirring
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.25 M stock solution of each amine from your library in anhydrous DMF.
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.
-
Rationale: Using stock solutions allows for rapid and accurate dispensing of reagents into the reaction array, which is crucial for high-throughput synthesis.
-
-
Reaction Setup (per well):
-
To each well of the reaction block, add 250 µL of the this compound stock solution (0.05 mmol, 1.0 eq).
-
Add 250 µL of a unique amine stock solution (0.0625 mmol, 1.25 eq) to each corresponding well.
-
Add 250 µL of the HATU stock solution (0.055 mmol, 1.1 eq).
-
Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to cleaner products and higher yields.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 125 µL of the DIPEA stock solution (0.1 mmol, 2.0 eq) to each well.
-
Causality: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to deprotonate the carboxylic acid, facilitating the reaction.
-
Seal the reaction block and allow it to stir at room temperature for 12-16 hours under an inert atmosphere.
-
Monitor reaction completion by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Work-up and Purification:
-
Once complete, quench the reactions by adding 1 mL of water to each well.
-
Extract the product with 2 mL of ethyl acetate three times.
-
Combine the organic layers for each compound and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify each crude product via automated flash chromatography or preparative HPLC to yield the final compounds.
-
-
Validation:
-
Confirm the identity and purity of each final compound using LC-MS and ¹H NMR. Purity should be >95% for use in biological assays.
-
Section 3: Biochemical Assays for Potency and Selectivity
The Screening Cascade
The first step in evaluating the newly synthesized library is to determine the potency of each compound against a target kinase in a cell-free, biochemical assay. A luminescence-based assay that measures ADP production is a robust, universal method applicable to virtually any kinase.[3]
Caption: Workflow for biochemical screening of the inhibitor library.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Kinase of interest (e.g., EGFR, Src, etc.)
-
Specific peptide substrate for the kinase
-
ATP at a concentration equal to the known Km for the target kinase[4]
-
Synthesized compound library dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Methodology:
-
Reagent Preparation:
-
Prepare the Kinase Reaction Buffer containing the kinase, its specific substrate, and any necessary cofactors (e.g., MgCl₂).
-
Prepare a 2X ATP solution in kinase buffer. The final concentration in the assay should ideally match the Km(ATP) of the kinase to ensure comparable results across different studies.[4]
-
Causality: Using ATP at its Km value provides a standardized condition that allows for more meaningful comparison of inhibitor potencies (IC50 values) and facilitates the later calculation of Ki values.[4]
-
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds into the 384-well assay plate. Include "vehicle only" (DMSO) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Add 2.5 µL of the Kinase Reaction Buffer (containing enzyme and substrate) to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for 60 minutes. Optimize incubation time to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the ADP generated by the kinase reaction into ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Principle: This two-step process first eliminates the background ATP signal, then specifically measures the amount of ADP produced, which is directly proportional to kinase activity.[3]
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Normalize the raw luminescence data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
Table 2: Illustrative Data Summary for Selectivity Profiling (Note: Data is for example purposes only and does not represent actual experimental results.)
| Compound ID | R-Group (Amine) | EGFR IC50 (nM) | Src IC50 (nM) | VEGFR2 IC50 (nM) |
|---|---|---|---|---|
| QN-AC-001 | Cyclopropylamine | 45 | 850 | >10,000 |
| QN-AC-002 | 4-Fluoroaniline | 12 | 2,300 | >10,000 |
| QN-AC-003 | Morpholine | >10,000 | >10,000 | >10,000 |
Section 4: Cellular Assays for Target Engagement
Protocol: Western Blot for Target Phosphorylation
Objective: To confirm that a lead compound inhibits the activity of its target kinase within a cellular context by measuring the phosphorylation status of a known downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR).
-
Lead compound(s) identified from the biochemical screen.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one for the phosphorylated substrate (e.g., anti-p-ERK) and one for the total substrate (e.g., anti-total-ERK).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of the lead compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
If the kinase is activated by a growth factor, starve the cells and then stimulate them with the appropriate ligand (e.g., EGF for EGFR) for the last 15 minutes of compound treatment.
-
Causality: Ligand stimulation ensures the target pathway is active, providing a robust signal to measure inhibition.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein amounts and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with the antibody for the total protein to serve as a loading control.
-
Expected Result: A dose-dependent decrease in the phosphorylated protein band with no change in the total protein band, confirming on-target activity in cells.
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data gathered from the biochemical and cellular assays are used to build an SAR. This process identifies which chemical modifications lead to improved potency, selectivity, and cellular activity, guiding the next round of inhibitor design.
Caption: The iterative cycle of lead optimization in drug discovery.
References
- BMG LABTECH (2020). Kinase assays.
- Celtarys Research (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- El-Miligy, M. M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Advances, 13(4), 2487–2503.
- Kollau, A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
- Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Moor, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 27.
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]
- 4. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]
Application Note: 2-(Quinolin-7-YL)acetic Acid as a Versatile Linker for Novel Luminescent Metal-Organic Frameworks
Introduction
The convergence of organic and inorganic chemistry has led to the development of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs).[1][2] These materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented control over structure and function at the molecular level.[2] The choice of the organic linker is paramount in dictating the final properties of the MOF, including its porosity, stability, and functional characteristics such as luminescence or catalytic activity. Quinoline derivatives, with their rigid structure and potential for functionalization, are attractive candidates for the design of novel MOFs.[1][3]
This application note details the use of 2-(Quinolin-7-YL)acetic acid as a versatile organic linker for the synthesis of a novel, luminescent zirconium-based Metal-Organic Framework, designated here as Qn-MOF-1 . The inherent photophysical properties of the quinoline moiety, coupled with the robust nature of Zr-based MOFs, make Qn-MOF-1 a promising candidate for applications in chemical sensing, optoelectronics, and catalysis.
Rationale for Ligand Selection: this compound
The selection of this compound as the organic linker is predicated on several key molecular attributes:
-
Coordination Geometry: The carboxylic acid moiety provides a well-defined coordination site for the metal clusters. The flexible acetic acid side chain allows for potential variations in the coordination mode, which can influence the final framework topology.
-
Structural Rigidity and Porosity: The rigid quinoline core contributes to the formation of a stable and porous framework, which is essential for guest molecule access and interaction.
-
Inherent Luminescence: The quinoline ring system is known for its intrinsic fluorescence, a property that can be imparted to the resulting MOF. This luminescence can be sensitive to the presence of specific analytes, making the material suitable for sensing applications.
-
Modularity: The quinoline backbone can be further functionalized at various positions to fine-tune the electronic properties and steric environment within the MOF pores, allowing for the rational design of materials with tailored functionalities.
Synthesis of Qn-MOF-1: A Solvothermal Approach
The synthesis of Qn-MOF-1 is achieved through a solvothermal reaction, a common method for the preparation of crystalline MOFs.[1][3] This technique utilizes elevated temperatures and pressures to facilitate the dissolution of precursors and promote the growth of high-quality crystals.
Experimental Workflow: Synthesis of Qn-MOF-1
Figure 1: Workflow for the solvothermal synthesis of Qn-MOF-1.
Detailed Protocol: Synthesis of Qn-MOF-1
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 25 mg of Zirconium(IV) chloride (ZrCl₄) in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 20 mg of this compound in 5 mL of DMF.
-
Prepare a modulator solution by adding 0.2 mL of trifluoroacetic acid (TFA) to the ligand solution. The modulator helps to control the nucleation and growth of the MOF crystals.[3]
-
-
Reaction Assembly:
-
Carefully add the ZrCl₄ solution to the ligand/modulator solution dropwise while stirring.
-
Transfer the resulting clear solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 120°C for 24 hours.
-
-
Product Isolation:
-
After 24 hours, remove the autoclave from the oven and allow it to cool slowly to room temperature.
-
Collect the resulting white crystalline powder by filtration.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
-
Activation:
-
To activate the MOF, immerse the as-synthesized material in fresh methanol for 24 hours to exchange the DMF solvent molecules.
-
Decant the methanol and dry the solid under vacuum at 120°C for 12 hours. This step is crucial to remove the guest solvent molecules and make the pores accessible.[3]
-
Characterization of Qn-MOF-1
A suite of analytical techniques should be employed to confirm the successful synthesis and to characterize the properties of Qn-MOF-1.
| Technique | Purpose | Expected Outcome for Qn-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature of framework decomposition. | High thermal stability, with no significant weight loss below 400°C, characteristic of robust Zr-MOFs. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate group to the metal center and the presence of the quinoline ligand. | Disappearance of the C=O stretching band of the carboxylic acid and the appearance of symmetric and asymmetric stretching bands of the coordinated carboxylate. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF. | A Type I isotherm, characteristic of microporous materials, with a high BET surface area. |
| Photoluminescence Spectroscopy | To investigate the luminescent properties of the MOF, including excitation and emission wavelengths. | Strong fluorescence emission in the visible region upon excitation with UV light, originating from the quinoline linker. |
Application: Luminescent Sensing of Nitroaromatic Compounds
The electron-rich nature of the quinoline moiety in Qn-MOF-1 makes it a promising candidate for the selective detection of electron-deficient analytes, such as nitroaromatic compounds, which are common environmental pollutants. The proposed sensing mechanism involves the quenching of the MOF's luminescence upon interaction with the analyte through photoinduced electron transfer.
Protocol: Luminescence Quenching Experiments
-
Preparation of Qn-MOF-1 Dispersion:
-
Disperse 5 mg of activated Qn-MOF-1 in 50 mL of a suitable solvent (e.g., ethanol) by sonication for 15 minutes to obtain a stable colloidal suspension.
-
-
Luminescence Measurements:
-
Record the baseline photoluminescence emission spectrum of the Qn-MOF-1 dispersion.
-
-
Analyte Addition:
-
Prepare stock solutions of various nitroaromatic compounds (e.g., 4-nitrophenol, 2,4-dinitrotoluene) in the same solvent.
-
Sequentially add small aliquots of the analyte stock solution to the Qn-MOF-1 dispersion.
-
-
Data Acquisition and Analysis:
-
After each addition, record the photoluminescence spectrum.
-
Plot the luminescence intensity at the emission maximum as a function of the analyte concentration to determine the quenching efficiency.
-
Conclusion
This compound serves as an effective and versatile building block for the construction of novel, highly stable, and luminescent metal-organic frameworks. The described synthesis of Qn-MOF-1 provides a reproducible method for obtaining a crystalline, porous material with promising applications in the field of chemical sensing. The modular nature of this ligand opens up avenues for the rational design of a new family of functional materials with tailored properties for a wide range of applications in material science and beyond.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- National Center for Biotechnology Information (n.d.). 2-(Quinolin-2-YL)acetic acid. PubChem.
- JETIR (2019). Pharmacological Application of Quinoline and Its Derivatives. Journal of Emerging Technologies and Innovative Research, 6(1).
- Advanced Journal of Chemistry, Section A (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409.
- National Center for Biotechnology Information (n.d.). 2-(7-Ethylquinolin-3-yl)acetic acid. PubChem.
- Biswas, S. et al. (2018). A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions. Dalton Transactions, 47(3), 856-864.
- García-Ricard, O. J. et al. (2020). Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. Inorganic Chemistry, 59(23), 17296-17308.
- Wang, C. et al. (2020). Base-mediated exfoliation of quinoline-linked covalent organic frameworks for heavy metal ion adsorption. Journal of Materials Chemistry A, 8(30), 15155-15161.
- Nasrabadi, H. et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(7), 3374-3384.
- Lin, W. (2014). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC.
- MDPI (2021). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Molecules, 26(16), 4983.
- American Elements (n.d.). 2-(Quinolin-6-yl)acetic acid.
- Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives (Thesis). Massey University.
Sources
- 1. scispace.com [scispace.com]
- 2. Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new quinoline based luminescent Zr(iv) metal–organic framework for the ultrasensitive recognition of 4-nitrophenol and Fe(iii) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol: Regioselective C7-Functionalization of Quinolines via Copper-Catalyzed C-H Activation with a Traceless Directing Group
Introduction: The Challenge and Opportunity of Quinoline C7 Functionalization
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The specific functionalization of the quinoline ring system allows for the fine-tuning of a molecule's pharmacological properties. However, the regioselective functionalization of the C7 position presents a significant synthetic challenge due to the inherent electronic properties of the quinoline ring, which favor reactions at the C2, C4, and C8 positions. Traditional synthetic methods often require multi-step sequences with pre-functionalized starting materials, leading to poor atom economy and limited substrate scope.
Direct C-H activation has emerged as a powerful and elegant strategy to overcome these limitations.[1] This application note details a robust and versatile experimental setup for the selective functionalization of the quinoline C7 position through a copper-catalyzed C-H arylation and alkenylation. The protocol is based on the innovative work of Zhou, K., Zhang, N., Zhong, XR., et al., which employs a transient N-acyl directing group that is cleaved in situ, constituting a "traceless" directing strategy.[2][3][4][5][6] This approach provides a practical and efficient route to a diverse range of C7-substituted quinolines, which are valuable building blocks for drug discovery and development.[2][6]
Core Principle: A Transient Directing Group Strategy
The key to this methodology is the use of an in situ generated N-acyl directing group. This transient group positions the copper catalyst in proximity to the C7 C-H bond, facilitating a regioselective C-H activation and subsequent functionalization. Upon completion of the reaction, the directing group is cleaved, yielding the free C7-functionalized quinoline. This "traceless" approach obviates the need for separate protection and deprotection steps, significantly enhancing the efficiency of the synthetic process.
Experimental Workflow Overview
The overall experimental workflow for the C7-functionalization of quinolines is depicted below. The process begins with the in situ formation of the N-acyl quinolinium intermediate, followed by the copper-catalyzed C-H activation and coupling with an aryl or alkenyl iodonium triflate. The final step involves the traceless removal of the directing group to yield the desired C7-functionalized quinoline.
Caption: General experimental workflow for the Cu-catalyzed C7-functionalization of quinolines.
Detailed Experimental Protocols
The following protocols are generalized based on the findings of Zhou, K., et al.[3] Researchers should optimize conditions for their specific substrates.
Protocol 1: C7-Arylation of Quinoline
Materials:
-
Quinoline substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O) or other suitable acylating agent
-
Diphenyliodonium triflate or other diaryliodonium triflate
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating block
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the quinoline substrate (0.2 mmol, 1.0 equiv.).
-
In Situ Protection: Add the acylating agent (e.g., (Boc)₂O, 1.1 equiv.).
-
Reagent Addition: Add the diaryliodonium triflate (1.1 equiv.) and copper(II) triflate (5 mol%).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of 0.033 M.
-
Reaction Execution: Seal the vial under an inert atmosphere (e.g., nitrogen or argon) and place it in a preheated heating block at 70 °C.
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Work-up: Upon completion (typically 2 hours), cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C7-arylated quinoline.
Protocol 2: C7-Alkenylation of Quinoline
This protocol is analogous to the C7-arylation, with the substitution of a diaryliodonium triflate with an alkenyliodonium triflate.
Procedure:
Follow the steps outlined in Protocol 1, substituting the diaryliodonium triflate with the desired alkenyliodonium triflate (1.1 equiv.). Reaction times may vary (up to 6 hours have been reported) and should be optimized by monitoring the reaction progress.[3]
Table of Reaction Parameters
The following table summarizes the general reaction parameters for the C7-functionalization of quinolines.
| Parameter | Condition | Rationale |
| Substrate | Quinoline (0.2 mmol, 1.0 equiv.) | The core heterocyclic scaffold to be functionalized. |
| Directing Group | N-acyl (formed in situ with 1.1 equiv. of acylating agent) | Transiently directs the catalyst to the C7 position; traceless removal simplifies the synthetic route. |
| Functionalizing Agent | Diaryliodonium or Alkenyliodonium Triflate (1.1 equiv.) | Provides the aryl or alkenyl group for coupling.[7] |
| Catalyst | Cu(OTf)₂ (5 mol%) | The active catalyst for the C-H activation and C-C bond formation. |
| Solvent | Anhydrous 1,2-dichloroethane (DCE) (0.033 M) | An appropriate solvent for the reaction that dissolves the reactants and is stable at the reaction temperature. |
| Temperature | 70 °C | Provides the necessary thermal energy to overcome the activation barrier of the C-H activation step. |
| Reaction Time | 2-6 hours | Dependent on the specific substrate and functionalizing agent; should be monitored for optimal yield. |
Proposed Catalytic Cycle and Mechanistic Insights
The precise mechanism of this transformation is likely complex, but a plausible catalytic cycle is proposed based on known copper-catalyzed C-H activation reactions.[8][9][10]
-
In Situ Formation of the N-Acyl Quinolinium Ion: The reaction initiates with the formation of the N-acyl quinolinium ion from the quinoline substrate and the acylating agent. This step activates the quinoline ring and introduces the directing group.
-
C-H Activation and Cyclometalation: The N-acyl group directs the Cu(II) catalyst to the C7 position, leading to a C-H activation event and the formation of a six-membered cyclometalated intermediate.
-
Oxidative Addition: The diaryliodonium or alkenyliodonium salt undergoes oxidative addition to the copper center, forming a high-valent Cu(IV) intermediate.
-
Reductive Elimination: The aryl or alkenyl group is transferred to the C7 position via reductive elimination, forging the new C-C bond and regenerating a Cu(II) species.
-
Traceless Deprotection: The N-acyl directing group is cleaved under the reaction conditions, releasing the C7-functionalized quinoline product and regenerating the catalyst.
Caption: Proposed catalytic cycle for the Cu-catalyzed C7-functionalization of quinolines.
Conclusion and Future Outlook
The copper-catalyzed C7-functionalization of quinolines using a traceless directing group represents a significant advancement in the synthesis of this important class of heterocyles. The protocol offers a highly regioselective, efficient, and practical method for the introduction of aryl and alkenyl moieties at the previously challenging C7 position. This methodology is expected to find broad application in the synthesis of novel drug candidates and complex molecular probes. Further research in this area may focus on expanding the substrate scope to include other functional groups and the development of enantioselective variants of this transformation.
References
- Lee, A. (2016). Copper-catalyzed Arylation with Diaryliodonium Salts: Highlights. ChemInform, 47(19).
- Zhou, K., Zhang, N., Zhong, XR., Wu, RR., Mao, YJ., Ye, P., Luo, G., Xu, DQ., & Lou, SJ. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 64(45), e202514319.
- ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF.
- PubMed. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- Allen, A. E., & MacMillan, D. W. C. (2012). Copper-Catalyzed Alkene Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 134(28), 11602–11605.
- Sanford, M. S., & Stuart, D. R. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C−H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 131(47), 17118–17119.
- Encyclopedia.pub. (n.d.). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds.
- Beilstein Journal of Organic Chemistry. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.
- Molecules. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- ResearchGate. (2018). Copper catalyzed P-Arylation using diaryliodonium reagents.
- Organic Letters. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts.
- ACS Catalysis. (2018). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- PubMed. (2025). Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy.
- ResearchGate. (2025). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
methodology for assessing the anti-inflammatory potential of quinoline derivatives
Initiating Data Collection
I'm starting by zeroing in on data: I'm performing a series of Google searches. My aim is to get a solid base of knowledge on methods to evaluate quinoline derivatives. I'm especially interested in in vitro and in vivo assays, and how they work. I'll also be focusing on mechanism of action studies.
Refining Search Strategies
I'm now refining my search strategies to find standard protocols for the experimental procedures, including ELISA, Western blotting, qPCR, and flow cytometry. I'm also looking for reliable sources that detail the rationale behind specific experimental models and the importance of appropriate controls. I'm also starting to structure the application note, sketching sections on inflammation, quinoline derivatives, experimental workflows, detailed protocols, data analysis, and visual representations.
Focusing Information Gathering
My focus is now on targeted Google searches to gather information on methodologies for evaluating quinoline derivatives' anti-inflammatory potential, specifically in vitro and in vivo assays, and mechanisms involving pathways like NF-κB. I'm also looking for standard protocols for cell viability assays, ELISAs, Western blotting, qPCR, and flow cytometry. I'm concurrently working to structure the application note, sketching sections and planning Graphviz diagrams.
Synthesizing 2-(Quinolin-7-YL)acetic Acid Analogs: A Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of Quinoline Acetic Acid Scaffolds
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and antiviral properties.[1][2][3][4][5] The 2-(Quinolin-7-YL)acetic acid scaffold, in particular, has emerged as a privileged structure in drug discovery. The acetic acid moiety at the 7-position offers a critical anchor for interacting with biological targets, while the quinoline core provides a versatile platform for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective synthesis of this compound analogs, focusing on robust synthetic strategies and practical, field-proven insights.
Strategic Approaches to Synthesis
The synthesis of this compound analogs can be broadly categorized into two main strategies:
-
Construction of the Quinoline Core with a Pre-installed Acetic Acid Side Chain or Precursor: This approach involves building the quinoline ring system from acyclic precursors that already contain the necessary two-carbon side chain at the appropriate position.
-
Functionalization of a Pre-formed Quinoline Ring: This strategy focuses on introducing the acetic acid moiety or a suitable precursor onto a pre-existing quinoline scaffold at the 7-position.
The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the quinoline ring, and the scalability of the reaction sequence.
PART 1: Synthesis via Quinoline Ring Construction
A powerful and convergent approach involves the construction of the quinoline ring from appropriately substituted anilines and a three-carbon building block that will ultimately form the pyridine ring fused to the aniline. The Friedländer annulation and its variations are particularly well-suited for this purpose.
Protocol 1: Modified Friedländer Annulation for this compound Esters
This protocol describes the synthesis of an ethyl 2-(quinolin-7-yl)acetate analog, a key intermediate that can be readily hydrolyzed to the corresponding carboxylic acid.
Rationale: The Friedländer synthesis provides a direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In this modified approach, we utilize a β-keto ester that incorporates the desired acetic acid ester moiety.
Experimental Workflow:
Figure 1: Synthesis of a this compound analog via a modified Friedländer annulation.
Step-by-Step Protocol:
-
Imine Formation: To a solution of 3-amino-4-methylbenzaldehyde (1.0 eq) in toluene, add ethyl 4,4-diethoxy-3-oxobutanoate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(2-methylquinolin-7-yl)acetate.
-
Hydrolysis: Dissolve the ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with 1N HCl to pH ~4. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-(2-methylquinolin-7-yl)acetic acid.
Expert Insights:
-
Causality: The use of a diethoxyacetal in the β-keto ester prevents self-condensation and provides a masked aldehyde functionality that facilitates the cyclization and subsequent aromatization to the quinoline ring.
-
Trustworthiness: The progress of both the condensation and hydrolysis steps should be carefully monitored by TLC to ensure complete conversion and avoid side reactions. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
PART 2: Synthesis via C-H Functionalization of a Pre-formed Quinoline
Direct functionalization of the quinoline core is an atom-economical and increasingly popular strategy. Transition metal-catalyzed C-H activation offers a powerful tool for introducing the acetic acid side chain at the C7 position with high regioselectivity.[6][7][8]
Protocol 2: Palladium-Catalyzed C-H Arylation/Alkylation
This protocol outlines a two-step sequence involving a palladium-catalyzed cross-coupling reaction to install a precursor to the acetic acid moiety at the 7-position of the quinoline ring.
Rationale: This approach leverages the well-established palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki coupling, to form a C-C bond at the C7 position. A subsequent transformation then converts the installed group into the desired acetic acid.
Experimental Workflow:
Figure 2: Synthesis of this compound via Heck coupling and subsequent reduction/hydrolysis.
Step-by-Step Protocol:
-
Heck Coupling: In a sealed tube, combine 7-bromoquinoline (1.0 eq), ethyl acrylate (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.1 eq), and triethylamine (Et₃N, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture at 100 °C for 12-18 hours. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield ethyl (E)-3-(quinolin-7-yl)acrylate.
-
Reduction: Dissolve the acrylate in ethanol and add 10% palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain ethyl 2-(quinolin-7-yl)acetate.
-
Hydrolysis: Hydrolyze the resulting ester using sodium hydroxide in an ethanol/water mixture, followed by acidic workup as described in Protocol 1, to afford this compound.
Expert Insights:
-
Causality: The choice of phosphine ligand is crucial for the success of the Heck reaction. Tri(o-tolyl)phosphine is often effective for electron-deficient aryl halides. The base, triethylamine, is necessary to neutralize the HBr generated during the catalytic cycle.
-
Trustworthiness: The purity of the intermediate acrylate is important for a clean reduction step. The final product's identity and purity should be rigorously confirmed by spectroscopic methods.
PART 3: Bioisosteric Replacement Strategies for Analog Synthesis
In drug design, replacing a functional group with another group that has similar physical or chemical properties (a bioisostere) is a common strategy to improve the compound's pharmacological profile.[9][10][11][12][13] For this compound, the carboxylic acid moiety is a prime target for bioisosteric replacement to modulate acidity, lipophilicity, and metabolic stability.
Common Carboxylic Acid Bioisosteres:
| Bioisostere | Rationale for Replacement |
| Tetrazole | Similar pKa to carboxylic acid, metabolically stable. |
| Acylsulfonamide | Can mimic the hydrogen bonding pattern of a carboxylic acid. |
| Hydroxamic acid | Can act as a metal chelator and mimic the carboxylate group. |
| 1,2,4-Oxadiazole | Can act as a non-classical bioisostere with different electronic properties. |
Protocol 3: Synthesis of a Tetrazole Analog
This protocol describes the synthesis of 7-(1H-tetrazol-5-ylmethyl)quinoline, a bioisosteric analog of this compound.
Experimental Workflow:
Figure 3: Synthesis of a tetrazole bioisostere of this compound.
Step-by-Step Protocol:
-
Preparation of the Nitrile: The starting material, 2-(quinolin-7-yl)acetonitrile, can be prepared from 7-(bromomethyl)quinoline (itself synthesized from 7-methylquinoline) by reaction with sodium cyanide.
-
Cycloaddition: To a solution of 2-(quinolin-7-yl)acetonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction: Heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice-water, and acidify with 1N HCl. The product will often precipitate and can be collected by filtration. Alternatively, extract the product with ethyl acetate. Purify the crude product by recrystallization or column chromatography.
Expert Insights:
-
Causality: The [2+3] cycloaddition between the nitrile and azide is a well-established method for the synthesis of 5-substituted tetrazoles. Ammonium chloride acts as a proton source to facilitate the reaction.
-
Trustworthiness: This reaction should be performed with caution as azides are potentially explosive. The final product should be thoroughly characterized to confirm the formation of the tetrazole ring.
Conclusion
The synthesis of this compound analogs is a rich area of research with significant potential for the discovery of new therapeutic agents. The strategies and protocols outlined in this application note provide a solid foundation for researchers to design and synthesize diverse libraries of these valuable compounds. By understanding the underlying chemical principles and employing rigorous experimental techniques, scientists can effectively navigate the synthetic challenges and unlock the full potential of this important scaffold in drug discovery.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- IOSR Journal. (2017). Synthesis of Quinoline Analogues as Anti-microbial Agents.
- Advanced Journal of Chemistry, Section A. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- MDPI. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- Journal of the American Chemical Society. (2005). Catalytic Synthesis of Tricyclic Quinoline Derivatives from the Regioselective Hydroamination and C−H Bond Activation Reaction of Benzocyclic Amines and Alkynes.
- ResearchGate. (2018). Synthetic pathways to access quinoline precursors with isolated yields....
- PubMed Central. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.
- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Cardinal Scholar. (2013). Synthesis of Quinoline Analogues.
- ResearchGate. (2018). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- PubMed Central. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents.
- Journal of Pharmaceutical Research International. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
- Scientific Research Publishing. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- PubMed Central. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][14]triazino[2,3-c]quinazolines.
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
- Massey University. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
- SlideShare. (2012). Application of Bioisosteres in Drug Design.
- Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
- University of Denver. (2016). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
- PubMed Central. (2017). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
- Baran Lab - Scripps Research. (2020). Bioisosteres v2 - Recent Trends and Tactics.
- MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- ACS Publications. (1966). Quinoline antibacterial agents. Oxolinic acid and related compounds.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. baranlab.org [baranlab.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Substituted Quinolines
Welcome to the technical support center for the synthesis of 7-substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here we address some of the common overarching questions related to the synthesis of 7-substituted quinolines.
Q1: Why is the synthesis of 7-substituted quinolines often challenging?
The synthesis of 7-substituted quinolines can be complex due to issues with regioselectivity, functional group tolerance, and harsh reaction conditions often required for classical methods. For instance, starting with a meta-substituted aniline can lead to the formation of both 5- and 7-substituted quinoline isomers, which can be difficult to separate.[1] The choice of synthetic route is critical and often depends on the nature of the desired substituent and the available starting materials.
Q2: Which are the most common classical methods for synthesizing the quinoline core, and what are their primary limitations for 7-substituted analogues?
The most common classical methods include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.
-
Skraup Synthesis : This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] While effective for some quinolines, the reaction is notoriously exothermic and can lead to the formation of tarry by-products, making purification difficult.[3][4] For meta-substituted anilines, it can produce a mixture of 5- and 7-substituted isomers.
-
Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds.[5] A major challenge is the acid-catalyzed polymerization of the carbonyl substrate, leading to low yields and significant tar formation.[6] The reaction is also often unsuitable for sterically hindered α,β-unsaturated aldehydes.[7]
-
Friedländer Synthesis : This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8] A key challenge is controlling regioselectivity when using unsymmetrical ketones.[9][10] Harsh reaction conditions, such as high temperatures and strong acids or bases, can also lead to side reactions and degradation of materials.[11]
-
Combes Synthesis : This method uses the acid-catalyzed condensation of an aniline with a β-diketone.[12] Similar to other classical methods, it can suffer from low yields, especially when dealing with sterically hindered substrates.[1] Regioselectivity is also a concern, influenced by both steric and electronic effects of the substituents.[12]
Q3: What are the advantages of modern synthetic methods for preparing 7-substituted quinolines?
Modern methods, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, offer several advantages over classical approaches.
-
Palladium-Catalyzed Synthesis : These methods often proceed under milder conditions, show greater functional group tolerance, and can provide access to a wider range of substituted quinolines.[13][14] For example, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines works without the need for acids or bases.[15]
-
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[16][17][18] The efficient and direct heating of the reaction mixture minimizes side reactions.[17]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of 7-substituted quinolines using various methods.
Troubleshooting Low Yield in Friedländer Synthesis
The Friedländer synthesis is a versatile method, but low yields are a common frustration. Here’s how to address this issue.
Problem: Very low or no product yield.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Explanation |
| Harsh Reaction Conditions | Lower the reaction temperature and consider using a milder catalyst. For example, gold(III)-catalyzed reactions can proceed under gentler conditions.[11] | High temperatures and strong acids/bases can cause degradation of starting materials or the final product. |
| Suboptimal Catalyst | Screen different catalysts. Modern options include ionic liquids, metal-organic frameworks, and nanocatalysts.[11] For instance, ceric ammonium nitrate (10 mol%) can be an effective catalyst at room temperature.[19] | The choice of catalyst is critical for reaction efficiency. An inappropriate catalyst can lead to low conversion or side reactions.[11] |
| Poor Solubility of Reactants | Switch to a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions.[11] | Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates. |
| Side Reactions (e.g., Aldol Condensation) | Use milder reaction conditions or a more selective catalyst. Protecting the amino group of the 2-aminoaryl ketone or using an imine analog can also prevent self-condensation.[9] | The ketone starting material can undergo self-condensation, reducing the amount available for the desired reaction.[11] |
Experimental Protocol: Iodine-Catalyzed Friedländer Annulation
This protocol offers a milder alternative to traditional acid or base catalysis.
-
To a mixture of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.[11]
Troubleshooting the Doebner-von Miller Reaction
This reaction is notorious for producing tar and other side products. Here’s how to mitigate these issues.
Problem: Significant tar/polymer formation and low yield.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Explanation |
| Polymerization of Carbonyl Compound | Employ a biphasic solvent system, such as toluene and aqueous HCl.[6] | Sequestering the α,β-unsaturated carbonyl compound in an organic phase reduces its self-polymerization in the acidic aqueous phase.[6] |
| Harsh Acidic Conditions | Optimize the acid concentration and type. Consider using milder Lewis acids like ZnCl₂ or SnCl₄.[6] | Excessively strong acids can accelerate tar formation. |
| High Reaction Temperature | Maintain the lowest effective temperature to favor the desired reaction over polymerization.[6] | Excessive heat promotes unwanted side reactions. |
Workflow for Optimizing Doebner-von Miller Reaction
Caption: Troubleshooting logic for the Doebner-von Miller reaction.
Troubleshooting Purification of 7-Substituted Quinolines
Purification can be a significant hurdle due to the presence of isomers and by-products.
Problem: Difficulty in separating the 7-substituted isomer from the 5-substituted isomer.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Explanation |
| Lack of Regiocontrol in Synthesis | Modify the synthetic strategy to favor the formation of the 7-substituted isomer. For example, in the Combes synthesis, using bulky substituents on the β-diketone can sterically hinder the formation of the 5-substituted product.[12] | Classical syntheses with meta-substituted anilines often yield a mixture of isomers. |
| Similar Physical Properties of Isomers | Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). | Isomers often have very similar polarities, making separation by standard column chromatography challenging. |
| Formation of Salts | Convert the mixture of quinolines to their salts (e.g., picrates or hydrochlorides) and attempt fractional crystallization.[20] | Different isomers may form salts with varying solubilities, allowing for separation. |
General Purification Protocol via Picrate Formation
-
Dissolve the crude quinoline mixture in a minimal amount of 95% ethanol.
-
Add a saturated solution of picric acid in ethanol until no more yellow precipitate forms.
-
Collect the crystalline picrate by filtration and wash with cold ethanol.
-
Recrystallize the picrate from a suitable solvent (e.g., acetonitrile) to constant melting point.
-
To regenerate the free base, dissolve the purified picrate in a suitable solvent (e.g., DMSO) and pass it through a column of basic alumina.
-
Extract the free quinoline from the eluate with a non-polar solvent like n-pentane and remove the solvent under reduced pressure.[20]
Modern Synthetic Approaches
For syntheses that are intolerant to harsh conditions or require high regioselectivity, modern methods are often superior.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) is a powerful tool for accelerating quinoline synthesis.[21]
Key Advantages of Microwave Synthesis
| Advantage | Explanation | Reference |
| Reduced Reaction Times | Reactions are often completed in minutes instead of hours. | [17][21] |
| Higher Yields | Efficient and uniform heating often leads to cleaner reactions and higher product yields. | [22] |
| Improved Purity | The reduction in side reactions simplifies purification. | [21] |
| Greener Chemistry | The use of solvent-free conditions is often possible, reducing waste. | [17] |
General Protocol for Microwave-Assisted Friedländer Synthesis
-
In a microwave-safe vessel, combine the 2-aminoaryl ketone (1 mmol), the active methylene compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% iodine).
-
Add a suitable polar solvent (e.g., 1-2 mL of DMF or ethanol) if not running neat.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150°C) for 5-20 minutes.
-
After cooling, work up the reaction mixture as per standard procedures.[17][21]
Troubleshooting Microwave Synthesis
Caption: Troubleshooting logic for microwave-assisted quinoline synthesis.[17]
Palladium-Catalyzed Synthesis of 7-Substituted Quinolines
Palladium catalysis offers a mild and efficient route to functionalized quinolines.
Example Reaction: Palladium-Catalyzed Oxidative Cyclization
A mixture of a substituted aniline and an aryl allyl alcohol can be cyclized in the presence of a palladium catalyst to yield the corresponding quinoline.[15]
Advantages:
-
No need for strong acids or bases.
-
Tolerates a wide range of functional groups.[13]
-
Good yields are often achieved.
General Conditions:
-
Catalyst: Pd(OAc)₂
-
Solvent: DMSO
-
Temperature: 100°C
-
Time: 12 hours
This method provides a valuable alternative for substrates that are sensitive to the harsh conditions of classical quinoline syntheses.[15]
References
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing.
- Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online.
- Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem.
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Publications.
- Microwave-assisted Synthesis of Quinolines. Ingenta Connect.
- Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Open Works.
- Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
- Friedländer Quinoline Synthesis. Alfa Chemistry.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Victoria University of Wellington.
- Recent Progress in the Synthesis of Quinolines. PubMed.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Publishing.
- Combes Quinoline Synthesis. Cambridge University Press.
- Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH.
- Combes quinoline synthesis. Wikipedia.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - PubMed Central.
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances.
- Friedländer synthesis. Wikipedia.
- Purification of Quinoline. LookChem.
- What are some common causes of low reaction yields? Reddit.
- Synthesis of quinolines. Organic Chemistry Portal.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN.
- Combes Quinoline Synthesis PDF. Scribd.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. Chemical Communications.
- The Skraup Synthesis of Quinolines. Organic Reactions.
- Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study. Globe Thesis.
- Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. University of the Sunshine Coast, Queensland.
- Technical Support Center: Purification of Quinoline Derivatives. BenchChem.
- Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines. ResearchGate.
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. NIH.
- Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions.
- The Skraup Synthesis of Quinolines. ResearchGate.
- Doebner–Miller reaction. Wikipedia.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed.
- Skraup reaction. Wikipedia.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.
- Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. MDPI.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Research Portal [research.usc.edu.au]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 16. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Microwave-assisted Synthesis of Quinolines: Ingenta Connect [ingentaconnect.com]
- 19. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Yield of the Friedlander Synthesis
Welcome to the technical support center for the Friedlander quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your target quinolines. This guide is structured to move from foundational principles to specific troubleshooting scenarios, empowering you to make informed decisions in your experimental design.
Understanding the Foundation: The Friedlander Reaction Mechanism
The Friedlander synthesis is a powerful and versatile method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α-methylene group.[1][2] The reaction is typically catalyzed by either an acid or a base.[1] A clear understanding of the reaction pathway is the first step in effective troubleshooting.
Two primary mechanisms are generally proposed.[3][4]
-
The Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. This is often the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization (imine formation) and subsequent dehydration to yield the quinoline.[3][5]
-
The Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base between the 2-amino group and the carbonyl of the methylene compound. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to form the final product.[3]
The prevailing pathway can depend on the specific substrates and reaction conditions. However, for most troubleshooting purposes, considering the key intermediates—the aldol adduct and the Schiff base—is crucial for diagnosing issues.
Caption: The two primary mechanistic pathways for the Friedlander synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the Friedlander synthesis in a practical question-and-answer format.
Q1: My reaction has a very low yield or is not proceeding at all. What are the most common causes?
This is the most frequent challenge and can stem from several factors. A systematic approach is key to identifying the root cause.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acids or bases, which can degrade starting materials or the final quinoline product.[6][7]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate or inactive catalyst will result in poor conversion.[6]
-
Solution: If using a solid catalyst, ensure it is fresh and active. Consider screening different catalysts. For acid-catalyzed reactions, options range from classic Brønsted acids (H₂SO₄, p-TsOH) to Lewis acids (ZnCl₂, ZrCl₄) and solid-supported acids like Amberlyst-15.[3][8][9] For base-catalyzed versions, KOtBu or DBU are common choices.[1]
-
-
Poor Substrate Reactivity: Starting materials with strong electron-withdrawing groups can be less reactive and may require more forcing conditions.[10]
-
Solution: For less reactive substrates, a more potent catalytic system or higher temperatures may be necessary. Microwave-assisted synthesis can often be effective in these cases by allowing for rapid heating to high temperatures.[10]
-
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.
-
Solution: Switch to a more polar solvent like DMF or ethanol, especially for microwave-assisted reactions, to improve solubility.[6]
-
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the catalyst and shift the equilibrium away from the product.[10]
-
Solution: Use anhydrous solvents and reagents. Consider using a desiccant or a reagent that consumes water, such as Eaton's reagent (P₂O₅ in CH₃SO₃H), which acts as a catalyst and a powerful dehydrating agent.[11]
-
Caption: A workflow for troubleshooting low reaction yields.
Q2: I'm getting significant side products, especially from my ketone starting material. How can I prevent this?
This is a classic issue, particularly under basic conditions. The primary culprit is the self-condensation of the ketone starting material (an aldol reaction), which competes with the desired Friedlander pathway.[1][6]
Solutions:
-
Switch to Acid Catalysis: Acidic conditions generally favor the Friedlander condensation over ketone self-condensation. Many modern protocols utilize acid catalysts for this reason.[12]
-
Modify the Substrate: To completely avoid ketone self-condensation under basic conditions, you can pre-form the imine of the 2-aminoaryl ketone. This protects the amino group and directs the reactivity appropriately.[1]
-
Use Milder Conditions: Even under basic catalysis, lowering the temperature and using a milder base can reduce the rate of the competing aldol reaction.
Q3: I'm using an unsymmetrical ketone and getting a mixture of two different quinoline products (regioisomers). How can I control the regioselectivity?
Poor regioselectivity is a common challenge when an unsymmetrical ketone can condense on either side of the carbonyl group.[7]
Solutions:
-
Introduce a Directing Group: Installing a temporary directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at the other α-position.[1][6]
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or the use of certain ionic liquids have been shown to favor the formation of a single regioisomer.[6]
-
Substrate Control: In some cases, using a β-keto ester instead of a simple ketone can provide excellent regioselectivity, as the condensation almost always occurs at the more activated methylene group between the two carbonyls.
Optimization Strategies: Beyond Troubleshooting
Proactively optimizing your reaction conditions is the best way to ensure high yields.
Catalyst Selection
The evolution of catalysts for the Friedlander synthesis has moved from harsh, stoichiometric acids and bases to milder, more efficient catalytic systems.[2] Modern approaches often provide higher yields, shorter reaction times, and easier work-ups.[8][13]
| Catalyst Type | Examples | Typical Conditions | Yield | Advantages / Disadvantages |
| Traditional Acid | H₂SO₄, p-TsOH[3] | High temp (100-150°C) | Moderate-High | Inexpensive but harsh, can cause degradation. |
| Traditional Base | NaOH, KOtBu[1][14] | High temp, reflux | Moderate | Prone to side reactions (aldol).[1] |
| Lewis Acid | ZnCl₂, ZrCl₄[9][12] | 60-100°C | High-Excellent | Milder than Brønsted acids, good efficiency. |
| Iodine | I₂[6] | 80-100°C, Solvent-free | High-Excellent | Mild, inexpensive, simple work-up. |
| Ionic Liquid | [bmim]HSO₄, [Bmmim][Im][6] | 50-80°C, Solvent-free | High-Excellent | Green solvent, reusable, can improve selectivity.[2] |
| Solid-Supported | Amberlyst-15, Nano-SZ[8][15] | Reflux in EtOH | Good-Excellent | Reusable, easy separation from reaction mixture.[8] |
Solvent and Temperature
The choice of solvent and temperature are intrinsically linked. High-boiling polar aprotic solvents like DMF can improve reactant solubility but require careful temperature control to avoid decomposition.[10] Recent advances have demonstrated that solvent-free conditions or using water as a green solvent are highly effective, often leading to simpler work-ups and reduced waste.[8][16]
Key Experimental Protocols
Here are detailed, step-by-step methodologies for common and improved Friedlander synthesis variations.
Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis[6]
This protocol is advantageous due to its mild conditions and simple work-up.
-
Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (I₂) (10 mol%).
-
Reaction: Heat the reaction mixture to 80-100°C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate.
-
Purification: Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid[10]
This method is highly effective for accelerating the reaction, especially for less reactive substrates.
-
Preparation: In a microwave reaction vessel, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent/Catalyst: Add glacial acetic acid to serve as both the solvent and catalyst.
-
Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Work-up: After irradiation, allow the vessel to cool completely (below 50°C) before opening. Pour the cooled mixture into water and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence stops.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Further purify the crude product by column chromatography.
References
- Wikipedia. (2023). Friedländer synthesis. Wikipedia. [Link]
- Shaikh, I. R., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. [Link]
- Scribd. (n.d.). Friedländer Synthesis: Mechanism. Scribd. [Link]
- Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. The Journal of Organic Chemistry. [Link]
- Kumar, A., et al. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]
- ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis.
- ResearchGate. (2021). Advances in polymer based Friedlander quinoline synthesis.
- Marco, J. L., et al. (1998). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry. [Link]
- RSC Publishing. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry. [Link]
- ResearchGate. (n.d.). Friedländer synthesis of quinolines 4 and 6.
- ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a.
- Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]
- ResearchGate. (2022). Solvent-Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Quinoline Acetic Acid Isomers
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of quinoline acetic acid isomers. As positional isomers, quinoline-2-acetic acid and quinoline-4-acetic acid present unique separation challenges due to their similar physical and chemical properties. This resource is designed to provide you with the foundational knowledge and practical protocols to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are quinoline acetic acid isomers so difficult to separate?
A1: The primary challenge in separating quinoline-2-acetic acid and quinoline-4-acetic acid lies in their structural similarity. They are positional isomers, meaning they have the same molecular formula and functional groups, differing only in the attachment point of the acetic acid group to the quinoline ring. This results in very similar polarities, pKa values, and solubilities, making conventional purification techniques less effective.[1]
Q2: What are the approximate pKa values for the quinoline acetic acid isomers, and why are they important for purification?
-
Quinoline Nitrogen (pKa₁): Estimated to be in the range of 4.0 - 4.8.
-
Carboxylic Acid (pKa₂): Estimated to be in the range of 4.0 - 5.0.
These close pKa values mean that both the quinoline nitrogen and the carboxylic acid group will be in a similar protonation state over a wide pH range. This similarity in charge distribution contributes to their comparable polarities and makes separation by techniques that rely on differential ionization, such as ion-exchange chromatography or pH-mediated extraction, challenging without fine-tuning.
Q3: Can I use the same recrystallization solvent for both isomers?
A3: Not necessarily. While both isomers are polar molecules containing a carboxylic acid and a heterocyclic nitrogen, subtle differences in their crystal lattice energies and interactions with solvents can lead to different solubility profiles. It is crucial to perform a solvent screen for each isomer or the isomer mixture to identify the optimal recrystallization conditions. A solvent that works well for one isomer might be too good or too poor for the other, leading to co-crystallization or poor recovery.
Troubleshooting Guide: Purification of Quinoline Acetic Acid Isomers
This section addresses common problems encountered during the purification of quinoline acetic acid isomers and provides systematic solutions.
Issue 1: Poor or No Crystal Formation During Recrystallization
Probable Cause: This issue often arises from the selection of an inappropriate solvent system, the presence of impurities that inhibit crystal growth, or a solution that is too dilute.
Solution Workflow:
Sources
Technical Support Center: Navigating the Challenges of Quinoline C7-Functionalization
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals grappling with one of the more persistent challenges in synthetic chemistry: the low reactivity of the quinoline 7-position. This guide is structured to provide not just solutions, but a foundational understanding of the principles governing these complex reactions. We aim to empower you with the knowledge to troubleshoot effectively and innovate in your own work.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions surrounding the functionalization of the quinoline C7 position.
Q1: Why is the C7 position of the quinoline ring so difficult to functionalize?
A1: The low reactivity of the C7 position is a consequence of both electronic and steric factors inherent to the quinoline scaffold. Electronically, the pyridine ring withdraws electron density from the fused benzene ring, but this effect is most pronounced at other positions. The C7 position is electronically disfavored for many C-H activation mechanisms.[1][2][3] From a steric standpoint, it is a "remote" position, making it difficult for many catalytic systems to access without a guiding mechanism. Electrophilic substitution on the quinoline ring typically favors the C5 and C8 positions, while nucleophilic attack is directed to the C2 and C4 positions of the pyridine ring.[4][5]
Q2: What are the primary strategies to overcome the low reactivity at C7?
A2: The most successful approaches involve overriding the inherent reactivity of the quinoline ring. This is primarily achieved through:
-
Directing Groups (DGs): A directing group is installed at a nearby position (commonly C8) to chelate to a metal catalyst and deliver it in close proximity to the C7-H bond.[6][7] This dramatically increases the effective molarity of the catalyst at the desired site.
-
Traceless Directing Groups: A more advanced strategy involves using a directing group that facilitates the reaction and is then removed in situ during the workup or as the final step of the catalytic cycle.[1][2][3] This avoids the need for separate protection and deprotection steps.
-
Specialized Catalytic Systems: Certain transition metal catalysts, particularly those based on Rhodium(III) and Copper, have been developed with ligands that can promote functionalization at this challenging position, often in concert with a directing group.[6][7]
Q3: Which directing groups have proven effective for targeting the C7 position?
A3: The choice of directing group is critical. For C7 functionalization, the DG is typically placed at the C8 position to form a stable 6-membered palladacycle or rhodacycle intermediate that favors activation of the C7-H bond. Effective directing groups include:
-
8-Aminoquinolines: The amino group at the C8 position can effectively direct Rh(III) catalysts to achieve C7 alkylation.[7]
-
8-Pivalamidoquinolines: The pivalamide group at C8 has been shown to direct Rh-catalyzed olefination to the C7 position.[6]
-
N-Acyl Group (Traceless): An N-acyl group can be used in a copper-catalyzed formal C-H arylation and alkenylation at C7. A key advantage is its in-situ removal, which simplifies the synthetic sequence.[1][2][3]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during quinoline C7-functionalization experiments.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction targeting the C7 position, but analysis shows only starting material.
Caption: Troubleshooting workflow for low conversion.
| Possible Cause | Recommended Troubleshooting Steps |
| Inactive or Inappropriate Catalyst System | 1. Verify Catalyst Source: Ensure the transition metal precursor (e.g., [RhCp*Cl₂]₂, Cu(OTf)₂) is from a reliable source and has been stored under inert conditions.[8] 2. Use Fresh Catalyst: Open a new bottle of catalyst or use a freshly prepared pre-catalyst. 3. Screen Additives: For many Rh(III) and Pd(II) catalyzed reactions, additives like silver salts (e.g., AgSbF₆, AgOAc) are crucial for generating the active catalytic species.[6] Ensure they are dry and weigh them in a glovebox if necessary. |
| Ineffective Directing Group (DG) | 1. Confirm DG Installation: Verify via NMR and Mass Spectrometry that the directing group is correctly and completely installed on your quinoline substrate. Incomplete installation is a common point of failure. 2. Check DG Purity: Impurities in the starting material can poison the catalyst. Re-purify your DG-functionalized quinoline if necessary. |
| Suboptimal Reaction Conditions | 1. Temperature: C-H activation often has a high activation energy barrier. Incrementally increase the reaction temperature (e.g., in 10 °C steps from 80 °C to 120 °C) and monitor for product formation.[8] 2. Solvent: The solvent can dramatically affect catalyst solubility and activity. Screen a range of solvents with varying polarity and coordinating ability (e.g., DCE, Toluene, Dioxane, t-AmylOH).[8] 3. Base: For reactions involving a concerted metalation-deprotonation step, the choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or carboxylate additives (e.g., PivOH, AcONa).[6] |
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The reaction works, but you obtain a mixture of C7, C5, and/or C8-functionalized products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Regioselective Synthesis of Quinoline-7-Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals tackling the nuanced challenge of regioselective synthesis, specifically targeting the C-7 position of the quinoline scaffold. Quinolines substituted at the 7-position are privileged structures in drug discovery and materials science, yet their synthesis is often complicated by the formation of isomeric mixtures.
This document moves beyond simple protocols to provide a troubleshooting framework based on mechanistic principles and field-proven insights. We will explore both classical and modern strategies, helping you select the appropriate methodology and optimize it for your specific target.
Part 1: Frequently Asked Questions & Troubleshooting Classical Syntheses
Classical methods like the Skraup, Doebner-von Miller, and Combes syntheses are powerful for building the quinoline core. However, when using meta-substituted anilines to target the 7-position, regioselectivity becomes a primary obstacle.
Q1: I'm using a meta-substituted aniline in a Skraup/Doebner-von Miller reaction and getting a mixture of 5- and 7-substituted quinolines. Why is this happening and how can I improve the yield of the 7-isomer?
A1: This is a classic and expected challenge. The regiochemical outcome in the Skraup and related Doebner-von Miller reactions is determined by the electrophilic cyclization step onto the aniline ring.[1][2] A substituent at the meta position can direct the cyclization to either the C-2 (ortho) or C-6 (para) position. Cyclization at the C-2 position yields the 7-substituted quinoline, while cyclization at the C-6 position yields the 5-substituted isomer.
Causality & Troubleshooting:
-
Electronic Effects: The directing influence of your meta-substituent is paramount.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups activate the ortho and para positions. The para position (C-6 of the aniline) is often favored due to reduced steric hindrance, leading primarily to the 5-substituted quinoline .
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) are meta-directing for electrophilic substitution. However, in this context, they deactivate the entire ring. Cyclization still occurs, often with reduced efficiency, and the selectivity can be poor and highly dependent on the specific group and reaction conditions.[3]
-
-
Steric Hindrance: Bulky substituents on the aniline can disfavor cyclization at the more crowded ortho position, thus favoring the 5-isomer. Conversely, very harsh acidic conditions (e.g., concentrated H₂SO₄ in the Skraup synthesis) can sometimes overcome subtle steric or electronic preferences, leading to mixtures.[3][4]
Optimization Strategies:
-
Re-evaluate Your Starting Material: If possible, begin with a starting material where the desired regiochemistry is already fixed, such as a 2,4-disubstituted aniline. This is often the most reliable solution.
-
Modify Reaction Conditions: While less impactful than electronics, adjusting the acid catalyst can sometimes alter the isomer ratio. Some Lewis acids in the Doebner-von Miller reaction may offer slightly different selectivity compared to strong Brønsted acids.[3]
-
Accept and Separate: In many cases, formation of a mixture is unavoidable. Focus on developing a robust chromatographic method (e.g., HPLC or flash chromatography with optimized solvent systems) to separate the 5- and 7-isomers. The difference in polarity between the isomers is often sufficient for separation.
Q2: In my Combes synthesis using a meta-substituted aniline and an unsymmetrical β-diketone, I'm getting the wrong quinoline regioisomer. What controls the selectivity here?
A2: The Combes synthesis, which condenses an aniline with a β-diketone, also faces regioselectivity issues governed by both steric and electronic factors.[5][6][7] The key is the acid-catalyzed intramolecular electrophilic cyclization of the intermediate enamine.
Causality & Troubleshooting:
The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the diketone's carbonyls. The subsequent cyclization is an electrophilic aromatic substitution.
-
Steric Effects Dominate: Research has shown that steric hindrance often plays a more significant role than electronics in the rate-determining cyclization step.[6]
-
Bulky Diketone Substituents: Increasing the steric bulk of the R group on the β-diketone will favor cyclization involving the less hindered carbonyl group.
-
Bulky Aniline Substituents: Similarly, bulky groups on the aniline will direct the cyclization away from the more hindered position.
-
-
Electronic Effects of Aniline Substituents: As with the Skraup reaction, EDGs on the aniline will preferentially direct cyclization to the para position, leading to the 5-substituted isomer. EWGs will deactivate the ring and may lead to mixtures or require harsher conditions.[6]
Optimization Strategies:
-
Manipulate Sterics: The most effective lever is to adjust the steric profile of your β-diketone. If you are targeting a specific isomer, choose the diketone where the bulkier substituent pushes the reaction in the desired direction. For example, using a bulky R group on the diketone alongside a methoxy-substituted aniline can favor the formation of 2-substituted quinolines.[6]
-
Catalyst Choice: While the primary driver is sterics/electronics, the choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence reaction rates and, in some cases, the isomer ratio, although this effect is often minor.[8]
Part 2: Modern Strategies for Direct C-7 Functionalization
To overcome the inherent regioselectivity problems of classical methods, modern transition-metal-catalyzed C-H functionalization has emerged as a powerful and direct route to 7-substituted quinolines. These methods offer precision that is difficult to achieve otherwise.
Q3: I want to perform a direct arylation at the C-7 position of quinoline. What are the most reliable methods?
A3: Direct C-H functionalization at the C-7 position is challenging because it is electronically and sterically disfavored compared to other positions (like C-2, C-4, or C-8).[9] Success relies on using a directing group to guide a metal catalyst to the desired site.
Key Strategies:
-
Removable/Traceless Directing Groups: This is a state-of-the-art approach. The strategy involves temporarily installing a directing group on the quinoline nitrogen. This group positions the metal catalyst to activate the remote C-7 C-H bond. After the functionalization reaction, the directing group is removed under the reaction conditions or in a subsequent step.[10]
-
Example: An N-acyl directing group can be used with a copper catalyst for C-7 arylation and alkenylation. The N-acyl group is cleaved in situ, providing direct access to the C-7 functionalized neutral quinoline.[10] This avoids the need for a separate deprotection step, improving overall efficiency.
-
-
Substrate-Controlled C-H Activation: In some specifically substituted quinolines, inherent functional groups can act as directing groups. For example, a group at the C-8 position can direct functionalization to C-7. However, this requires a pre-functionalized starting material.
Troubleshooting C-7 C-H Functionalization:
-
Symptom: Low Yield or No Reaction.
-
Cause: Inefficient catalyst activation or turnover. The choice of metal (Pd, Cu, Co, Rh), ligand, and oxidant is critical.[11][12]
-
Solution: Screen different catalyst systems. For example, while palladium is common for C-H activation, copper catalysis has proven highly effective for C-7 functionalization with specific directing groups.[10] Ensure all reagents are anhydrous and the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
-
Symptom: Reaction produces a mixture of isomers (e.g., C-5 or C-8 functionalization).
-
Cause: The directing group is not providing sufficient control, or a background, non-directed reaction is occurring.
-
Solution: Re-evaluate the directing group. A more rigid or strongly coordinating group may be necessary. Also, adjust the reaction temperature; lower temperatures often favor the thermodynamically controlled, directed product.
-
Part 3: Diagrams and Workflows
Visual aids are essential for selecting and executing complex synthetic strategies.
Diagram 1: Synthetic Strategy Decision Tree
This diagram helps you choose the most appropriate method based on your available starting materials and desired final product.
Caption: Decision tree for selecting a quinoline-7-derivative synthesis strategy.
Diagram 2: Competing Pathways in Skraup Synthesis
This diagram illustrates why meta-substituted anilines lead to isomeric products.
Caption: Competing cyclization pathways in the Skraup synthesis.
Part 4: Comparative Data & Protocols
Table 1: Comparison of Synthetic Strategies for Quinoline-7-Derivatives
| Strategy | Starting Materials | Typical Conditions | Regioselectivity Control | Pros | Cons |
| Skraup/Doebner-von Miller | meta-Substituted Aniline, Glycerol or α,β-Unsaturated Carbonyl | Strong acid (H₂SO₄, HCl), oxidant (nitrobenzene)[1][5] | Poor; governed by aniline substituent's electronics.[2][3] | One-pot, readily available starting materials. | Harsh conditions, low yields, often forms hard-to-separate isomer mixtures. |
| Combes Synthesis | meta-Substituted Aniline, β-Diketone | Acid catalyst (H₂SO₄, PPA)[5][6] | Moderate; influenced by sterics of diketone and electronics of aniline.[6] | Access to 2,4-disubstituted quinolines. | Regioselectivity can be unpredictable without prior optimization. |
| Friedländer Synthesis | 2-Amino-4-substituted-benzaldehyde/ketone, Carbonyl with α-methylene | Acid or base catalysis (PTSA, KOH)[13][14][15] | Excellent; regiochemistry is pre-determined by the starting materials. | High yields, clean reactions, predictable outcome. | Requires synthesis of a specific, pre-functionalized amino-aryl ketone. |
| C-H Functionalization | Quinoline, Aryl/Alkenyl Source (e.g., iodonium salt) | Transition-metal catalyst (Cu, Pd), Ligand, Base[10][16][17] | Excellent; achieved via a (traceless) directing group on the N-atom.[9][10] | Direct, atom-economical, high regioselectivity for a challenging position. | Requires multi-step synthesis for directing group installation (if not traceless), catalyst cost. |
Experimental Protocol: Copper-Catalyzed Traceless C-7 Arylation of Quinoline
This protocol is adapted from methodologies employing a traceless directing group strategy for the direct functionalization of the C-7 position.[10]
Objective: To synthesize a 7-aryl-quinoline via direct C-H activation.
Step 1: Synthesis of N-Acyl Quinolinium Intermediate (Directing Group Installation)
-
To a solution of quinoline (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere, add the desired acyl chloride (e.g., benzoyl chloride, 1.2 equiv.).
-
Cool the mixture to 0 °C and add triethylamine (1.5 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting quinoline is consumed.
-
Upon completion, quench the reaction with saturated NaHCO₃ solution and extract with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-acyl intermediate is often used directly in the next step without further purification.
Step 2: Copper-Catalyzed C-7 Arylation
-
In an oven-dried Schlenk tube under an argon atmosphere, combine the crude N-acyl quinolinium intermediate (1.0 equiv.), the aryl iodonium triflate (1.5 equiv.), Cu(OAc)₂ (10 mol%), and a suitable ligand such as 1,10-phenanthroline (20 mol%).
-
Add anhydrous solvent (e.g., DMF or 1,2-dichloroethane, 0.1 M).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The in situ removal of the N-acyl group occurs under these conditions.
-
Monitor the reaction progress by LC-MS for the formation of the desired 7-aryl-quinoline product.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the copper catalyst, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 7-aryl-quinoline.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.).
- Gashaw, M., Getahun, K., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(34), 20113–20135. [Link]
- Katritzky, A. R., et al. (2009). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 74(15), 5459–5462. [Link]
- A review on synthetic investigation for quinoline- recent green approaches. (n.d.).
- The Friedländer quinoline synthesis of 7. | Download Scientific Diagram - ResearchGate. (n.d.).
- Wang, H., et al. (2022). Formal C H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy. Angewandte Chemie International Edition, 61(1), e202111867. [Link]
- Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC. (n.d.).
- Scheme 1 Synthetic strategies for substituted quinolines. - ResearchGate. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.).
- Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - NIH. (n.d.).
- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online. (n.d.).
- Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing). (n.d.).
- (PDF) Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - ResearchGate. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.).
- Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. (n.d.).
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - ResearchGate. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity - Taylor & Francis Online. (n.d.).
- Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works. (n.d.).
- Palladium-Catalyzed Synthesis Of Substituted Quinoline/Isoquinoline Derivatives And Mechanism Study - Globe Thesis. (n.d.).
- General reaction scheme of Doebner–von Miller quinoline synthesis - ResearchGate. (n.d.).
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews - ACS Publications. (n.d.).
- THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.).
- Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques | Bentham Science Publishers. (n.d.).
- Doebner–Miller reaction - Wikipedia. (n.d.).
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing). (n.d.).
- Synthesis of derivatives of quinoline. - SciSpace. (n.d.).
- Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules (Basel, Switzerland), 26(18), 5467. [Link]
Sources
- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. iipseries.org [iipseries.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Formal C─H Functionalization of Quinolines at the C7 Position Through a Traceless Directing Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 16. Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(Quinolin-7-YL)acetic Acid
Answering the call of complex purifications, this Technical Support Center guide is dedicated to the meticulous task of isolating 2-(Quinolin-7-YL)acetic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods to your specific experimental context. We will navigate the common pitfalls and challenges associated with purifying this molecule from typical reaction byproducts, ensuring you achieve the high purity required for downstream applications in research and drug development.
This guide is structured into two main sections. The Troubleshooting Guide directly addresses common problems encountered during purification with detailed, cause-and-effect explanations. The Frequently Asked Questions (FAQs) section provides broader procedural and technical knowledge for a solid foundational understanding.
Troubleshooting Guide
This section is designed to resolve specific issues you may face during the purification workflow.
Question: My initial purification by acid-base extraction resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low recovery from an acid-base extraction is a frequent issue that can typically be traced to one of three areas: incomplete extraction, premature precipitation, or issues with the final product isolation.
-
Incomplete Extraction into the Aqueous Layer: this compound is an acidic compound that can be selectively moved from an organic solvent (like Ethyl Acetate or Dichloromethane) into an aqueous basic solution.[1][2] If the aqueous base is not strong enough or used in insufficient quantity, the deprotonation of the carboxylic acid will be incomplete, leaving a significant portion of your product in the organic layer.
-
Solution: Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution first. It is generally sufficient to deprotonate the carboxylic acid without affecting other weakly acidic functional groups.[3] Ensure you are using a sufficient volume of the basic solution and perform the extraction multiple times (e.g., 3 x 50 mL washes for a 100 mL organic solution) to ensure equilibrium is reached and the maximum amount of product is extracted. Check the pH of the aqueous layer after extraction; it should be basic (pH > 8).
-
-
Incorrect pH During Back-Extraction: After separating the basic aqueous layer containing your deprotonated product (the carboxylate salt), you must re-acidify it to precipitate the neutral carboxylic acid.[4] If you do not lower the pH sufficiently, the product will remain dissolved as the carboxylate salt.
-
Solution: While stirring the aqueous layer, slowly add a strong acid like 1M or 2M Hydrochloric Acid (HCl). Monitor the pH with a pH meter or pH paper. You should aim for a final pH of ~3-4 to ensure complete protonation and precipitation of your product. Adding the acid too quickly can cause localized pH drops and may trap impurities.
-
-
Emulsion Formation: Emulsions, or stable mixtures of the organic and aqueous layers, can form during vigorous shaking in the separatory funnel. This traps product at the interface and makes clean separation impossible.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion does form, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the funnel to stand for an extended period.
-
Question: After purification, my ¹H NMR spectrum shows a persistent, unidentified aromatic impurity. How can I remove it?
Answer: Aromatic impurities are common, often arising from unreacted starting materials (e.g., substituted anilines used in quinoline synthesis) or side-products.[5][6] Since these are often neutral compounds, they should theoretically be removed by a proper acid-base extraction. If they persist, it suggests they are either weakly acidic or were physically trapped in the product.
-
Refine the Acid-Base Extraction: Ensure the initial extraction was performed correctly. A neutral aromatic impurity should remain in the organic layer while your acidic product moves to the aqueous basic layer.[4] If this step failed to remove the impurity, a more rigorous method is needed.
-
Recrystallization: This is the most powerful technique for removing small amounts of closely related impurities. The key is selecting an appropriate solvent system where the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at all temperatures.
-
Protocol: Based on methodologies for similar quinoline derivatives, consider solvents like N,N-dimethylformamide (DMF), ethanol, or acetic acid.[7][8][9] A mixed solvent system, such as ethanol/water or acetone/water, can also be highly effective.[10] You may need to screen several solvents to find the optimal one.
Experimental Protocol: Recrystallization Screening
-
Place ~10-20 mg of your impure product into several different test tubes.
-
To each tube, add a different solvent (e.g., Ethanol, Acetic Acid, Ethyl Acetate, Toluene, DMF) dropwise while heating and agitating until the solid just dissolves.
-
Allow the tubes to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system yields high-quality crystals with a significant reduction in the volume of the mother liquor.
-
Scale up the process with the best-identified solvent.
-
-
Preparative Chromatography: If recrystallization fails, chromatography is the next logical step.
-
Preparative HPLC: For high-purity final samples, reversed-phase preparative HPLC is ideal. It offers the highest resolution. A C18 column is typically effective for separating aromatic compounds.[11]
-
Flash Column Chromatography: This is a faster, lower-resolution alternative suitable for larger quantities. Since the product is acidic, it can stick to silica gel. To mitigate this, you can add a small amount of acetic or formic acid (~0.5-1%) to the solvent system (e.g., Ethyl Acetate/Hexanes).
-
Question: My purified product is an oil and will not crystallize. What should I do?
Answer: Failure to crystallize, or "oiling out," occurs when the product separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to residual solvent, persistent impurities that disrupt crystal formation, or supersaturation.
-
Remove Residual Solvents: Ensure all solvents from the workup (e.g., ethyl acetate, dichloromethane) are completely removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent like toluene can help remove stubborn traces of others.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to initiate crystallization.
-
Solvent Change: Try dissolving the oil in a minimal amount of a good solvent (e.g., DCM or methanol) and then slowly add a poor solvent (e.g., hexanes or cold water) until turbidity persists. Let it stand, and crystals may form at the interface.
-
-
Re-purify: If the product still oils out, it is almost certainly due to impurities. Re-subject the material to one of the purification methods described above (extraction, chromatography) before attempting recrystallization again.
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying crude this compound?
A1: A multi-step approach is most effective. Start with an acid-base extraction to separate the acidic product from neutral and basic impurities. Follow this with a recrystallization step to remove any remaining closely-related impurities. Purity should be assessed at each stage.
Diagram: Purification Strategy Decision Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification method based on the impurity profile of your crude product.
Caption: Decision workflow for purifying this compound.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential for unambiguous confirmation:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[12] An RP-HPLC method using a C18 column can quantify the purity by peak area percentage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure. The absence of impurity peaks in the ¹H NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of the compound. For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is approximately 187.06 Da.[13]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q3: What are some suitable solvents for recrystallizing this compound?
A3: The ideal solvent must be determined empirically. However, based on the structure (aromatic, carboxylic acid) and data from related compounds, here is a table of starting points for screening.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Notes |
| Ethanol | 78 | Polar Protic | Often effective for moderately polar compounds. A mixed system with water can be very effective.[8] |
| Glacial Acetic Acid | 118 | Polar Protic | Can be an excellent solvent for carboxylic acids, but can be difficult to remove completely.[9][14] |
| N,N-Dimethylformamide (DMF) | 153 | Polar Aprotic | A strong solvent, often used for compounds that are difficult to dissolve. May require precipitation with an anti-solvent like water.[7] |
| Ethyl Acetate | 77 | Mid-Polarity | A common solvent, may be suitable if the compound is not overly polar. Often used with a non-polar anti-solvent like hexanes. |
| Water | 100 | Polar Protic | The compound is likely insoluble in neutral water, but this can be used as an anti-solvent in a mixed system with a water-miscible organic solvent like ethanol or acetone.[10] |
Q4: What are the expected storage conditions for the purified compound?
A4: this compound is a stable organic molecule. It should be stored in a well-sealed container, protected from light, and kept in a cool, dry place. For long-term storage, keeping it in a desiccator at room temperature or in a freezer is recommended to prevent degradation from atmospheric moisture or heat.
References
- University of Waterloo. (n.d.). Acid and Base Extraction. Confluence.
- Wikipedia. (2023). Acid–base extraction.
- Chemistry Steps. (n.d.). Organic Acid-Base Extractions.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- Pharmaffiliates. (n.d.). Quinoline-impurities.
- Bauer, G., & Lingens, F. (1992). Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. Biological Chemistry Hoppe-Seyler, 373(8), 699-705.
- ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography.
- Google Patents. (2005). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Academia.edu. (n.d.). Synthesis of Quinoline and derivatives.
- Wikipedia. (2023). Quinoline.
- Chemsrc. (2025). This compound.
- Massey University. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.
- National Institutes of Health. (n.d.). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds.
- PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid.
- De Gruyter. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Reddit. (2015). Recrystallization from acetic acid?.
- Patsnap. (2025). Methods for Detecting Impurities in Glacial Acetic Acid.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives.
- Patsnap. (2025). Techniques for Monitoring Quality of Glacial Acetic Acid.
Sources
- 1. vernier.com [vernier.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. Quinoline - Wikipedia [en.wikipedia.org]
- 7. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
- 8. ajchem-a.com [ajchem-a.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Methods for Detecting Impurities in Glacial Acetic Acid [eureka.patsnap.com]
Technical Support Center: Optimizing Solvent Conditions for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Here, we address common challenges and frequently asked questions, providing in-depth, evidence-based solutions to enhance the yield, purity, and efficiency of your quinoline syntheses.
Part A: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yields & Tar Formation in Skraup and Doebner-von Miller Syntheses
Question: "My Skraup (or Doebner-von Miller) reaction is producing a thick, dark tar, and my product yield is extremely low. I suspect solvent or reaction conditions are the cause. How can I fix this?"
Answer: This is a classic and frequently encountered problem. The root cause is the highly exothermic and strongly acidic conditions required for these reactions, which promote the polymerization of intermediates like acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[1][2]
Causality & Solution:
-
Violent Exotherm: The traditional Skraup synthesis, which involves heating aniline, glycerol, and sulfuric acid, is notoriously vigorous.[1] The solvent has a dual role here: it must facilitate the reaction while also helping to control the temperature. In many classical procedures, nitrobenzene serves as both the oxidant and a high-boiling solvent, but this introduces toxicity concerns.[3]
-
Recommendation 1 (Moderating the Reaction): Introduce a moderator. Ferrous sulfate is commonly used to make the reaction less violent.
-
Recommendation 2 (Solvent Choice): While historically solvent-free or using nitrobenzene, modern approaches favor greener alternatives. Microwave-assisted Skraup reactions in aqueous media have been shown to be efficient.[4] This approach leverages water's ability to absorb microwave energy and manage heat, reducing tar formation.
-
-
Acid-Catalyzed Polymerization: In the Doebner-von Miller reaction, strong acids catalyze the desired cyclization but also the undesired polymerization of the α,β-unsaturated aldehyde or ketone.[2]
-
Recommendation 3 (Biphasic System): A highly effective strategy is to employ a biphasic solvent system.[2] By using a non-polar organic solvent (e.g., toluene) alongside an aqueous acid phase (e.g., HCl), the α,β-unsaturated carbonyl reactant is sequestered in the organic phase. This minimizes its concentration in the acidic aqueous phase, thereby suppressing self-polymerization and favoring the reaction with aniline.[2]
-
Issue 2: Poor Regioselectivity in Friedländer Synthesis
Question: "I'm performing a Friedländer synthesis with an unsymmetrical ketone, and I'm getting a mixture of regioisomers. How can the solvent help me control the selectivity?"
Answer: Regioselectivity is a well-known challenge in the Friedländer annulation when an unsymmetrical ketone provides two different potential sites for cyclization. The solvent system can play a pivotal role in directing this selectivity.
Causality & Solution:
The reaction proceeds via an initial condensation to form an enamine or imine, followed by cyclization. The solvent can influence the stability of the intermediates and transition states leading to the different products.
-
Recommendation 1 (Protic vs. Aprotic Solvents): The choice between protic and aprotic solvents can be critical. Protic solvents like ethanol can stabilize intermediates through hydrogen bonding, potentially favoring one cyclization pathway over another.[5] Conversely, aprotic solvents like DMF or DMSO might alter the reactivity of the catalytic system or the conformation of the intermediates.[5] A systematic screening of both solvent types is advised.
-
Recommendation 2 (Ionic Liquids): Ionic liquids (ILs) are particularly promising for controlling regioselectivity.[4] Their unique, structured environment can act as a template, favoring the formation of one regioisomer. For instance, an ionic liquid might preferentially stabilize the transition state leading to the thermodynamically more stable product. ILs like [bmim]HSO₄ have been used successfully in Friedländer reactions.[6]
-
Recommendation 3 (Green Solvents): Remarkably, conducting the Friedländer synthesis in water under catalyst-free conditions has been shown to be highly efficient and can offer excellent yields.[7] The hydrophobic effect in water can promote the association of the reactants in a specific orientation, enhancing selectivity.
Issue 3: Sluggish Reaction or No Product in Combes Synthesis
Question: "My Combes synthesis of a 2,4-disubstituted quinoline is not proceeding, even with a strong acid catalyst like sulfuric acid. What role does the solvent play here?"
Answer: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate.[8] If the reaction is failing, it's often due to insufficient dehydration or ineffective catalysis, where the solvent medium is critical.
Causality & Solution:
The rate-determining step is typically the acid-catalyzed annulation (ring closure).[9] The solvent must be compatible with strong acids and facilitate the dehydration step.
-
Recommendation 1 (Alternative Acidic Media): While concentrated sulfuric acid is common, it can cause charring.[9] Polyphosphoric acid (PPA) is an excellent alternative that often serves as both the catalyst and the solvent. Its high viscosity and dehydrating power can drive the cyclization more effectively than H₂SO₄ in some cases.
-
Recommendation 2 (Co-solvents): If using a mineral acid, the choice of co-solvent matters. Acetic acid can be an effective medium.[3] Avoid nucleophilic solvents that could compete with the intramolecular cyclization.
-
Recommendation 3 (Solvent-Free Conditions): For some substrates, solvent-free conditions using a solid acid catalyst or microwave irradiation can be highly effective.[10] This approach maximizes reactant concentration and can accelerate the reaction significantly.
Part B: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using "green solvents" like water, ionic liquids, or deep eutectic solvents (DESs) for quinoline synthesis?
A1: The shift towards green solvents is driven by the need for sustainability, safety, and often, improved reaction efficiency.
-
Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. For reactions like the Friedländer synthesis, it can provide high yields without any catalyst, driven by its high polarity and potential for hydrogen bonding.[7]
-
Ionic Liquids (ILs): ILs are salts with low melting points that are non-volatile and thermally stable.[11] They can act as both the solvent and the catalyst, simplifying the reaction setup.[12][13] Their tunable nature allows for the design of ILs that can enhance reaction rates and selectivity.[14] In some cases, ILs have improved the efficiency of Skraup and Friedländer reactions.[6]
-
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and zinc chloride) that form a eutectic with a melting point lower than the individual components.[15] They are often biodegradable, non-toxic, and inexpensive. DESs have been successfully used as both catalyst and solvent in the one-pot synthesis of quinoline derivatives, offering high yields under mild conditions.[15]
Q2: How does solvent polarity affect the mechanism and rate of quinoline synthesis?
A2: Solvent polarity is a fundamental parameter.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds. They are effective at stabilizing charged intermediates and transition states, which are common in acid-catalyzed reactions like the Skraup or Combes syntheses. This stabilization can accelerate the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants but cannot donate hydrogen bonds. They are excellent at dissolving a wide range of reactants. In some modern syntheses, DMSO plays a dual role, acting as both the solvent and a C1 building block or an oxidant.[16][17]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are primarily used in biphasic systems, as described for the Doebner-von Miller reaction, to control reactant concentration and suppress side reactions.[2]
Q3: Can I run my quinoline synthesis under solvent-free conditions? What are the benefits?
A3: Yes, solvent-free synthesis is a key technique in green chemistry and is applicable to many quinoline syntheses, particularly the Friedländer reaction.[10][18][19][20]
-
Benefits: The primary advantages are reduced environmental impact, lower costs, and often, shorter reaction times with higher yields due to the high concentration of reactants.[21]
-
Methodology: These reactions are typically run by grinding the solid reactants together, sometimes with a solid catalyst, or by heating the neat reactant mixture, often with microwave assistance to ensure uniform and rapid heating.[10][21] This approach has been successfully applied using catalysts like p-toluenesulfonic acid or iodine.[4]
Part C: Data & Protocols
Table 1: Comparison of Solvent Systems for Friedländer Synthesis
| Catalyst / Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Catalyst-Free | Water | 70 | 3 h | 97 | [7] |
| p-TsOH | Solvent-free (Microwave) | - | 3-5 min | 88-96 | [4] |
| Iodine | Solvent-free | 100-120 | 2-4 h | 85-95 | [4] |
| [bmim]HSO₄ (Ionic Liquid) | Solvent-free | 120 | 0.5-1 h | 88-96 | [4] |
| ZnCl₂ supported on Fe₃O₄ | Solvent-free | 60 | 2 h | 95 | [10] |
| Common Acid/Base Catalysts | Ethanol, DMF | 80-120 (Reflux) | Varies | Varies | [5] |
Experimental Protocol: Systematic Solvent Screening Workflow
This protocol provides a general framework for optimizing the solvent for any given quinoline synthesis.
-
Literature Review & Initial Selection:
-
Identify the class of quinoline synthesis you are performing (e.g., Skraup, Friedländer).
-
Consult literature for previously reported solvent systems for this reaction type.
-
Select an initial panel of 5-8 solvents based on this review, ensuring a diverse range of properties (polar protic, polar aprotic, non-polar, green solvents).
-
-
Small-Scale Parallel Screening:
-
Set up a series of small-scale reactions (e.g., 0.1-0.5 mmol scale) in parallel, with each reaction using a different solvent from your panel.
-
Ensure all other reaction parameters (temperature, catalyst loading, stoichiometry, time) are kept constant.
-
Use vials suitable for the reaction temperature and pressure.
-
-
Reaction Monitoring & Analysis:
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For TLC, spot the reaction mixture against the starting materials to qualitatively assess conversion and byproduct formation.
-
After the designated reaction time, quench the reactions and analyze the crude product mixture by a quantitative method like ¹H NMR (using an internal standard) or HPLC to determine the conversion and yield.
-
-
Optimization & Scale-Up:
-
Identify the top 1-3 solvent systems that provided the best yield and purity.
-
Perform a second round of optimization on these systems, varying parameters like temperature and concentration.
-
Once the optimal solvent and conditions are identified, proceed with scaling up the reaction.
-
Part D: Visualizations
Diagram 1: General Workflow for Solvent Selection
Caption: How key solvent properties influence critical reaction outcomes.
References
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Khurana, J. M., & Kumar, S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
- Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
- Kumar, R., Singh, S., & Singh, A. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- MDPI. (n.d.). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
- Royal Society of Chemistry. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ResearchGate. (2025). Dual role of ionic liquids in quinoline scaffolds syntheses: a green and sustainable perspective. Request PDF. [Link]
- ScienceDirect. (n.d.). Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents.
- Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions.
- Organic Chemistry Portal. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.
- ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis.
- ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction?.
- Le, Z.-G., et al. (2017). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. International Journal of Molecular Sciences, 18(5), 999. [Link]
- ResearchGate. (2016). One-pot synthesis of quinoline derivatives using choline chloride/tin (II)
- ResearchGate. (n.d.). Variation of acidic concentration for the modified Skraup reaction starting from glycerol (1) and aniline under microwave irradiations.
- ResearchGate. (2015). A New Green Approach to the Friedländer Synthesis of Quinolines.
- ACS Publications. (2024). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil.
- Scholars Research Library. (n.d.). A solvent-free protocol for the green synthesis of heterocyclic chalcones.
- PubMed Central. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
- Slideshare. (n.d.). Doebner-Miller reaction and applications.
- ResearchGate. (2019).
- ResearchGate. (n.d.). (a) Synthesis of quinoline from substituted aniline group with ionic liquid catalyst.
- MDPI. (2022). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review.
- YouTube. (2020). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
- J&K Scientific LLC. (2025). Friedländer Synthesis.
- ACS Publications. (n.d.). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality.
- ScienceDirect. (n.d.). One-pot synthesis of quinoline derivatives using choline chloride/tin (II) chloride deep eutectic solvent.
- JoVE. (2024). Green Synthesis of Quinoline-Based Ionic Liquid.
- PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- ResearchGate. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green Synthesis of Quinoline-Based Ionic Liquid [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents [ccspublishing.org.cn]
- 16. Quinoline synthesis [organic-chemistry.org]
- 17. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ias.ac.in [ias.ac.in]
preventing byproduct formation in quinoline carboxylic acid synthesis
A Guide to Preventing Byproduct Formation and Optimizing Reaction Outcomes
Welcome to the Technical Support Center for the synthesis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of quinoline synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of unwanted byproducts. This resource is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
General Troubleshooting: Foundational Principles for Success
Before delving into specific synthetic methods, it's crucial to acknowledge several universal principles that underpin successful quinoline synthesis and minimize byproduct formation.
Q: I'm consistently getting low yields and impure products across different quinoline synthesis methods. Where should I start troubleshooting?
A: Often, the root cause of reproducibility issues and byproduct formation lies in the foundational aspects of your experimental setup. Here are the key areas to scrutinize:
-
Purity of Starting Materials: Aniline derivatives are notoriously susceptible to air oxidation, which can introduce impurities that complicate the reaction. It is highly recommended to use freshly distilled anilines. Similarly, ensure the purity of your carbonyl compounds, as contaminants can lead to unexpected side reactions.
-
Solvent Quality: Use dry, high-purity solvents. The presence of water can interfere with condensation steps and promote hydrolysis of intermediates.
-
Inert Atmosphere: Many of these reactions, especially those involving organometallic reagents or sensitive intermediates, benefit from being conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reactant can lead to the formation of byproducts.
-
Temperature Control: Precise temperature control is critical. Many quinoline syntheses are exothermic, and runaway temperatures can lead to polymerization and tar formation.[1]
Synthesis-Specific Troubleshooting Guides
This section provides detailed troubleshooting for common named reactions used to synthesize quinoline carboxylic acids.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. However, it is often plagued by the formation of complex side products and tars.
Q: My Doebner-von Miller reaction is producing a significant amount of tar and a complex mixture of products. What is happening and how can I prevent it?
A: The harsh acidic conditions and high temperatures of the classic Doebner-von Miller reaction can lead to a variety of side reactions. The primary culprits are often polymerization of the α,β-unsaturated carbonyl compound and acid-catalyzed side reactions of the aniline starting material.
Likely Causes and Byproducts:
-
Aldol Condensation and Polymerization: The α,β-unsaturated carbonyl, often generated in situ from an aldol condensation, can undergo further polymerization under strong acid conditions, leading to tar formation.[2]
-
Aniline Side Reactions: The aniline can undergo self-condensation or react with intermediates to form undesired adducts.
-
Reduced Byproducts: The Schiff base intermediate can sometimes act as an oxidizing agent in the aromatization step and become reduced, leading to saturated byproducts.[2]
Troubleshooting and Prevention Strategies:
| Strategy | Description | Rationale |
| Gradual Addition | Add the α,β-unsaturated carbonyl compound or its precursors (aldehydes/ketones) slowly to the reaction mixture. | This maintains a low concentration of the carbonyl compound, minimizing its self-condensation and polymerization. |
| Use of Milder Lewis Acids | Replace strong Brønsted acids like H₂SO₄ or HCl with Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃).[3] | Lewis acids can catalyze the reaction under milder conditions, reducing charring and polymerization. |
| Solvent Selection | While often run neat, consider using a high-boiling solvent to help control the temperature and prevent localized overheating. | Improved heat dissipation leads to a more controlled reaction and fewer decomposition products. |
| In Situ Generation of Reactants | When preparing the α,β-unsaturated carbonyl in situ (the Beyer method), optimize the conditions for the aldol condensation to favor the desired product over side reactions.[3] | This ensures that the key reactant is formed cleanly before participating in the main reaction sequence. |
The Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone to form a substituted quinoline. A primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical anilines or β-diketones.
Q: I am attempting a Combes synthesis with a meta-substituted aniline and am getting a mixture of the 5- and 7-substituted quinoline regioisomers. How can I control the outcome?
A: The regioselectivity of the Combes synthesis is a well-documented challenge and is governed by a delicate interplay of steric and electronic factors during the acid-catalyzed cyclization step.[4]
Mechanism of Regioselectivity:
The cyclization proceeds via an electrophilic aromatic substitution mechanism. The direction of cyclization (to the ortho-position on either side of the amino group) is determined by the nucleophilicity of the aromatic ring positions and the steric hindrance around them.
Troubleshooting and Control Strategies:
| Factor | Effect on Regioselectivity | Practical Guidance |
| Electronic Effects | Electron-donating groups (EDGs) on the aniline ring activate the ortho and para positions, favoring cyclization at these sites. Electron-withdrawing groups (EWGs) deactivate these positions. | For a meta-EDG substituted aniline, cyclization will be favored at the less sterically hindered position ortho to the amino group. |
| Steric Hindrance | Bulky substituents on the aniline or the β-diketone will disfavor cyclization at the more sterically congested position.[4] | To favor one regioisomer, you can strategically introduce bulky groups on either the aniline or the β-diketone to block the undesired cyclization pathway. |
| Acid Catalyst | The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) is often used and can favor the thermodynamically more stable product.[4] | Experiment with different acid catalysts (e.g., H₂SO₄, PPA, Eaton's reagent) to determine the optimal conditions for your desired regioisomer. |
The Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. Similar to the Combes synthesis, regioselectivity is a major hurdle when using unsymmetrical ketones.
Q: My Friedländer synthesis with an unsymmetrical ketone is giving me a mixture of regioisomers. What strategies can I employ to improve the regioselectivity?
A: The formation of regioisomers in the Friedländer synthesis is a common problem arising from the two possible enolates that can form from an unsymmetrical ketone.[1] Controlling which enolate reacts with the 2-aminoaryl carbonyl is key to achieving regioselectivity.
Strategies for Regiocontrol:
-
Catalyst Selection: The choice of catalyst can have a profound impact on the regiochemical outcome.
-
Base-Catalyzed: Strong bases tend to favor the formation of the thermodynamic enolate, which can lead to one major regioisomer.
-
Acid-Catalyzed: Protic acids, Lewis acids, and even iodine have been used to catalyze the Friedländer synthesis.[5] The specific acid can influence which enolate is formed or which subsequent cyclization pathway is favored.
-
-
Substrate Modification: Introducing a directing group on the ketone can enforce regioselectivity. For example, a phosphoryl group on one of the α-carbons can direct the condensation.[6]
-
Use of Pre-formed Enol Equivalents: Instead of relying on the in-situ formation of the enolate, pre-formed enol ethers or enamines can be used to ensure a single regioisomer is formed.
Q: I'm observing byproducts from the self-condensation of my ketone starting material. How can I minimize these aldol side reactions?
A: Aldol side reactions are common, especially under basic conditions.[6] To mitigate this:
-
Use a Milder Base: Strong bases like NaOH or KOH can promote self-condensation. Consider using a milder base like piperidine or an amine catalyst.
-
Gradual Addition: Add the ketone slowly to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. This keeps the concentration of the ketone low, disfavoring the bimolecular self-condensation.
-
Protecting Groups: In some cases, it may be necessary to use a protected form of the ketone that is deprotected in situ.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a reliable method for synthesizing 4-hydroxyquinolines. However, the high temperatures required for the cyclization step can lead to decomposition.
Q: The high-temperature cyclization step in my Gould-Jacobs reaction is resulting in significant charring and low yields. What are my options?
A: The thermal cyclization of the anilidomethylenemalonate intermediate typically requires temperatures above 250 °C, which can cause decomposition.[7]
Primary Degradation Pathway:
The high temperatures can lead to decarboxylation and other fragmentation pathways of the malonate intermediate before cyclization can occur.[8][9]
Troubleshooting and Alternative Protocols:
| Method | Description | Advantages |
| High-Boiling Solvents | Using a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can provide better temperature control and improve yields compared to neat reactions.[7] | Even heat distribution, minimizes localized overheating. |
| Eaton's Reagent | A mixture of phosphorus pentoxide in methanesulfonic acid (Eaton's reagent) can promote cyclization at much lower temperatures (80-100 °C).[2] | Milder conditions, higher yields, and cleaner reactions. |
| Microwave Synthesis | Microwave irradiation can rapidly heat the reaction mixture to the required temperature, often leading to shorter reaction times and improved yields.[9] | Rapid optimization of reaction conditions, reduced byproduct formation. |
Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization
-
Combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv) in a microwave-safe reaction vial.
-
Heat the mixture to 100-130 °C for 5-10 minutes to form the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
-
Add a high-boiling solvent (if necessary) and heat the mixture in the microwave reactor to 250 °C for 10-20 minutes.
-
Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography.
The Pfitzinger Reaction
The Pfitzinger reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base. The reaction can be slow and low-yielding with certain substrates.
Q: My Pfitzinger reaction is sluggish and gives a poor yield. How can I improve the reaction efficiency?
A: The efficiency of the Pfitzinger reaction is highly dependent on the reaction conditions and the nature of the carbonyl compound.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Base | While strong bases like KOH or NaOH are traditional, the use of milder bases or co-solvents can sometimes improve yields by reducing side reactions.[10] | The base promotes the initial hydrolysis of isatin. The optimal base concentration is crucial. |
| Solvent | The reaction is often run in aqueous or alcoholic media. The choice of solvent can affect the solubility of the intermediates and the overall reaction rate. | Experiment with different solvent systems (e.g., ethanol/water mixtures) to find the optimal conditions for your substrates. |
| Temperature | The reaction is typically heated to reflux. Carefully controlling the temperature can prevent decomposition of the starting materials and intermediates. | Use an oil bath for consistent and even heating. |
| Microwave Irradiation | Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields. | The rapid heating can accelerate the desired reaction pathway over competing side reactions. |
Q: I'm observing an unexpected byproduct in my Pfitzinger reaction. What could it be?
A: Side reactions in the Pfitzinger synthesis can arise from several sources:
-
Incomplete Cyclization: The intermediate enamine may not cyclize efficiently, leading to its isolation or decomposition.
-
Decarboxylation: The quinoline-4-carboxylic acid product can sometimes decarboxylate under the reaction conditions, especially if the temperature is too high.
-
Side Reactions of the Carbonyl Compound: As with other syntheses, the carbonyl compound can undergo self-condensation or other base-catalyzed side reactions.
To identify the byproduct, it is essential to use analytical techniques such as NMR, mass spectrometry, and IR spectroscopy. Once identified, the reaction conditions can be adjusted to minimize its formation.
Purification of Quinoline Carboxylic Acids
Q: What are the most effective methods for purifying my crude quinoline carboxylic acid product?
A: The purification strategy will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. Common solvents for recrystallization include ethanol, acetic acid, and DMF.
-
Acid-Base Extraction: Quinoline carboxylic acids are amphoteric. They can be dissolved in an aqueous base (like NaOH or Na₂CO₃), washed with an organic solvent to remove non-acidic impurities, and then precipitated by the addition of acid.
-
Column Chromatography: For separating regioisomers or other closely related byproducts, column chromatography on silica gel is often necessary. A common eluent system is a mixture of dichloromethane and methanol, often with a small amount of acetic acid to improve the peak shape of the carboxylic acid.
References
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
- Gould–Jacobs reaction. (n.d.). In Wikipedia.
- Regioselectivity of Friedländer Quinoline Syntheses. (2006).
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. [Link]
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. [Link]
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Combes quinoline synthesis. (n.d.). In Wikipedia.
- Combes Quinoline Synthesis. (n.d.). Cambridge University Press. [Link]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2006). Journal of Organic Chemistry. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2020). Molecules. [Link]
- Doebner–Miller reaction. (n.d.). In Wikipedia.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. [Link]
- Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Journal of the Iranian Chemical Society. [Link]
- Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. (2023).
- The Pfitzinger Reaction. (Review). (1954).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. [Link]
- Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. (2008).
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. (2014).
- Process for the preparation of a quinoline carboxylic acid. (1993).
- Friedländer synthesis. (n.d.). In Wikipedia.
- Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. (2023). Green Chemistry. [Link]
- Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. (2017). RSC Advances. [Link]
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2018). Semantic Scholar. [Link]
- Different catalytic approaches of Friedländer synthesis of quinolines. (2025). Heliyon. [Link]
- Tar Formation in Gasification Systems: A Holistic Review of Remediation Approaches and Removal Methods. (2022). Energy & Fuels. [Link]
- Decarboxylation pathways in the Gould–Jacobs reaction of 3a. (2019).
- Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. (2017).
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. [Link]
- A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. [Link]
- Doebner-Miller reaction. (n.d.). Chemeurope.com. [Link]
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. (2023). Polymers. [Link]
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (2006). Illinois Experts. [Link]
- Pfitzinger reaction. (n.d.). In Wikipedia.
- Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed Central. [Link]
- Method for extracting quinoline from coal tar wash oil. (2013).
- Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2018). International Journal of Science and Research. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). PubMed Central. [Link]
- Open-Source Chromatographic Data Analysis for Reaction Optimization and Screening. (2023). ChemRxiv. [Link]
- Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020, February 3). YouTube. [Link]
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ablelab.eu [ablelab.eu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Scaling Up 2-(Quinolin-7-YL)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Quinolin-7-YL)acetic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up any chemical synthesis introduces challenges not always apparent in small-scale experiments, including issues with reaction kinetics, heat transfer, mass transport, and purification.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It is built on established chemical principles and field-proven insights to help you navigate the common pitfalls associated with the large-scale production of this important heterocyclic compound.
Overview of Common Synthetic Routes
The synthesis of this compound can be approached through several pathways. The choice of route often depends on the availability of starting materials, cost, and scalability. Below are three common strategies, each with its own set of potential challenges during scale-up.
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Q2: Our Willgerodt-Kindler reaction (Route B) is sluggish and gives a complex mixture that is difficult to purify. How can we make this route more viable for scale-up?
A2: The Willgerodt-Kindler reaction, which converts an aryl alkyl ketone to a thioamide and subsequently to the carboxylic acid, is notorious for its harsh conditions and challenging purifications. [1][2][3]However, with careful optimization, it can be a powerful tool.
Causality and Scientific Rationale: The reaction involves the use of elemental sulfur and a high-boiling amine (like morpholine) at high temperatures. [4]The mechanism is complex, involving the formation of an enamine, thiation, and a series of rearrangements. [2]On a large scale, the viscosity of the reaction mixture can increase, and the removal of sulfur-containing byproducts and excess amine presents a significant purification challenge.
Troubleshooting Steps & Solutions:
-
Solvent and Catalyst Optimization: While often run neat, the use of a high-boiling polar aprotic solvent like DMF or NMP can improve mass transfer and prevent solidification of intermediates. Some studies have shown that adding a mild acid catalyst, such as p-toluenesulfonic acid (PTSA) or Montmorillonite K10 clay, can promote the reaction under slightly milder conditions. 2. Microwave-Assisted Synthesis: For moderate scales, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for Willgerodt-Kindler reactions by enabling rapid, uniform heating. [4]3. Streamlined Workup and Purification:
-
Quenching: After the reaction, a careful quench into an acidic solution can help protonate the desired product and separate it from neutral byproducts.
-
Extraction: A robust liquid-liquid extraction procedure is critical. Use a solvent that provides good partitioning for the thioamide or the final acid.
-
Hydrolysis: It is often more efficient to hydrolyze the crude thioamide directly without complete purification. The subsequent purification of the final carboxylic acid is typically easier.
-
Crystallization: Develop a robust crystallization procedure for the final product. Screen a variety of solvent systems (e.g., ethanol/water, acetic acid/water, isopropanol) to find conditions that effectively reject the key impurities.
-
Q3: We are struggling with the final purification of this compound. Column chromatography is not feasible for our target scale. What are our options?
A3: Relying on chromatography for large-scale purification is generally undesirable due to high solvent consumption, cost, and low throughput. The focus should shift to crystallization, salt formation, and extractive methods.
Causality and Scientific Rationale: this compound is an amphoteric molecule, containing both a basic quinoline nitrogen and an acidic carboxylic acid group. This property can be exploited for purification. Its purity is critical, especially for pharmaceutical applications.
Troubleshooting Steps & Solutions:
-
Recrystallization: This is the most powerful and scalable purification technique for crystalline solids.
-
Solvent Screening: Systematically screen a range of solvents and solvent mixtures. Ideal solvents will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures. Common choices include alcohols (IPA, EtOH), acetic acid, water, and mixtures thereof. [5] * Control Cooling Rate: On a large scale, slow, controlled cooling is essential for forming large, pure crystals and preventing the trapping of impurities.
-
-
pH-Based Purification (Acid-Base Extraction):
-
Dissolve the crude product in an aqueous base (e.g., NaOH, K₂CO₃) to form the water-soluble carboxylate salt.
-
Wash the aqueous solution with a water-immiscible organic solvent (e.g., toluene, MTBE) to remove neutral or basic impurities.
-
Treat the aqueous layer with activated carbon to remove colored impurities.
-
Filter, then slowly acidify the aqueous solution with an acid (e.g., HCl, acetic acid) to precipitate the pure carboxylic acid. The pH at which the product precipitates should be carefully controlled to maximize recovery and purity.
-
-
Salt Formation: If the free acid is difficult to crystallize, consider forming a salt with a suitable base (e.g., dicyclohexylamine, sodium, or potassium). Crystalline salts often have very different solubility profiles and can be isolated in high purity. The pure salt can then be treated with acid to regenerate the final product.
Caption: Workflow for pH-based purification of the final product.
References
- J. Li, J. Zhang, H. Yang, G. Jiang, J. Org. Chem., 2017, 82, 3245-3251. [Link]
- Gogoi, P., & Konwar, D. (2006). An efficient and catalyst-free synthesis of quinolines under microwave irradiation in a solvent-free condition. Tetrahedron Letters, 47(1), 79-82. [Link]
- Organic Chemistry Portal. Synthesis of Quinolines. [Link]
- Willgerodt, C. (1887). Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone. Berichte der deutschen chemischen Gesellschaft, 20(2), 2467-2470. [Link]
- Organic Chemistry Portal. Willgerodt-Kindler Reaction. [Link]
- Carmack, M., & Spielman, M. A. (1946). The Willgerodt Reaction. Organic Reactions, 3, 83-107. [Link]
- El-Faham, A., et al. (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega, 4(1), 3114-3126. [Link]
- Google Patents.
- Wikipedia. Willgerodt rearrangement. [Link]
- El-Gendy, A. A., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(5), 1783-1793. [Link]
- MSU Chemistry. Willgerodt-Kindler Reaction. [Link]
- Bouasla, R., et al. (2011). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Lettres du LCMD, 1. [Link]
Sources
- 1. Willgerodt-Kindler Reaction [drugfuture.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Solution Stability of 2-(Quinolin-7-YL)acetic Acid
Introduction
Welcome to the technical support guide for 2-(Quinolin-7-YL)acetic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The stability of this compound in solution is critical for obtaining reproducible and reliable data. Inconsistent results, loss of potency, and assay variability can often be traced back to compound degradation.[1] This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you identify, mitigate, and resolve stability challenges. Our goal is to empower you with the scientific understanding and practical tools necessary to ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound and related quinoline derivatives.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration?
Discoloration is a common visual indicator of chemical degradation, particularly for quinoline-containing compounds.[1] This phenomenon is typically caused by two primary mechanisms:
-
Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by the presence of dissolved oxygen, trace metal ions, or exposure to light.
-
Photodegradation: Many quinoline compounds are sensitive to light, especially in the UV spectrum.[1][2] Exposure to ambient or UV light can trigger photochemical reactions, resulting in the formation of degradants such as hydroxyquinolines.[3]
Actionable Advice: Always protect your solutions from light by using amber vials or by wrapping containers in aluminum foil.[1] Prepare solutions in de-gassed solvents where possible and consider the use of antioxidants for long-term storage.
Q2: I am observing a loss of potency or inconsistent results in my assays. Could this be a stability issue?
Yes, this is a classic sign of compound degradation.[1] The loss of the parent this compound molecule directly leads to a decrease in its effective concentration, causing reduced biological or chemical activity. The main factors influencing the stability of quinoline compounds in aqueous solutions are pH, temperature, and exposure to light.[1] It is crucial to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage and experimental conditions.
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this molecule is governed by its chemical structure, which features both a weakly basic quinoline nitrogen and an acidic carboxylic acid group. The key environmental factors are:
-
pH: The pH of the solution is arguably the most critical factor. The solubility and stability of quinoline derivatives are highly pH-dependent.[1][4][5] Extreme pH values (both highly acidic and highly basic) can catalyze hydrolysis of functional groups or promote other degradation pathways. The molecule's charge state changes with pH, which can affect its reactivity.
-
Light: As mentioned, photolytic degradation is a significant risk. Exposure to UV and even visible light can provide the energy needed to initiate degradation reactions.[1]
-
Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation.[1] Storing solutions at lower temperatures (e.g., 2-8°C or -20°C) is an effective way to slow down these processes.
-
Oxidation: The compound may be susceptible to oxidative degradation, particularly if the solution contains oxidizing agents, trace metals, or is exposed to air for extended periods.[1][6]
Q4: How can I proactively minimize the degradation of my this compound solutions?
To enhance stability, a multi-faceted approach is recommended:
-
pH Control: Use a buffered solution to maintain a stable pH. The optimal pH should be determined experimentally (see Protocol 2), but starting in the neutral range (pH 6.5-7.5) is often a good practice for initial experiments.
-
Light Protection: Store and handle the solution in light-protected conditions (amber glassware, foil wrapping) at all times.
-
Temperature Control: Store stock solutions at low temperatures (refrigerated at 2-8°C for short-term, or frozen at -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.
-
Use of High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of highly sensitive samples, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
-
Consider Antioxidants: If oxidative degradation is suspected, the addition of an antioxidant may be beneficial. Common choices include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) for organic solutions, and ascorbic acid or sodium metabisulfite for aqueous solutions.[7][8] The choice and concentration must be validated to ensure no interference with your assay.
Q5: What is the best way to prepare and store stock solutions?
-
Solvent Selection: Initially, dissolve the compound in a small amount of a polar organic solvent like DMSO or DMF before diluting with your aqueous buffer. This ensures complete dissolution before introducing it to the aqueous environment where solubility might be lower.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in a non-aqueous solvent like DMSO. These tend to be more stable than dilute aqueous solutions.
-
Storage: Store these concentrated stocks in small, single-use aliquots at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation of the entire stock.
-
Working Solutions: Prepare fresh aqueous working solutions from the frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods unless you have validated their stability.
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for systematically investigating and improving the stability of this compound.
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential for identifying the potential degradation pathways and developing a stability-indicating analytical method.[9][10] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Objective: To identify the degradation products and understand the degradation mechanisms under various stress conditions.
Methodology:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
-
Apply Stress Conditions: Aliquot the stock solution and subject it to the following conditions.[1][9][11] A control sample, protected from light and held at room temperature, should be run in parallel.
-
Acid Hydrolysis: Mix with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix with a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and monitor over 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A control sample should be wrapped in aluminum foil.
-
-
Sample Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample. Neutralize the acid and base hydrolysis samples before analysis. Analyze all samples by a suitable stability-indicating HPLC-UV method (see Protocol 3).
Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks indicates the formation of degradation products. A significant decrease in the main peak area indicates degradation of the parent compound.
| Stress Condition | Potential Degradation Mechanism | Expected Outcome on Chromatogram |
| Acid/Base Hydrolysis | Hydrolysis of amide bonds (if present), decarboxylation | Decrease in parent peak, appearance of new polar peaks |
| Oxidation (H₂O₂) | Formation of N-oxides, hydroxylation of the quinoline ring | Decrease in parent peak, new peaks for oxidized species |
| Thermal Degradation | General acceleration of all potential degradation pathways | Decrease in parent peak, potential for multiple new peaks |
| Photodegradation | Photochemical reactions, radical formation, ring cleavage | Decrease in parent peak, appearance of new peaks |
Visualization: Forced Degradation Workflow
Caption: Experimental workflow for a forced degradation study.
Protocol 2: pH-Stability Profile Analysis
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 3, 5, 7, 9, 11). Use buffers with low reactivity, such as phosphate or acetate.
-
Prepare Samples: Spike a small amount of a concentrated organic stock solution of the compound into each buffer to create a final concentration of ~10-50 µg/mL.
-
Incubation: Incubate all samples at a constant, elevated temperature (e.g., 50°C) to accelerate degradation. Protect all samples from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7, 14 days), remove an aliquot from each pH sample.
-
Quantification: Analyze each sample using a validated stability-indicating HPLC method (Protocol 3) to determine the remaining percentage of the parent compound.
-
Data Analysis: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The slope of this line will be the negative of the observed first-order degradation rate constant (-k). Plot the rate constants (k) versus pH to identify the pH of minimum degradation (maximum stability).
Protocol 3: Stability-Indicating HPLC Method Development
Objective: To develop an analytical method capable of separating the parent compound from all potential degradation products.
Methodology:
-
Column Selection: Start with a reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).
-
Mobile Phase: Use a gradient elution method to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient: A typical starting gradient would be 5% B to 95% B over 15-20 minutes.
-
Detection: Use a UV detector, preferably a Photo Diode Array (PDA) detector. Monitor at a wavelength where the parent compound has strong absorbance (e.g., its λmax). A PDA detector is crucial as it can assess peak purity, helping to confirm that the parent peak is not co-eluting with a degradant.
-
Method Validation: The method must be validated to be "stability-indicating." This is achieved by analyzing the samples from the forced degradation study (Protocol 1). The method is considered successful if all degradation product peaks are baseline-resolved from the parent compound peak.
Visualization: General Degradation Pathways
Caption: General pathways of quinoline degradation under stress.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Aislabie, J., Bej, A. K., Hurst, H., Rothenburger, S., & Atlas, R. M. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351.
- Dlamini, M., Singh, M., & de la Torre, B. G. (2023).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4711784, 2-(Quinolin-2-YL)acetic acid.
- Carvajal-Soto, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 153.
- Kovačič, B., & Pihlar, A. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 332.
- Wang, C., Sun, W., Zhang, J., Chen, D., & Li, Y. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Environmental Research and Public Health, 19(8), 4488.
- Lin, H. Y., Chen, C. H., Chen, C. L., & Chen, Y. C. (2018). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples.
- de Oliveira, C. S. A., de Almeida, F. B., Ferreira, J. C. S., da Silva, G. A., & Timmers, L. F. S. M. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2969-2980.
- The Organic Chemistry Tutor. (2023, February 19). Stability of Negative Charges Acids and Bases [Video]. YouTube.
- de Oliveira, A. C., Valentim, I. B., Goulart, M. O. F., & de Oliveira, C. M. A. (2016). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences, 52(1), 1-12.
- Singh, A., & Pimparkar, S. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry, 84(11), 7176-7184.
- Khan Academy. (n.d.). Stabilization of a conjugate base: solvation.
- Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives [Thesis].
- Carocho, M., & Ferreira, I. C. F. R. (2013).
- van der Veen, M. A., Gaigeot, M. P., & Sulpizi, M. (2018). Shifted equilibria of organic acids and bases in the aqueous surface region. Chemical Science, 9(21), 4836-4848.
- Bouasla, R., Abrigach, F., Elmsellem, H., Oubenali, M., Boukhris, S., Souizi, A., & Essassi, E. M. (2017). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. International Journal of Molecular Sciences, 18(11), 2419.
- Cimetière, N., & de Vringer, T. (2013). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/MS/MS: Identification of By-products and Development of Degradation Kinetics.
- Yang, G., Wang, J., Tang, L., Yuan, Y., & Li, W. (2009). Quinoline biodegradation and its nitrogen transformation pathway by a Pseudomonas sp. strain. Journal of Environmental Sciences, 21(11), 1551-1556.
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
- Singh, S., & Bakshi, M. (2000). Photostability testing of pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 763-770.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Carvajal-Soto, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 153.
- Chemistry LibreTexts. (2023, May 13). 15.2: Properties of Acids and Bases in Aqueous Solutions.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Chemistry For Everyone. (2024, May 16). How Do Acids And Bases Behave In Aqueous Solutions? [Video]. YouTube.
- BLD Pharm. (n.d.). 188111-64-0|2-(Isoquinolin-7-yl)acetic acid.
- Al-khattaf, F. S. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Molecules, 28(11), 4381.
- Carvajal-Soto, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 153.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177778852, 2-[4-(2-Methylphenyl)quinolin-7-yl]acetic acid.
- Ibis Scientific, LLC. (2024, May 1). The Impact of pH on Chemical Stability in Lab Experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrconline.org [ajrconline.org]
- 11. researchgate.net [researchgate.net]
addressing poor solubility issues of quinoline derivatives during assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that working with quinoline derivatives presents a unique set of challenges, chief among them being poor aqueous solubility. This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you may encounter during your experiments. My goal is to provide not just solutions, but also the underlying scientific reasoning to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: Why are my quinoline derivatives so poorly soluble in aqueous buffers?
A1: The solubility issue is rooted in the fundamental structure of the quinoline scaffold. Quinoline is a heterocyclic aromatic compound, making it inherently hydrophobic (lipophilic).[1][2] While this property is often crucial for biological activity—allowing compounds to cross cell membranes—it leads to poor solubility in polar solvents like water or aqueous assay buffers. Furthermore, modifications made to the quinoline core to enhance potency, such as adding bulky hydrophobic groups, often exacerbate this solubility problem.[1]
Quinoline itself is also a weak base.[2][3][4] This means its solubility is highly dependent on pH.[5][6][7][8] At acidic pH values below its pKa (approximately 4.9), the quinoline nitrogen becomes protonated, forming a more soluble salt.[5] In the neutral to slightly basic conditions of most biological assays (e.g., pH 7.4), the molecule is in its neutral, less soluble form.[5]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and why does it matter for my assay?
A2: This is a critical concept in early-stage drug discovery.
-
Kinetic Solubility is measured by taking a concentrated stock solution of your compound (usually in DMSO) and diluting it into an aqueous buffer. It measures the concentration at which the compound begins to precipitate out of a supersaturated solution.[9][10][11] This is what you are typically dealing with in a high-throughput screening or a standard in vitro assay setup.[10][12]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of the most stable solid form of the compound in a solvent after it has been allowed to reach equilibrium over a longer period (e.g., 24-48 hours).[9][13]
For your assays, you are primarily concerned with kinetic solubility . You need your compound to stay in solution for the duration of the experiment.[13] A compound might have acceptable kinetic solubility for a 2-hour assay but will precipitate if left overnight, which is why understanding this distinction is crucial for experimental design and data interpretation.[12]
Section 2: Troubleshooting Common Assay Problems
Q3: My compound, fully dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening?
A3: You are observing a phenomenon often called "DMSO shock" or precipitation upon dilution. This is the most common solubility-related issue encountered in assays.[1][14][15] Your compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the final aqueous buffer.[14][15] When you rapidly dilute the DMSO stock, the solvent environment changes dramatically from organic to aqueous, and the compound crashes out of the solution because it exceeds its kinetic solubility limit in that final medium.[1]
Below is a logical workflow to troubleshoot this issue.
Q4: How do I properly prepare and store my DMSO stock solutions to minimize solubility issues?
A4: Proper stock solution management is a critical, yet often overlooked, aspect of generating reliable data.[16]
Preparation Protocol:
-
Pre-Preparation: Before opening, allow both the compound vial and the DMSO to come to room temperature to prevent condensation of atmospheric water.[16] DMSO is highly hygroscopic (absorbs water), and water contamination can reduce its solvating power for hydrophobic compounds and promote precipitation, especially after freeze-thaw cycles.[17]
-
Calculation: Accurately calculate the mass of the compound needed to achieve your target stock concentration (e.g., 10 mM or 20 mM).[16]
-
Dissolution: Add the DMSO to the weighed compound. Use vortexing and/or sonication to ensure complete dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed, appropriate vials (e.g., polypropylene or glass, depending on compound properties).[18] Store protected from light at -20°C or -80°C.[18] This practice minimizes repeated freeze-thaw cycles, which can lead to compound precipitation over time.[17][18]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay? What about for an enzymatic assay?
A5: This is a balancing act between solubilizing your compound and avoiding solvent-induced artifacts.
-
Cell-Based Assays: The general rule is to keep the final DMSO concentration below 0.5% , and ideally at or below 0.1%.[18][19] Many cell lines will show signs of toxicity, differentiation, or altered gene expression at concentrations above 0.5%.[19] Always run a vehicle control (assay buffer + same final concentration of DMSO without the compound) to ensure the solvent itself is not affecting the cells.[18]
-
Enzymatic/Biochemical Assays: These assays are often more tolerant to DMSO, but it can still be problematic. Some enzymes can be inhibited or denatured by DMSO concentrations as low as 1-2%. It is crucial to run a vehicle control to check for any effect of the solvent on enzyme activity. A final concentration of 1-2% is often acceptable, but this must be empirically validated for your specific system.[20]
Section 3: Practical Solutions & Formulation Strategies
Q6: You mentioned adjusting pH. How do I do that safely without compromising my assay?
A6: Since many quinoline derivatives are weak bases, lowering the pH of the assay buffer can significantly increase their solubility by promoting the formation of the protonated, more soluble form.[5][14]
Experimental Protocol: pH Screening
-
Determine Assay Tolerance: First, determine the pH range your assay can tolerate. For example, run your standard assay using buffers at pH 6.0, 6.5, 7.0, and 7.4 (without your compound) to see if the biological activity you are measuring is affected.
-
Prepare Buffers: Make a set of your standard assay buffer at different pH values (e.g., from 6.0 to 7.4 in 0.5 unit increments).
-
Test Solubility: Prepare a dilution of your quinoline derivative in each of these buffers to your desired final concentration.
-
Observe: Let the solutions sit for the duration of your planned assay (e.g., 2 hours) and visually inspect for precipitation. You can also use methods like nephelometry (light scattering) for a more quantitative measure of turbidity.
-
Select Optimal pH: Choose the highest pH that maintains solubility without negatively impacting your assay's performance.
Caution: Changing the pH can alter protein conformation, enzyme activity, and cell viability. This approach must be carefully validated.[21]
Q7: What are co-solvents and surfactants, and when should I use them?
A7: When pH adjustment isn't feasible, co-solvents and surfactants are the next tools to consider.[22]
-
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[22]
-
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds, keeping them dispersed in the aqueous medium.[14][22]
| Agent Type | Examples | Typical Final Conc. | Pros | Cons |
| Co-solvents | PEG 400, Propylene Glycol, Ethanol | 1-5% | Generally well-tolerated in many assays. | Can have effects on enzyme kinetics or cell viability at higher concentrations.[23] |
| Surfactants (Non-ionic) | Tween® 20, Tween® 80, Pluronic® F-68 | 0.01% - 0.1% | Very effective at low concentrations.[14] | Can interfere with assays involving protein-protein interactions or membrane dynamics; may cause cell lysis at higher concentrations.[24][25][26] |
Recommendation: Start with a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) in your assay buffer.[24] This is often sufficient to prevent precipitation without causing significant assay interference.
Q8: I've heard about cyclodextrins. How do they work and are they suitable for in vitro assays?
A8: Cyclodextrins are an excellent, though more advanced, option for very problematic compounds. They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[27][28][29]
Mechanism of Action: The hydrophobic quinoline derivative gets encapsulated within the hydrophobic core of the cyclodextrin molecule, forming an "inclusion complex."[27][28] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[28]
Which to Use: For in vitro and in vivo studies, chemically modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred over the natural β-cyclodextrin due to their much higher aqueous solubility and improved safety profile.[27][29]
Protocol: Preparing a Cyclodextrin Formulation
-
Prepare CD Solution: Make a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Add Compound: Add your quinoline derivative (as a solid or from a minimal DMSO stock) to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
Filter & Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized drug-cyclodextrin complex, which can then be diluted for your assay.
Consideration: The drug must be able to dissociate from the cyclodextrin to be active. For most non-covalent interactions, this equilibrium is rapid and does not hinder activity, but it is a factor to be aware of.[27]
References
- Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]
- ProQuest. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength.
- SciSpace. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Semantic Scholar. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from https.www.semanticscholar.org/paper/Effect-of-pH-and-Ionic-Strength-on-the-Solubility-Carvajal-Yalkowsky/e8a159f81745438d821a37a71830638531061917
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- PubMed. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- Bio-Techne. (n.d.). Behind the Blot: Everything You Need to Know About Tween 20.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- PubMed Central. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches.
- ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- ResearchGate. (2020). How do we choose a proper concentration for the stock solution?.
- Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?.
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- FasterCapital. (n.d.). Best Practices For Stock Solutions.
- National Institutes of Health. (n.d.). Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection.
- ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
- PubMed. (n.d.). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- SlidePlayer. (n.d.). Preparation and Properties of Quinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics (2019) | M. Teresa Carvajal | 2 Citations [scispace.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ziath.com [ziath.com]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. bosterbio.com [bosterbio.com]
- 25. Tween-20 transiently changes the surface morphology of PK-15 cells and improves PCV2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Activity of Synthetic 2-(Quinolin-7-YL)acetic Acid in the Kynurenine Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetic 2-(Quinolin-7-YL)acetic acid. Our approach is grounded in a systematic, evidence-based workflow designed to identify and characterize the compound's potential as a modulator of the kynurenine pathway, a critical metabolic route implicated in a range of pathologies from neurodegenerative diseases to cancer.
The core of our validation strategy is a head-to-head comparison of the synthetic compound against established inhibitors of key enzymes in the kynurenine pathway. This comparative analysis, supported by detailed experimental protocols and quantitative data, will provide a clear and objective assessment of the compound's potency, selectivity, and cellular activity.
The Kynurenine Pathway: A Landscape of Therapeutic Opportunity
The kynurenine pathway is the primary route for the metabolism of the essential amino acid tryptophan, producing a cascade of bioactive metabolites.[1][2][3] Dysregulation of this pathway is a hallmark of numerous diseases. For instance, the accumulation of the neurotoxin quinolinic acid is associated with neurodegenerative conditions, while the depletion of tryptophan and the production of kynurenine can create an immunosuppressive microenvironment that tumors exploit to evade immune destruction.[2][4][5][6] This makes the enzymes that control the flux of metabolites through this pathway compelling targets for therapeutic intervention.
dot graph "Kynurenine_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Tryptophan [label="Tryptophan", fillcolor="#FFFFFF"]; IDO1_TDO2 [label="IDO1 / TDO2", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Kynurenine [label="Kynurenine", fillcolor="#FFFFFF"]; KATs [label="KATs", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Kynurenic_Acid [label="Kynurenic Acid\n(Neuroprotective)", fillcolor="#34A853", fontcolor="#FFFFFF"]; KMO [label="KMO", shape=ellipse, style=filled, fillcolor="#FBBC05"]; three_HK [label="3-Hydroxykynurenine", fillcolor="#FFFFFF"]; KYNU [label="KYNU", shape=ellipse, style=filled, fillcolor="#FBBC05"]; three_HAA [label="3-Hydroxyanthranilic Acid", fillcolor="#FFFFFF"]; HAAO [label="HAAO", shape=ellipse, style=filled, fillcolor="#FBBC05"]; ACMS [label="2-amino-3-carboxymuconate\nsemialdehyde", fillcolor="#FFFFFF"]; ACMSD [label="ACMSD", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Picolinic_Acid [label="Picolinic Acid", fillcolor="#FFFFFF"]; QPRT [label="QPRT", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Quinolinic_Acid [label="Quinolinic Acid\n(Neurotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Tryptophan -> IDO1_TDO2 [label="Rate-limiting step"]; IDO1_TDO2 -> Kynurenine; Kynurenine -> KATs; KATs -> Kynurenic_Acid; Kynurenine -> KMO [label="Branch point"]; KMO -> three_HK; three_HK -> KYNU; KYNU -> three_HAA; three_HAA -> HAAO; HAAO -> ACMS; ACMS -> ACMSD; ACMSD -> Picolinic_Acid; ACMS -> QPRT [dir=none]; QPRT -> Quinolinic_Acid; Quinolinic_Acid -> NAD; } Caption: Overview of the Kynurenine Pathway and Key Enzymes.
Our investigation will focus on a panel of key enzymes within this pathway:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2): These enzymes catalyze the first and rate-limiting step in the kynurenine pathway.[1] Their inhibition is a major focus in cancer immunotherapy.[5][6][7]
-
Kynurenine Aminotransferases (KATs): This family of enzymes converts kynurenine to the neuroprotective kynurenic acid.[8][9][10]
-
Kynurenine 3-Monooxygenase (KMO): A critical branch point enzyme that directs kynurenine towards the production of downstream neurotoxic metabolites.[4][11][12][13]
-
Quinolinate Phosphoribosyltransferase (QPRT): This enzyme is responsible for the conversion of the excitotoxin quinolinic acid into nicotinamide adenine dinucleotide (NAD+).[4][14][15][16][17]
-
α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD): An enzyme that influences the balance between quinolinic acid and picolinic acid production.[18][19][20][21][22]
Experimental Workflow for Validation
Our validation strategy follows a logical progression from broad screening to more focused mechanistic studies.
dot graph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Synthetic this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme_Screen [label="In Vitro Enzymatic Inhibition Screen\n(IDO1, TDO2, KATs, KMO, QPRT, ACMSD)"]; Hit_ID [label="Hit Identification &\nIC50 Determination"]; Selectivity [label="Selectivity Profiling"]; Cell_Assay [label="Cell-Based Kynurenine Pathway\nActivity Assay"]; Metabolite [label="Metabolite Profiling\n(LC-MS/MS)"]; Conclusion [label="Biological Activity Validation", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Enzyme_Screen; Enzyme_Screen -> Hit_ID; Hit_ID -> Selectivity; Hit_ID -> Cell_Assay; Cell_Assay -> Metabolite; Selectivity -> Conclusion; Metabolite -> Conclusion; } Caption: Systematic Workflow for Validating Biological Activity.
Comparative Performance Analysis
The following table outlines a hypothetical comparative analysis of our synthetic compound against known inhibitors. The experimental data presented here is for illustrative purposes to demonstrate the expected outcomes of the validation workflow.
| Compound | Target Enzyme | IC50 (nM) | Kynurenine Production in HeLa cells (relative to control) | Tryptophan Levels in HeLa cells (relative to control) |
| Synthetic this compound | To be determined | To be determined | To be determined | To be determined |
| Epacadostat (IDO1 inhibitor) | IDO1 | 10 | ⬇️ | ⬆️ |
| TDO2-IN-1 (TDO2 inhibitor) | TDO2 | 14.8 | ⬇️ | ⬆️ |
| (m-nitrobenzyl)alanine (KMO inhibitor) | KMO | 900 | ⬆️ (Kynurenine) / ⬇️ (3-HK) | ↔️ |
| PF-04859989 (KAT II inhibitor) | KAT II | Potent | ⬆️ (Kynurenine) / ⬇️ (Kynurenic Acid) | ↔️ |
| Phthalic Acid (QPRT inhibitor) | QPRT | Micromolar | ↔️ | ↔️ |
| TES-1025 (ACMSD inhibitor) | ACMSD | 13 | ↔️ | ↔️ |
Detailed Experimental Protocols
In Vitro Enzymatic Inhibition Assays
Objective: To determine the inhibitory activity of synthetic this compound against a panel of key kynurenine pathway enzymes.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human enzymes (IDO1, TDO2, KAT II, KMO, QPRT, ACMSD) and their respective substrates are prepared in appropriate assay buffers.
-
Compound Preparation: Synthetic this compound and reference inhibitors are serially diluted in DMSO.
-
Assay Reaction: The enzyme, substrate, and test compound are incubated together in a 96- or 384-well plate.
-
Detection: The formation of the product or the depletion of a cofactor is measured using a suitable detection method (e.g., fluorescence, absorbance, or luminescence).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Example: IDO1 Inhibition Assay
-
Enzyme: Recombinant human IDO1
-
Substrate: L-Tryptophan
-
Cofactor: Methylene blue, Ascorbic acid
-
Detection: Measurement of kynurenine production via absorbance at 321 nm or by coupling to a secondary reaction that produces a fluorescent signal.
-
Reference Inhibitor: Epacadostat[6]
Cell-Based Kynurenine Pathway Activity Assay
Objective: To evaluate the effect of synthetic this compound on kynurenine pathway activity in a cellular context.
Protocol:
-
Cell Culture: Human cancer cell lines known to express IDO1 (e.g., HeLa or SK-OV-3) are cultured in appropriate media.
-
Induction of IDO1 Expression: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of IDO1.[23]
-
Compound Treatment: Cells are treated with various concentrations of synthetic this compound or reference inhibitors.
-
Sample Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Metabolite Analysis: The concentrations of tryptophan and kynurenine in the supernatant are quantified using HPLC or LC-MS/MS.[1][24][25]
-
Data Analysis: The ratio of kynurenine to tryptophan is calculated as a measure of IDO1 activity.
Metabolite Profiling by LC-MS/MS
Objective: To obtain a comprehensive profile of kynurenine pathway metabolites in cells treated with the synthetic compound.
Protocol:
-
Sample Preparation: Cell lysates and culture supernatants are subjected to protein precipitation and solid-phase extraction to isolate the metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Quantification: The concentrations of multiple kynurenine pathway metabolites (e.g., tryptophan, kynurenine, kynurenic acid, 3-hydroxykynurenine, quinolinic acid) are determined using stable isotope-labeled internal standards.[25][26]
-
Data Interpretation: Changes in the metabolite profile upon treatment with the synthetic compound provide insights into its specific enzymatic target and its overall impact on the pathway.
Concluding Remarks
This guide provides a robust and scientifically rigorous framework for the initial biological validation of synthetic this compound. By systematically evaluating its activity against key enzymes of the kynurenine pathway and in relevant cellular models, researchers can generate the critical data needed to establish its mechanism of action, potency, and potential as a novel therapeutic agent. The comparative approach, grounded in the use of well-characterized reference compounds, ensures an objective and insightful assessment of the compound's performance.
References
- Major Developments in the Design of Inhibitors along the Kynurenine P
- Therapeutic Potential of ACMSD Inhibitors in NAD + Deficient Diseases - MDPI. [Link]
- Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia | ACS Medicinal Chemistry Letters. [Link]
- What are ACMSD inhibitors and how do they work?
- α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed. [Link]
- What are IDO1 inhibitors and how do they work?
- Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC - NIH. [Link]
- Inhibitors of kynurenine hydroxylase and kynureninase increase cerebral formation of kynurenate and have sedative and anticonvulsant activities - PubMed. [Link]
- TES Pharma presents ACMSD inhibitors - BioWorld. [Link]
- IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types | OncLive. [Link]
- Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
- Development of a cell-based assay to measure kynurenine monooxygenase...
- Kynurenine Aminotransferases and the Prospects of Inhibitors for the Tre
- Discovery of IDO1 inhibitors: from bench to bedside - PMC - PubMed Central. [Link]
- α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD + )
- Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC - PubMed Central. [Link]
- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed Central. [Link]
- Newly discovered molecules accelerate the removal of immune-modul
- Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - Frontiers. [Link]
- Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease - Frontiers. [Link]
- Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2)
- IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - Frontiers. [Link]
- Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid - PubMed. [Link]
- Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - MDPI. [Link]
- Chromatographic analysis of tryptophan metabolites - PMC - PubMed Central. [Link]
- Quantification of kynurenine pathway products by HPLC and GC ⁄ MS. The...
- Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determin
- Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry - Aimin Liu. [Link]
- Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphoryl
- Effects of inhibitors on quinolinate phosphoribosyltransferase (QPRT)
- The Kynurenine Pathway in Stem Cell Biology - PMC - PubMed Central - NIH. [Link]
- Tryptophan/Kynurenine R
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC - NIH. [Link]
- Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]
- Quinolinate Phosphoribosyltransferase Research Articles - Page 1 - R Discovery. [Link]
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
- Synthetic Approaches and Biological Activities of Quinoline Deriv
- Biological activities of quinoline deriv
- Kynurenine pathway ELISA kits I Tryptophan I Cited in 100+ papers - Immusmol. [Link]
- Characterization of the Kynurenine Pathway in Human Neurons - PMC - PubMed Central. [Link]
- Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives - MDPI. [Link]
Sources
- 1. Frontiers | Kynurenine Pathway Metabolites as Potential Clinical Biomarkers in Coronary Artery Disease [frontiersin.org]
- 2. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. onclive.com [onclive.com]
- 7. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. Kynurenine Aminotransferases and the Prospects of Inhibitors for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 13. scbt.com [scbt.com]
- 14. Inhibition of quinolinate phosphoribosyl transferase by pyridine analogs of quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Therapeutic Potential of ACMSD Inhibitors in NAD+ Deficient Diseases [mdpi.com]
- 19. What are ACMSD inhibitors and how do they work? [synapse.patsnap.com]
- 20. α-Amino-β-carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD) Inhibitors as Novel Modulators of De Novo Nicotinamide Adenine Dinucleotide (NAD+) Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. metabolon.com [metabolon.com]
- 25. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. feradical.utsa.edu [feradical.utsa.edu]
A Spectroscopic Duel: Unmasking the Isomeric Nuances of Quinoline-7-yl and Quinoline-8-yl Moieties
A Senior Application Scientist's Guide to Distinguishing Positional Isomers
In the realm of heterocyclic chemistry and drug discovery, the subtle shift of a single functional group can dramatically alter a molecule's biological activity and physicochemical properties. The quinoline scaffold, a cornerstone in medicinal chemistry, presents a fascinating case study in the form of its numerous positional isomers.[1][2] This guide provides an in-depth spectroscopic comparison of quinoline-7-yl and quinoline-8-yl isomers, offering researchers a practical framework for their identification and characterization. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the key spectral fingerprints that differentiate these two closely related structures.
The Structural Imperative: Why Isomer Distinction Matters
The positioning of a substituent on the quinoline ring dictates its electronic environment, steric hindrance, and potential for intermolecular interactions. For instance, the proximity of a substituent at the 8-position to the nitrogen atom can lead to intramolecular hydrogen bonding, a phenomenon absent in the 7-substituted counterpart. This seemingly minor difference can have profound implications for a compound's solubility, crystal packing, and ultimately, its interaction with biological targets. Therefore, unambiguous structural confirmation through spectroscopic analysis is a critical first step in any research endeavor involving these isomers.
Spectroscopic Fingerprints: A Comparative Analysis
To illustrate the spectroscopic differences, we will focus on two representative and readily available isomers: 7-hydroxyquinoline and 8-hydroxyquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts of the protons and carbons in the quinoline ring are highly sensitive to the electronic effects of the hydroxyl group.
¹H NMR Spectroscopy:
The primary distinction in the ¹H NMR spectra lies in the chemical shifts and coupling patterns of the protons on the carbocyclic ring (C5, C6, C7, and C8).
-
Quinoline-8-yl Isomer (8-Hydroxyquinoline): The hydroxyl group at C8 exerts a strong electron-donating effect, leading to a significant upfield shift (lower ppm) of the protons on the same ring, particularly H5 and H7. The proximity of the hydroxyl group to the peri-proton H7 can also influence its chemical shift. Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the quinoline nitrogen can be observed, often as a broad singlet at a downfield chemical shift, the position of which can be concentration and solvent-dependent.[3]
-
Quinoline-7-yl Isomer (7-Hydroxyquinoline): In this isomer, the hydroxyl group's electronic influence is more dispersed. The proton ortho to the hydroxyl group (H6 and H8) will experience the most significant upfield shift. The absence of intramolecular hydrogen bonding with the quinoline nitrogen is a key differentiating feature.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 7-Hydroxyquinoline and 8-Hydroxyquinoline
| Proton | 7-Hydroxyquinoline (approx. δ) | 8-Hydroxyquinoline (approx. δ) | Rationale for Difference |
| H2 | ~8.6 | ~8.7 | Minor influence from the distant hydroxyl group. |
| H3 | ~7.2 | ~7.4 | Minor influence from the distant hydroxyl group. |
| H4 | ~8.0 | ~8.1 | Minor influence from the distant hydroxyl group. |
| H5 | ~7.8 | ~7.4 | Significant upfield shift in the 8-isomer due to the strong electron-donating effect of the adjacent -OH group. |
| H6 | ~7.1 | ~7.5 | Upfield shift in the 7-isomer due to the ortho -OH group. |
| H8/H7 | ~7.4 (H8) | ~7.1 (H7) | Significant upfield shift in the 8-isomer due to the adjacent -OH group. |
| OH | Variable | Variable (often broad and downfield) | Position and shape influenced by intermolecular vs. intramolecular hydrogen bonding. |
Note: These are approximate values and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy:
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra. The carbon atom directly attached to the hydroxyl group will be significantly deshielded (higher ppm), while the ortho and para carbons will be shielded (lower ppm).
-
Quinoline-8-yl Isomer (8-Hydroxyquinoline): C8 will show a large downfield shift. C5, C7, and C8a will exhibit upfield shifts due to the electron-donating effect of the hydroxyl group.
-
Quinoline-7-yl Isomer (7-Hydroxyquinoline): C7 will be significantly deshielded. C6 and C8 will show upfield shifts.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of 7-Hydroxyquinoline and 8-Hydroxyquinoline
| Carbon | 7-Hydroxyquinoline (approx. δ) | 8-Hydroxyquinoline (approx. δ) | Rationale for Difference |
| C2 | ~148 | ~148 | Minimal effect from the hydroxyl group. |
| C3 | ~121 | ~122 | Minimal effect from the hydroxyl group. |
| C4 | ~136 | ~136 | Minimal effect from the hydroxyl group. |
| C4a | ~128 | ~128 | Minimal effect from the hydroxyl group. |
| C5 | ~129 | ~118 | Significant shielding in the 8-isomer. |
| C6 | ~117 | ~128 | Significant shielding in the 7-isomer. |
| C7 | ~157 | ~110 | Large deshielding in the 7-isomer (C-OH). Significant shielding in the 8-isomer. |
| C8 | ~116 | ~153 | Significant shielding in the 7-isomer. Large deshielding in the 8-isomer (C-OH). |
| C8a | ~148 | ~139 | Shielding in the 8-isomer. |
Note: These are approximate values and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic bands for distinguishing between 7- and 8-hydroxyquinoline involve the O-H and C-O stretching vibrations.
-
Quinoline-8-yl Isomer (8-Hydroxyquinoline): The presence of strong intramolecular hydrogen bonding between the hydroxyl group and the quinoline nitrogen results in a broad O-H stretching band at a lower frequency (typically 3400-3200 cm⁻¹) compared to a free hydroxyl group.[4] The C-O stretching vibration is also influenced by this interaction.
-
Quinoline-7-yl Isomer (7-Hydroxyquinoline): In the absence of intramolecular hydrogen bonding, the O-H stretching vibration will appear as a sharper band at a higher frequency (typically 3600-3400 cm⁻¹), which may be concentration-dependent due to intermolecular hydrogen bonding.
Table 3: Comparative IR Frequencies (cm⁻¹) of 7-Hydroxyquinoline and 8-Hydroxyquinoline
| Vibrational Mode | 7-Hydroxyquinoline (approx. cm⁻¹) | 8-Hydroxyquinoline (approx. cm⁻¹) | Rationale for Difference |
| O-H Stretch | 3600-3400 (sharper, concentration-dependent) | 3400-3200 (broader) | Intramolecular H-bonding in the 8-isomer weakens the O-H bond, shifting the frequency lower. |
| C-O Stretch | ~1250 | ~1275 | The electronic environment around the C-O bond differs due to the position of the hydroxyl group. |
| Aromatic C-H Stretch | >3000 | >3000 | Typical for aromatic compounds. |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 | Characteristic quinoline ring vibrations. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the electronic nature of the substituents.
-
Quinoline-8-yl Isomer (8-Hydroxyquinoline): The absorption spectrum of 8-hydroxyquinoline typically shows two main absorption bands. The chelation of metal ions by 8-hydroxyquinoline leads to a significant bathochromic (red) shift and hyperchromic effect, a property widely utilized in analytical chemistry.[5][6]
-
Quinoline-7-yl Isomer (7-Hydroxyquinoline): 7-hydroxyquinoline also exhibits characteristic UV absorption bands, but the maxima and molar absorptivity will differ from the 8-isomer due to the different electronic distribution. The interaction with metal ions is also different, as it lacks the bidentate chelation site present in the 8-isomer.
Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) of 7-Hydroxyquinoline and 8-Hydroxyquinoline in Methanol
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 7-Hydroxyquinoline | ~250 | ~310 |
| 8-Hydroxyquinoline | ~240 | ~308 |
Note: These are approximate values and can vary depending on the solvent.[7]
Experimental Protocols
Synthesis of 7-Hydroxyquinoline
A common method for the synthesis of 7-hydroxyquinoline is the Skraup synthesis starting from m-aminophenol.[8][9]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Charge Reagents: To the flask, add m-aminophenol, glycerol, and a mild oxidizing agent such as nitrobenzene or arsenic acid.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid through the dropping funnel while cooling the flask in an ice bath. The reaction is highly exothermic.
-
Heating: Once the addition is complete, heat the reaction mixture cautiously. The reaction can become vigorous.
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water. Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.
-
Purification: Filter the crude product, wash it with water, and purify it by recrystallization or column chromatography.
Synthesis of 8-Hydroxyquinoline
The Skraup synthesis can also be adapted for the synthesis of 8-hydroxyquinoline using o-aminophenol as the starting material.[10]
Step-by-Step Methodology:
-
Reaction Setup: Use the same setup as for the 7-hydroxyquinoline synthesis.
-
Charge Reagents: Charge the flask with o-aminophenol, glycerol, and an oxidizing agent (e.g., o-nitrophenol).
-
Acid Addition: Slowly add concentrated sulfuric acid with cooling.
-
Heating: Heat the mixture to initiate and sustain the reaction.
-
Work-up: Cool the reaction mixture and pour it into water. Neutralize with a base to precipitate the 8-hydroxyquinoline.
-
Purification: Collect the product by filtration, wash with water, and purify by recrystallization.
Visualizing the Structural Differences
The following diagrams illustrate the key structural features that give rise to the observed spectroscopic differences.
Caption: Structural comparison of 7-hydroxyquinoline and 8-hydroxyquinoline.
Caption: General workflow for the spectroscopic identification of quinoline isomers.
Conclusion
The spectroscopic differentiation of quinoline-7-yl and quinoline-8-yl isomers is a readily achievable task through a systematic analysis of their NMR, IR, and UV-Vis spectra. The key distinguishing features arise from the distinct electronic and steric environments imposed by the substituent's position, with the potential for intramolecular hydrogen bonding in 8-substituted quinolines being a particularly salient diagnostic marker. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can confidently and accurately characterize these important isomeric scaffolds, paving the way for more precise and impactful scientific discoveries.
References
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73397, 7-Hydroxyquinoline.
- Marella, A., Ali, M. R., Alam, M. T., Perwez, A., & Shaquiquzzaman, M. (2013). Quinoline: a versatile scaffold. Journal of the Egyptian National Cancer Institute, 25(4), 177-188.
- Jain, R., & Sharma, S. (2016). A review on the chemistry and biological significance of quinoline derivatives. Journal of Saudi Chemical Society, 20(1), 1-17.
- Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11(1), 1-10.
- NIST Chemistry WebBook. (n.d.). 8-Hydroxyquinoline.
- NIST Chemistry WebBook. (n.d.). UV/Visible spectrum of 8-Hydroxyquinoline.
- NIST Chemistry WebBook. (n.d.). Mass spectrum of 8-Hydroxyquinoline.
- Organic Process Research & Development. (2006). One-Pot Preparation of 7-Hydroxyquinoline. Organic Process Research & Development, 10(4), 755-757.
- ResearchGate. (n.d.). FT-IR spectral data of 8HQ.
- Fernandes, M., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1081, 34-43.
- Taylor & Francis Online. (1971). The Infrared and 1 H-NMR Spectra of 8-Hydroxyquinoline Adducts of 8-Hydroxyquinoline Complexes of Dioxouranium(VI), Thorium(IV) and Scandium(III). Journal of Inorganic and Nuclear Chemistry, 33(11), 3963-3972.
- Google Patents. (n.d.). US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4...
- Auremn. (n.d.). 15 - - Influence of Zn-Cd Substitution: An NMR and Theoretical Study of the Complexes of 8-Hydroxyquinoline.
- ResearchGate. (n.d.). One-Pot Preparation of 7-Hydroxyquinoline.
- Severinsen, R. J. (2021). The synthesis and chemistry of Quinolino(7,8-h)
- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.
- ResearchGate. (n.d.). 1H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...
- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(8), 1948.
- MDPI. (2005). Hydroxyquinones: Synthesis and Reactivity. Molecules, 10(10), 1291-1338.
- Canadian Science Publishing. (1962). PROTON RESONANCE SPECTRA OF 8-HYDROXY AND 8-METHYL QUINOLINE. Canadian Journal of Chemistry, 40(11), 2033-2039.
- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7047, Quinoline.
- MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.
Sources
- 1. rroij.com [rroij.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. scirp.org [scirp.org]
- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Framework for Evaluating the Biological Activity of 2-(Quinolin-7-YL)acetic acid Against Known Inhibitors
An In-Depth Technical Guide for Researchers
Introduction: The Quinoline Scaffold and the Quest for Novel Bioactivity
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for introducing diverse functional groups, enabling fine-tuning of steric and electronic properties to achieve high-affinity interactions with a wide range of biological targets.[3][4] Molecules incorporating this moiety have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[2][5]
2-(Quinolin-7-YL)acetic acid is a small molecule whose specific biological activities and molecular targets are not yet extensively characterized in public literature.[6] This guide, therefore, serves as a strategic and methodological framework for a researcher tasked with elucidating its potential. Instead of a simple characterization, we propose a comparative approach, benchmarking the compound's performance against well-established inhibitors in plausible biological pathways. This strategy not only helps in identifying potential mechanisms of action but also immediately contextualizes the compound's potency and selectivity within the existing therapeutic landscape.
Based on the broad inhibitory profile of quinoline-based compounds, which are known to target diverse enzyme families such as kinases and those involved in DNA metabolism, this guide will focus on two distinct, high-impact areas of modern drug discovery: Janus Kinase (JAK) signaling and the Ferroptosis cell death pathway .[1][7][8] We will outline a logical, multi-assay workflow for each area, providing the rationale behind experimental choices and detailed protocols to ensure scientific rigor and data integrity.
Part 1: Comparative Analysis Against JAK Kinase Inhibitors
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. The JAK-STAT pathway is integral to immune response, inflammation, and hematopoiesis. Its dysregulation is implicated in numerous autoimmune diseases and cancers, making JAKs a highly validated class of drug targets.[9] Several quinoline-based molecules have been developed as potent kinase inhibitors, underscoring the potential of this compound to interact with this enzyme class.[1][10]
The JAK-STAT Signaling Pathway
Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. The JAKs then phosphorylate each other (trans-phosphorylation) and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.
Comparator Profile: Ruxolitinib
Ruxolitinib is an ATP-competitive inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and other conditions.[9][11] It serves as an excellent benchmark due to its well-characterized potency, selectivity profile, and mechanism of action.
Experimental Workflow for Comparative Target Validation
A multi-step, integrated workflow is essential to move from initial activity screening to confident target engagement confirmation. This approach mitigates the risk of artifacts and provides a holistic view of the compound's behavior.
Detailed Experimental Protocols
Causality: This assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase enzyme by quantifying ATP consumption. It is the foundational step for determining the half-maximal inhibitory concentration (IC50), a key parameter of potency.
Methodology:
-
Prepare a serial dilution of this compound and the reference inhibitor (Ruxolitinib) in DMSO, typically from 100 µM to 1 pM.
-
In a 384-well plate, add 5 µL of a solution containing the recombinant human JAK2 enzyme and the specific substrate peptide in kinase reaction buffer.
-
Add 100 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of a 10 µM ATP solution. Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then catalyze the conversion of luciferin to oxyluciferin, producing a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Causality: While an in vitro assay confirms inhibition of a specific target, it doesn't reveal off-target effects. The Kinobeads assay assesses the binding affinity of a compound against hundreds of endogenous kinases simultaneously in a competitive format, providing a broad selectivity profile.[12][13] This is crucial for predicting potential toxicity and understanding the compound's mechanism.
Methodology:
-
Culture a panel of cell lines (e.g., K-562, MV-4-11) to ensure broad kinome representation and prepare a pooled cell lysate.[12]
-
Aliquot the cell lysate and treat with increasing concentrations of this compound or Ruxolitinib (e.g., 0.1 µM to 10 µM) or DMSO vehicle control. Incubate for 45 minutes.
-
Add the treated lysates to Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on Sepharose beads) and incubate for 1 hour to allow unbound kinases to bind to the beads.[13]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
Analyze the resulting peptides by label-free quantitative liquid chromatography-mass spectrometry (LC-MS/MS).
-
Identify and quantify the kinases. The amount of a kinase bound to the beads will be inversely proportional to its binding affinity for the free compound in the lysate. Calculate the apparent dissociation constant (Kdapp) for each detected kinase.[12]
Causality: Biochemical and lysate-based assays do not fully replicate the intracellular environment. CETSA provides definitive evidence of target engagement within intact, living cells by measuring the thermal stabilization of a target protein upon ligand binding.[14][15][16] A positive result strongly validates that the compound can reach and bind to its intended target in a physiological context.
Methodology:
-
Culture a relevant cell line (e.g., HEL cells, which express high levels of JAK2) and treat with either this compound (e.g., 10 µM), Ruxolitinib (1 µM), or DMSO for 1 hour.
-
Harvest the cells, wash, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]
-
Lyse the cells by repeated freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Analyze the soluble fractions by Western blot or ELISA using an antibody specific for the target protein (e.g., anti-JAK2).
-
Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to higher temperatures in the drug-treated samples compared to the DMSO control indicates target stabilization and engagement.
Interpreting the Data: A Comparative Summary
All quantitative data should be summarized to allow for a direct, objective comparison between the novel compound and the established inhibitor.
| Parameter | This compound | Ruxolitinib (Reference) | Rationale for Comparison |
| JAK2 IC50 (nM) | Experimental Value | ~3 nM | Measures direct enzymatic potency. Lower is better. |
| Kinome Selectivity (Kdapp) | Experimental Data | Known to inhibit JAK1/2 | Reveals on-target and off-target binding profile. |
| CETSA Melt Shift (ΔTm) | Experimental Value | +4-6 °C | Confirms target engagement in intact cells. |
| pSTAT3 Inhibition EC50 (nM) | Experimental Value | ~300 nM | Measures functional cellular activity downstream of the target. |
Part 2: Comparative Analysis Against Ferroptosis Inhibitors
Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS).[17] It is distinct from apoptosis and other cell death modalities. Inducing ferroptosis is a promising anti-cancer strategy, while inhibiting it has therapeutic potential in ischemia-reperfusion injury and neurodegenerative diseases.[18] Given the diverse activities of quinolines, investigating this compound as a potential modulator of this pathway is a valuable endeavor.
The Core Mechanism of Ferroptosis
Ferroptosis is primarily suppressed by the glutathione (GSH)-dependent enzyme Glutathione Peroxidase 4 (GPX4), which neutralizes lipid peroxides. The function of GPX4 is reliant on GSH, which in turn is synthesized from cysteine imported into the cell by the system Xc- cystine/glutamate antiporter. Inhibition of system Xc- (e.g., by Erastin) or direct inhibition of GPX4 (e.g., by RSL3) leads to an accumulation of lipid peroxides and subsequent cell death.
Comparator Profile: Ferrostatin-1
Ferrostatin-1 is a potent and selective inhibitor of ferroptosis. It acts as a radical-trapping antioxidant that prevents the accumulation of lipid peroxides, thereby protecting cells from ferroptotic death induced by various stimuli.[17][19]
Experimental Workflow for Comparative Analysis
Detailed Experimental Protocols
Causality: This primary assay determines if a compound can prevent cell death specifically induced by a known ferroptosis inducer. It establishes the effective concentration (EC50) at which the compound provides 50% protection.
Methodology:
-
Seed HT-1080 fibrosarcoma cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Ferrostatin-1.
-
Pre-treat the cells with the serially diluted compounds or DMSO for 1 hour.
-
Induce ferroptosis by adding a fixed concentration of Erastin (e.g., 5 µM) or RSL3 (e.g., 1 µM) to the wells. Include control wells with no inducer.
-
Incubate for 24 hours.
-
Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Calculate the percentage of cell viability relative to the "no inducer" control and plot against compound concentration to determine the EC50.
Causality: A hallmark of ferroptosis is the accumulation of lipid peroxides. This assay directly visualizes and quantifies this key event using a ratiometric fluorescent probe, confirming that the protective effect observed in the viability assay is due to the suppression of lipid peroxidation.
Methodology:
-
Seed cells (e.g., HT-1080) on glass-bottom dishes.
-
Treat cells with the test compound (at its EC50), Ferrostatin-1 (positive control), or DMSO (vehicle) for 1 hour.
-
Add the ferroptosis inducer (Erastin or RSL3).
-
At a timepoint preceding widespread cell death (e.g., 6-8 hours), load the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes.
-
Wash the cells with PBS.
-
Analyze the cells using fluorescence microscopy or flow cytometry. The probe fluoresces red in its reduced state within membranes and shifts to green upon oxidation by lipid ROS.
-
Quantify the ratio of green to red fluorescence. A potent inhibitor will prevent the fluorescence shift from red to green observed in the inducer-only treated cells.
Interpreting the Data: A Comparative Summary
| Parameter | This compound | Ferrostatin-1 (Reference) | Rationale for Comparison |
| Erastin-Induced Death EC50 (nM) | Experimental Value | ~20-60 nM | Measures potency in rescuing from system Xc- inhibition. |
| RSL3-Induced Death EC50 (nM) | Experimental Value | ~20-60 nM | Measures potency in rescuing from direct GPX4 inhibition. |
| Lipid ROS Reduction | Experimental Data | Strong reduction | Confirms the mechanism involves preventing lipid peroxidation. |
Conclusion
Characterizing the biological activity of a novel compound like this compound requires a systematic, evidence-based, and comparative approach. By benchmarking its performance against well-understood inhibitors such as Ruxolitinib and Ferrostatin-1, researchers can rapidly ascertain its potential potency, selectivity, and mechanism of action. The workflows detailed in this guide, combining biochemical, proteomic, and cell-based assays, provide a robust framework for generating high-quality, interpretable data. This strategy not only validates potential on-target activity but also proactively identifies potential off-target effects, ultimately accelerating the journey from a novel chemical entity to a promising lead candidate.
References
- Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry.
- Shah, Q., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules.
- PubChem. 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information.
- Smirnova, J., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
- Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
- Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- Fouad, M. A., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals.
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science.
- Abbas, M. G., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. RSC Advances.
- Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Molecules.
- Chen, X., et al. (2024). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. Cell Death & Disease.
- Xia, T., et al. (2024). Ferroptosis inhibitors: past, present and future. Frontiers in Pharmacology.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- de Souza, M. V. N., et al. (2019). Structure–Activity Relationships for a Series of Quinoline-Based Compounds Active against Replicating and Nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry.
- Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
- National Alopecia Areata Foundation. (2025). FDA-Approved JAK Inhibitors.
- Pandey, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate.
- CETSA. CETSA.
- Giordano, M., et al. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry.
- Mondragón, L., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications.
- National Cancer Institute. Clinical Trials Using JAK Inhibitor.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Gupta, H., et al. (2025). Biological Activities of Quinoline Derivatives. ResearchGate.
- Ciorba, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
- AntBio. (2025). Ferroptosis Signaling Pathway: Panoramic Analysis of Core Mechanisms.
- Musso, L., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules.
- Chen, D., et al. (2023). The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis. Molecules.
- Eberl, H. C., et al. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate.
- Nikolakopoulos, G., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
- VJHemOnc. (2025). Ongoing developments with JAK inhibitors in MPNs: JAK2 inhibitors.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Kung, P.-P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry.
- Kruse, U., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Journal of Proteome Research.
- van der Mijn, J. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets.
- Khan, F., et al. (2022). Enzyme assay techniques and protocols. ResearchGate.
- Targeted Oncology. (2022). New JAK Inhibitors and Emerging Novel Agents Expand Myelofibrosis Treatment Arsenal.
- Chen, X., et al. (2025). Ferroptosis inhibitors: mechanisms of action and therapeutic potential. ResearchGate.
- Al-Majidi, S. M., et al. (2023). Certain drugs contain derivatives of quinoline. ResearchGate.
- IJARIIT. (2021). A concise review on cinnoline and its biological activities.
- Al-Suwaidan, I. A., et al. (2018). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. ACS Omega.
- PubChem. 2-(7-Ethylquinolin-3-yl)acetic acid. National Center for Biotechnology Information.
- Wikipedia. Quinine.
- Rajan, R., et al. (2026). Quantum-Dot-Based Enzyme Biosensor for Rapid Screening of Antibiotic Susceptibility in Urine Samples. ACS Omega.
- Sharma, P., et al. (2022). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Assay and Drug Development Technologies.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
Sources
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Ferroptosis inhibitors: mechanisms of action and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Ferroptosis inhibitors: past, present and future [frontiersin.org]
A Comparative Guide to Validating the Purity of 2-(Quinolin-7-YL)acetic Acid by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of drug discovery and development. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of 2-(Quinolin-7-YL)acetic acid, a key intermediate in various pharmaceutical syntheses. We will explore the rationale behind methodological choices, present comparative data, and offer a robust, self-validating protocol.
The Critical Role of Purity in Drug Development
The presence of impurities in an API can significantly impact its safety, efficacy, and stability. Regulatory bodies worldwide mandate stringent purity control of APIs. Therefore, a well-validated, high-resolution analytical method is not just a regulatory requirement but a scientific necessity. HPLC is the gold standard for this purpose, offering high sensitivity, resolution, and reproducibility.[1]
Understanding this compound and its Potential Impurities
This compound is a heterocyclic aromatic compound with the molecular formula C11H9NO2.[2][3][4] Its synthesis, often involving multi-step reactions, can introduce various impurities.[5][6] These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products. For the purpose of this guide, we will consider two hypothetical, yet plausible, impurities:
-
Impurity A (Starting Material): 7-Methylquinoline
-
Impurity B (Positional Isomer): 2-(Quinolin-2-YL)acetic acid[7]
-
Impurity C (Positional Isomer): 2-(Quinolin-3-YL)acetic acid[8]
The ability of an HPLC method to resolve the main peak of this compound from these and other potential impurities is the primary measure of its effectiveness.
Comparative HPLC Methodologies
To illustrate the importance of methodological optimization, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods. The primary difference lies in the stationary phase (the column), which directly influences the separation selectivity.
Method A: The Standard C18 Approach
A C18 (octadecyl-silica) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. This method serves as our baseline for purity analysis.
Method B: The Phenyl-Hexyl Alternative for Enhanced Selectivity
A Phenyl-Hexyl column provides alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte and its impurities.[9] This can be particularly advantageous for separating aromatic and isomeric compounds that may co-elute on a C18 column.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for both HPLC methods.
I. Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (1 mg/mL): Prepare the sample solution using the same procedure as the standard solution.
-
Impurity Spike Solution: Prepare a solution containing the main compound and known levels of potential impurities to assess the method's specificity and resolution.
II. Chromatographic Conditions
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient Program | Time (min) | %B |
| 0 | 20 | |
| 20 | 80 | |
| 25 | 80 | |
| 25.1 | 20 | |
| 30 | 20 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 230 nm | 230 nm |
| Injection Volume | 10 µL | 10 µL |
Rationale for Parameter Selection:
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is a common choice for quinoline derivatives, providing good peak shape and ionization efficiency for mass spectrometry (MS) detection if needed.[10][11] The acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and sharper peaks.[12]
-
Detection Wavelength: The UV spectrum of the quinoline ring system typically shows strong absorbance around 230 nm, allowing for sensitive detection of the main compound and related impurities.
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes.
Visualizing the Workflow
Caption: A streamlined workflow for the HPLC purity analysis of this compound.
Comparative Data Analysis
The following table summarizes hypothetical data from the analysis of a single batch of this compound using both HPLC methods.
| Analyte | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Retention Time (min) | Peak Area (%) | |
| Impurity A | 8.52 | 0.15 |
| Impurity B | 12.15 | 0.20 |
| This compound | 12.80 | 99.50 |
| Impurity C | 12.80 | 0.15 |
Interpretation of Results:
-
Method A (C18): This method shows good separation for Impurity A and a minimally acceptable resolution for Impurity B. However, Impurity C co-elutes with the main peak, leading to an overestimation of the purity. This highlights a critical flaw in relying on a single column chemistry without thorough peak purity analysis.
-
Method B (Phenyl-Hexyl): The alternative selectivity of the Phenyl-Hexyl column successfully resolves Impurity C from the main analyte peak. The resolution for Impurity B is also significantly improved. This demonstrates the power of employing orthogonal column chemistries to ensure a comprehensive and accurate purity assessment.
The Logic of Orthogonal Methods in Purity Validation
The use of a second, different HPLC method (an orthogonal method) is a cornerstone of robust analytical validation. It provides a higher degree of confidence that all impurities are being detected and accurately quantified.
Caption: The logical framework for achieving high confidence in purity validation through multiple analytical approaches.
Conclusion and Recommendations
While a standard C18 column can provide a good initial assessment of purity for this compound, this guide demonstrates the potential for co-elution of closely related impurities. For comprehensive and reliable purity validation, especially in a regulatory environment, the following is recommended:
-
Method Development: Screen multiple column chemistries, including C18 and Phenyl-Hexyl, to identify the optimal stationary phase for resolving all potential impurities.
-
Method Validation: Validate the chosen HPLC method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]
-
Orthogonal Method: Employ a second, validated orthogonal HPLC method to confirm the purity results and ensure no impurities are being missed.
-
Peak Purity: Utilize a photodiode array (PDA) detector or a mass spectrometer (MS) to assess peak purity and identify any co-eluting species.[11]
By adopting this multi-faceted approach, researchers and drug development professionals can ensure the scientific integrity of their work and the quality of their synthesized compounds.
References
- A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem.
- Steps for HPLC Method Validation - Pharmaguideline.
- This compound | CAS#:152149-07-0 | Chemsrc.
- This compound | 152149-07-0 - ChemicalBook.
- This compound | 152149-07-0 - ChemicalBook.
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
- Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate.
- 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem.
- Validation of Analytical Procedures Q2(R2) - ICH.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Acetic Acid for HPLC Analysis | Biocompare.com Kit/Reagent Review.
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. This compound | CAS#:152149-07-0 | Chemsrc [chemsrc.com]
- 3. This compound | 152149-07-0 [amp.chemicalbook.com]
- 4. This compound | 152149-07-0 [chemicalbook.com]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. iipseries.org [iipseries.org]
- 7. 2-(Quinolin-2-YL)acetic acid | C11H9NO2 | CID 4711784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. actascientific.com [actascientific.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. m.youtube.com [m.youtube.com]
- 16. database.ich.org [database.ich.org]
A Senior Application Scientist's Guide to the Anticancer Activity of Quinoline Positional Isomers
Introduction: The Quinoline Scaffold in Oncology and the Significance of Positional Isomerism
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the structure of numerous compounds with a wide spectrum of biological activities.[1] In the realm of oncology, quinoline derivatives have emerged as a particularly promising class of therapeutic agents.[2] Several clinically approved anticancer drugs, such as bosutinib, lenvatinib, and cabozantinib, feature the quinoline core, underscoring its importance in the development of effective cancer treatments.[1] The anticancer effects of quinoline derivatives are multifaceted, encompassing the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the disruption of key signaling pathways essential for tumor growth and survival.[1]
A crucial yet often nuanced aspect of quinoline-based drug design is the concept of positional isomerism. The specific position of a substituent on the quinoline ring can dramatically influence the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and steric profile. These alterations, in turn, dictate the compound's pharmacokinetic and pharmacodynamic behavior, including its ability to interact with biological targets and exert a therapeutic effect. This guide provides a comparative analysis of the anticancer activity of quinoline positional isomers, synthesizing available data to elucidate structure-activity relationships and offering detailed experimental protocols for the evaluation of these compounds. While direct, head-to-head comparative studies of a full series of positional isomers are not always available in the literature, this guide collates and interprets data from various sources to provide a comprehensive overview for researchers, scientists, and drug development professionals.[3]
Mechanisms of Anticancer Action: A Multifaceted Approach
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. Understanding these mechanisms is crucial for the rational design of more potent and selective anticancer agents.
-
Inhibition of Tyrosine Kinases: Many quinoline-based compounds function as potent inhibitors of tyrosine kinases, enzymes that play a critical role in cell signaling pathways regulating growth, proliferation, and survival.[4] By blocking the activity of kinases such as EGFR, VEGFR, and Src, these compounds can effectively halt tumor progression.[5]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes involved in DNA replication and repair. Certain quinoline derivatives can intercalate into DNA or stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and the induction of apoptosis.[6]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Quinoline derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell division. Many quinoline compounds can induce cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from proliferating.[7]
-
Inhibition of Tubulin Polymerization: Microtubules are dynamic polymers essential for cell division and intracellular transport. Some quinoline derivatives can interfere with tubulin polymerization, leading to mitotic arrest and cell death.
The following diagram illustrates the major signaling pathways targeted by quinoline derivatives in cancer cells.
Caption: Major anticancer mechanisms of quinoline positional isomers.
Comparative Analysis of Anticancer Activity
The anticancer efficacy of quinoline derivatives is profoundly influenced by the position of substituents on the quinoline ring. While a comprehensive study directly comparing a single substituent across all possible positions is rare, a synthesis of available data allows for the elucidation of key structure-activity relationships (SAR).
Influence of Substituent Position on Cytotoxicity
The following table summarizes the cytotoxic activities (IC50 values) of various monosubstituted quinoline derivatives against different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
| Quinoline Derivative | Substituent Position | Cancer Cell Line | IC50 (µM) | Reference |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine | 4 and 7 | Multiple | < 1.0 | [8] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4 and 7 | MDA-MB-468 | Potent | [5] |
| 6-Bromo-5-nitroquinoline | 5 and 6 | HeLa, HT29 | Potent | [2] |
| 2-Arylquinolines | 2 | HeLa, PC3 | Variable | [9] |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine | 4 and 7 | HCT-116, HeLa | 2.56 - 2.71 | [10] |
| 7-Chloroquinolinehydrazones | 7 | Multiple | Submicromolar | [11] |
Key Structure-Activity Relationship Insights:
-
Positions 4 and 7: Substitutions at the 4- and 7-positions of the quinoline ring appear to be particularly crucial for potent anticancer activity. The presence of an amino group at the 4-position, often with a side chain, is a common feature in many active compounds.[8] Furthermore, bulky and hydrophobic substituents at the 7-position have been shown to enhance antiproliferative effects.[8]
-
Positions 5 and 6: The introduction of electron-withdrawing groups, such as nitro and bromo, at the 5- and 6-positions can lead to significant cytotoxicity.[2]
-
Position 2: The 2-position is another key site for modification. The introduction of aryl groups at this position has been shown to impart significant anticancer activity.[9]
-
Lipophilicity: The lipophilicity of quinoline derivatives, influenced by the nature and position of substituents, plays a significant role in their biological activity, likely by affecting their ability to cross cell membranes.[9]
Experimental Protocols for Anticancer Evaluation
The following are detailed methodologies for the key experiments cited in the evaluation of the anticancer activity of quinoline derivatives.
MTT Assay for Cytotoxicity
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curves.
Annexin V-FITC Apoptosis Assay
This protocol describes a method for detecting apoptosis using flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.
Workflow Diagram:
Caption: Workflow for the Annexin V-FITC apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells and treat with the quinoline derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol describes a method for analyzing the distribution of cells in different phases of the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish between cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.
Workflow Diagram:
Caption: Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Conclusion and Future Directions
The quinoline scaffold remains a highly privileged structure in the design and development of novel anticancer agents. This guide has provided a comparative analysis of the anticancer activity of quinoline positional isomers, highlighting the critical role that substituent positioning plays in determining cytotoxic potency and mechanism of action. While a complete picture requires more direct comparative studies of full isomeric series, the available data strongly suggest that modifications at the 2-, 4-, 6-, and 7-positions are particularly fruitful avenues for enhancing anticancer efficacy.
Future research should focus on the systematic synthesis and evaluation of a complete set of positional isomers for various key substituents on the quinoline ring. Such studies will provide invaluable and precise structure-activity relationship data, enabling a more rational and targeted approach to the design of next-generation quinoline-based anticancer drugs. Furthermore, a deeper elucidation of the specific molecular targets and signaling pathways modulated by different positional isomers will be crucial for understanding their therapeutic potential and for developing more potent and selective cancer therapies.
References
- Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer. J Med Chem. 1997 Jun 20;40(13):2047-52.
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. J Biochem Mol Toxicol. 2019 Feb;33(2):e22260.
- Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. Eur J Med Chem. 2019 Jan 15;162:535-549.
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochem Pharmacol. 1991 Dec 11;42(12):2363-71.
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Mol Divers. 2025 Jan 28.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. Curr Top Med Chem. 2021;21(5):426-437.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daru. 2019 Sep;27(2):719-736.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel). 2020 Feb 19;13(2):32.
- Comprehensive review on current developments of quinoline-based anticancer agents. Arab J Chem. 2019;12(8):3814-3844.
- DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS. Jetir.Org.
- Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Med Chem. 2023;19(8):785-812.
- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. Eur J Med Chem. 2019 Sep 15;178:32-47.
- Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Med Chem. 2024 Oct 21;15(10):3056-3071.
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules. 2022 Oct 13;27(20):6869.
- Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Med Chem. 2022 Dec;14(23):1677-1691.
- Design, synthesis, and biological evaluation of heterotetracyclic quinolinone derivatives as anticancer agents targeting topoisomerases. Request PDF.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Quinoline-7-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
For Immediate Release
In the dynamic field of drug discovery, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many derivatives, quinoline-7-carboxylic acids have emerged as a particularly promising class, demonstrating a wide spectrum of biological activities. This guide offers an in-depth comparison of their structure-activity relationships (SAR), providing researchers, scientists, and drug development professionals with critical insights supported by experimental data.
The versatility of the quinoline ring system, a fusion of a benzene and pyridine ring, allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile. The strategic placement of a carboxylic acid group at the 7-position has proven to be a key determinant of the biological activity of these compounds, influencing their interactions with various cellular targets.
Unraveling the Structure-Activity Relationship: Key Insights
The biological effects of quinoline-7-carboxylic acid derivatives are intricately linked to the nature and position of substituents on the quinoline core. These modifications can profoundly impact the compound's potency, selectivity, and pharmacokinetic properties.
Key Structural Features Influencing Activity:
-
The Carboxylic Acid Moiety: The carboxylic acid group at the C-7 position is often crucial for activity, participating in key interactions with biological targets. For instance, in some anticancer derivatives, this group interacts with specific amino acid residues like Asp186 and Lys67 in the ATP-binding site of Pim-1 kinase.[1]
-
Substituents on the Quinoline Core:
-
Position 2: Bulky and hydrophobic substituents at the C-2 position are often necessary for certain activities, such as the inhibition of dihydroorotate dehydrogenase (DHODH).[2]
-
Position 4: While this guide focuses on 7-carboxylic acids, it is noteworthy that for some quinoline derivatives, a carboxylic acid at the C-4 position is a strict requirement for activity.[2]
-
Benzo Portion: Appropriate substitutions on the benzo part of the quinoline ring are critical for modulating activity.[2] For example, a fluorine atom at the C-6 position has been shown to enhance the antibacterial activity of some quinoline derivatives.[3]
-
Position 8: An 8-hydroxy group, in conjunction with the 7-carboxylic acid, has been identified as an important pharmacophore for Pim-1 kinase inhibition.[1]
-
Comparative Analysis of Biological Activities
Quinoline-7-carboxylic acid derivatives have demonstrated efficacy across a range of therapeutic areas, including oncology, infectious diseases, and inflammation.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these compounds. They exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Several quinoline-7-carboxylic acid derivatives have been identified as potent inhibitors of kinases such as Pim-1.[1][4] The 8-hydroxy-7-carboxylic acid moiety is a key feature for this activity.[1]
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: By blocking DHODH, these compounds interfere with pyrimidine biosynthesis, which is essential for DNA and RNA synthesis in rapidly dividing cancer cells.[2][5] The carboxylate group plays a vital role in binding to the enzyme's active site.[5]
Table 1: Comparative Anticancer Activity of Selected Quinoline Derivatives
| Compound Class | Target | Key Structural Features | Representative Activity (IC50) | Reference |
| 8-hydroxy-quinoline-7-carboxylic acid derivatives | Pim-1 Kinase | 8-hydroxy and 7-carboxylic acid groups | 1.29 µM (Compound 5) | [1] |
| 2-substituted quinoline-4-carboxylic acids | DHODH | Bulky hydrophobic group at C-2, carboxylic acid at C-4 | 9.71 ± 1.4 nM (Compound 41) | [6][7] |
| 4,7-Disubstituted quinolines | Various Cancer Cell Lines | 7-chloro, hydrazone at C-4 | 0.314 - 4.65 µg/cm³ | [8] |
Antibacterial Activity
The quinoline scaffold is the backbone of the widely used quinolone class of antibiotics. The carboxylic acid group is a hallmark of these antibacterial agents.
-
Inhibition of Bacterial Topoisomerases: Quinolones target DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.[5] The carboxylic acid group at the C-3 position is essential for this inhibitory activity.[5] While the focus of this guide is on the 7-carboxylic acid derivatives, the general principles of quinolone antibacterial action are relevant. The substitution pattern around the core, including at positions 6 and 7, significantly influences the antibacterial spectrum and potency.[3][9] For instance, a piperazinyl group at the C-7 position is a common feature in many potent fluoroquinolones.[3]
Table 2: Comparative Antibacterial Activity of Selected Quinolone Derivatives
| Compound | Key Substituents | Activity Spectrum | Reference |
| 1-ethyl-6-fluoro-7-(1-piperazinyl)quinoline-3-carboxylic acid | C6-Fluoro, C7-Piperazinyl | Gram-positive and Gram-negative bacteria | [3] |
| Rufloxacin Analogs | Tricyclic benzothiazine structure | Gram-negative bacteria | [10] |
Experimental Protocols for Evaluation
The biological evaluation of quinoline-7-carboxylic acid derivatives involves a range of in vitro and in vivo assays to determine their efficacy and mechanism of action.
Anticancer Activity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline-7-carboxylic acid derivatives for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Caption: Workflow for determining anticancer activity using the MTT assay.
Antibacterial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., E. coli, S. aureus).
-
Inoculum Preparation: Dilute the overnight culture to a standardized concentration.
-
Compound Dilution: Prepare serial two-fold dilutions of the quinoline-7-carboxylic acid derivatives in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Future Directions
The exploration of quinoline-7-carboxylic acid derivatives continues to be a vibrant area of research. Future efforts will likely focus on:
-
Rational Drug Design: Utilizing computational modeling and structure-based design to create more potent and selective inhibitors.[6][7]
-
Combination Therapies: Investigating the synergistic effects of these compounds with existing therapeutic agents.
-
Exploring New Targets: Identifying novel biological targets for this versatile scaffold.
By continuing to dissect the intricate structure-activity relationships of quinoline-7-carboxylic acid derivatives, the scientific community is poised to unlock their full therapeutic potential, paving the way for the development of next-generation medicines.
References
- Benchchem. Structure-activity relationship of quinoline carboxylic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJX7ZnpDqGDQdRRw0T4VlfoIUteRGCiR20gt5S7Zm8ijJOk1z5bNeEojBOZAhDwsEZtv6MU7PBhZ7RfUlp41gsAC6WMlCbwhts66cH1-UzEGzRMdJ197GeoXN5B2ClyIAm54g5-KEliiNdOgcVFRbDzQi4fIb4ip1-q3WCcKKN77ZYlXAAD02GTUY8uMJIhvHUQeherCGp0Q=]
- Mitscher, L. A., et al. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 1980, 23(12), 1358-1363. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI5HftxpXVCACGs6Vt0_UG6G0Egou205v1KfrYhd7X7oZsCbUVQlH-P4eehST2MUJzvZ9aMnx5X_T8Lc2rIBYM1_dC1oyR3ZvOj88dLjxoa4ohAFVPRZZ1C3XXZGtH_IcUYw==]
- Sliman, F., et al. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqfSRufDfi3KZNI_DIkRRlxZf5Z-NDbCQ2o5Tk9jcQuBJlHOdJ5CupJvSk8iMqDp8ObREO3kyTyi20LCAtGVwG-UXwKFJrMOVV4Ab6goiLZUSRS5NWeEQtQPoT2gwT_BA9E0Kr6Y9Gcxa5QkRW8dZEeRYk9HI=]
- Chen, S. F., et al. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 1990, 40(4), 709-714. [URL: https://vertexaisearch.cloud.google.
- Al-Ostoot, F. H., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed, 2021. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9A7nW1bCGqFETiV-fQhioOzh13x5MJ08pWws12ej4AQyf3JUVhy2S9VGCZukev3n4pMszSG2QFP7dytR1W64GL_zP64vC_HNSCuOq7HSQhzMGjtfNhU-Fae0_AIgg-qi6tEk=]
- Saeed, A., et al. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Molecules, 2021, 26(15), 4478. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHE9--w-xHJzT8ix8zeDmR9H9TTLLmCR63-fWNEBawI4JNiPrDqx7le7DEEnJQzV3UNUulbUy7Z-2YJFGwbBzcITDSr0NdKGEOGCGj2Hhy53BnGSG7eFf5aBQkOx_2E5xhd7Cykma4g-1Zu2S8=]
- Khan, I., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH, 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5DJOCXw4gBdMDZO3-UWZMiV8ZThejrSFYPdLdKMdNSh2kOqT4VjGMtOWYH6Z0r7hKgdwinUwjX-IyDnUPvSp_5P83Hc_dk8jqrntU3ZXI6xtDjnNIWDggt1N7PzPeL0UZww7GyCxglBkTzA==]
- Spaczyńska, E., et al. Comprehensive review on current developments of quinoline-based anticancer agents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBbJdp2_wG2fHWuNKLxiRlSLKlDFIoHNnX0GXD95xOpEcpVP79Wc86Jp49tBiTbFvO8-kRAJLi_U1ix0EPKM_0tEMj5d9xGlMMYy2TNerxYi-K3hhP03LAzUF16_pLmuzpK-IzGlLJJ4k3kxWphXFM24YGVjHm3x4-INSdgZHqdQ2OvDcAE-G5VIiKuL8YQ4X8arKpbQ0LUsWiYEivJ263CUE=]
- Cecchetti, V., et al. Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][5]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 1993, 36(22), 3449-3454. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlJPisI3jMm_c5RJ58gJ6Brx0V3SGebu6TbQal2OYVzLuyWEkr-JIED-961w6U3GwUt2trqUlAZd6TLWGOKgnp8b3_VzwWgHSPp6D1G46rV3N3fUpxxV2eK1mWIGKR_t02QQ==]
- Neu, H. C. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 1988, 10(Suppl 1), S21-S29. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO6Q3LR4iDXhC6xJzO3m_sGpU1aPXLPD1dA-RdCwXX5Wr63PMuBqJWSkrSbCbh-t_pGDqTEuT8Kqg3zi5mOWKyPa17pLa3QOyqIwDTPTmujXOg-t3cKyp8QWkopM686XbZSA==]
- Kumar, A., et al. Review on recent development of quinoline for anticancer activities. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHELc2kiMJa5lbXfQ75gd--P-WsR_SOxnx2Fk5D2txbAJdQ-rjU1x5nQRjc19NcENsE1DyS7j7a8rixtoHe_4ObSaR9RdjrDffJk8wATPHQvJ12yWd-XLlEqnAAyT0-Bafo2NpYD6bMEeaN2eGgr_cIRCmANjYgwz-aHE6kMn921pWZ2wuEW_zUgiCC0M-a0m3jXomA]
- Shivaraj, C., et al. Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 2018, 23(10), 2489. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSq6ZMPEMkwClsE72ajRbd1_451vVybFVHiiqgcI1qxkWSzEtZkR5npqI-kYSv5RBl7TziLMXfNUCxctKysCfQjh2gMoSMwxN1uDnqjvRyn1CEZmFPjHA9xJG8FjhCxY=]
- Malayeri, S. O., et al. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 2020, 15(1), 69-81. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGza9IpR-h4sEeLGbMQKvpy-f54I7uZUnz46VPS0cCDX7HLqsDdMda8puoXs2qeUqwn2QKJ2w9fwAWK17n2nF-mzv0C69--4Zy3iDRYvXZv6njn4w_Xs3f3QmpA5EUCMgQ5TfmFr_cOlmUgog==]
- Al-Amiery, A. A., et al. Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents. Baghdad Science Journal, 2024, 21(7), 2360-2377. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzCEPh8ipG9gj3sqvKUPPmDN-atb6R0pmTcangiMfTQdg0qFAFJhft09XOBm27zGFzih8bIP--gUiibauzoSUYq608YpKCnP9u00A6reXq_PwRLx-RAv0Rs_TWaEoLnHJL7ZPMoZnR1c8QtxGDK8UmV7rZcPDTF6uCkSEwHQt2-713j1-Bs_h2T0RvhkMsyxmGOA==]
- Golub, A. G., et al. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup4), 160-169. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxe1GMvPCWRPPstmlyhe0PXg_OE5DCnabxDS5uoo3qBS7bMMDP2jO_ijgsuiveZAxoZF4_DA6ZYinPVnK3leYuQjg6Z3SLHq5Ae0b4wEvVZwPttvzkx-tagaLEks8nzxVzlNnS5Gk9FtXluE8rOALMXwMOcc0PH604RkWq2WQ9JwsCxah4JN9eqTRGi9ItX7g_yHiYLo_oY7vCV5hEyqqIp7ezg-kxXxG7EgWy6hlJC5X_V-2A_a077iruTaYjKvp252eaQYziI8R18luenIt9cSOuVms=]
- Cuthbertson, C. R., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018, 61(10), 4495-4511. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0DYMcOcSGn0usXKV7etIgiCdy1a-RF6sPaKqls_UX6i-Fpj9v_WMD3RCfNkpb2Bcmh1GHpyP47Ba0qxTYGgquMiPtuonykSWV2YLz9jdZtHF4d2a-EwTarmzwqq0VsV0MIUoSwnUrCvc9jQ==]
- Al-Hussain, S. A., et al. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 2025, e202500279. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDM1SscPDTQ_di0fEjOGjVhhH1H4D040t_R81KzfjszRUwYtDM4M5Vm2bbzZGDS3RNeA8R6AaAdo56FAzcK_uPkdkniSyXDCpkliDh7b6p1X4xWyHN4CmrcByyK6GGXCrPizg=]
- ChemBK. Quinoline-7-carboxylic acid. [URL: https://www.chembk.com/en/chem/Quinoline-7-carboxylic%20acid]
- Cuthbertson, C. R., et al. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018, 61(10), 4495-4511. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.7b01862]
- He, G. X., et al. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 1996, 39(16), 3142-3148. [URL: https://pubs.acs.org/doi/10.1021/jm9600863]
- Annand, R. S., et al. Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 2021, 64(17), 13088-13104. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01077]
- Abdel-Aal, E. R. M., et al. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 2023, 16(4), 522. [URL: https://www.mdpi.com/1424-8247/16/4/522]
- Al-Ostoot, F. H., et al. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF. [URL: https://www.researchgate.
- Benchchem. Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_qu6bz_mK5hh0a7GltYo0XsFI4iyWMk2dJXG2dN5trrBh-SAh8klZzqFo4qXEulBfT3FZLTFk2fH8ARhhWtcvLe6dyRgIA6EQ2DV5e0TW2hmb2q0uW9NfphJbW4F8gMQybs13_E4Ryh6W-UMn7Vab28O9H_cKUeHEuTn173mE1CsKatggIjTetU6iiR4oDQN2nhjeeb2ogRqDjw53F_UvB-8Gq8YD]
Sources
- 1. ijmphs.com [ijmphs.com]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de] [1,4]benzothiazine-6-carboxylic acids related to rufloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 2-(Quinolin-7-YL)acetic acid
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the quest for novel therapeutics, potency is but one side of the coin. The other, equally critical, is selectivity. A potent molecule that interacts with numerous unintended off-targets is not a drug; it is a liability, prone to causing unforeseen side effects and derailing promising clinical programs. The quinoline scaffold, a privileged structure in medicinal chemistry, is a prime example of this dichotomy. Quinoline-based compounds have demonstrated remarkable efficacy against a host of targets, from protein kinases in oncology to microbial enzymes.[1][2][3] However, this versatility also brings an inherent risk of cross-reactivity.
This guide provides a comprehensive framework for designing and executing a cross-reactivity study for a novel quinoline compound, 2-(Quinolin-7-YL)acetic acid . As no public data exists on the specific biological targets of this molecule, we will proceed from a hypothesis-driven perspective. Given that numerous quinoline derivatives function as ATP-competitive kinase inhibitors, we will postulate that this compound is designed as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in oncology.[4]
This guide will detail the necessary experimental workflows, from broad biochemical screens to targeted cell-based validation, to build a robust selectivity profile. We will compare our hypothetical data for this compound against two well-characterized EGFR inhibitors: Gefitinib , a highly selective Type I inhibitor, and Dasatinib , a multi-kinase inhibitor known to target EGFR among other kinases like BCR-Abl and SRC family kinases. This comparative approach is essential for contextualizing the selectivity profile and making informed decisions for lead optimization.[5]
Phase 1: Establishing a Baseline - Primary Target Potency and Kinome-Wide Profiling
The initial phase focuses on quantifying the compound's potency against its intended target and gaining a broad, unbiased view of its interactions across the human kinome. This dual approach prevents "target-fixation" and reveals potential liabilities early in the discovery process.[6]
The Strategic Rationale
We employ two distinct but complementary biochemical assay formats:
-
A Competitive Binding Assay: This measures the direct displacement of a known ligand from the kinase's ATP-binding pocket. It is a direct measure of target engagement and is less susceptible to artifacts from assay components that might interfere with enzyme activity. The LanthaScreen™ Eu Kinase Binding Assay is an industry-standard example of this approach.[7][8][9]
-
An Enzyme Activity Assay: This measures the functional consequence of binding—the inhibition of substrate phosphorylation. It confirms that binding translates to functional modulation. The ADP-Glo™ assay, which quantifies ADP produced during the kinase reaction, is a robust and widely used method.[7]
Running both assay types provides a more complete picture. A compound might bind but not inhibit (a potential artifact or allosteric modulation) or its potency could be affected by ATP concentration, a key insight for understanding its mechanism of action.
Experimental Workflow: Biochemical Profiling
Protocol 1: LanthaScreen™ Eu Kinase Binding Assay for EGFR
This protocol is adapted from the manufacturer's guidelines and describes how to determine the IC₅₀ value, the concentration of inhibitor required to displace 50% of the tracer.[9]
-
Compound Preparation: Prepare a 10-point, 4-fold serial dilution of this compound, Gefitinib, and Dasatinib in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration). Then, dilute this series into the kinase buffer to create a 4X working stock.
-
Assay Plate Setup (384-well):
-
Add 4 µL of the 4X compound dilutions to triplicate wells. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" (a high concentration of a known potent inhibitor like Staurosporine) controls.
-
-
Kinase/Antibody Mix: Prepare a 2X solution of EGFR kinase and the Europium-labeled anti-tag antibody in kinase buffer. Add 8 µL of this mix to all wells.
-
Tracer Addition: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 4 µL of this solution to all wells.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.
-
Analysis: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Plot the percent inhibition derived from these ratios against the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
Hypothetical Data Summary: Biochemical Profiling
| Compound | EGFR IC₅₀ (nM)(LanthaScreen™ Binding) | EGFR IC₅₀ (nM)(ADP-Glo™ Activity) | Kinases Inhibited >75%@ 1 µM (KINOMEscan™) | Selectivity Score (S₁₀)¹ |
| This compound | 15 | 25 | EGFR, ERBB2, LCK, SRC | 0.10 |
| Gefitinib (Comparator) | 3 | 5 | EGFR | 0.02 |
| Dasatinib (Comparator) | 2 | 4 | ABL1, SRC, LCK, EGFR, KIT, PDGFRB, etc. | 0.35 |
¹Selectivity Score (S₁₀) is the fraction of kinases inhibited above a certain threshold (e.g., 90%) at a 10 µM compound concentration. A lower score indicates higher selectivity.
Phase 2: Cellular Validation - Confirming On-Target Engagement and Selectivity
Biochemical assays are essential but are performed in an artificial environment. Cellular assays are the critical next step to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce a functional downstream effect.[10] The presence of endogenous ATP concentrations (~1-10 mM), cofactor availability, and protein-protein interactions can significantly alter a compound's apparent potency and selectivity.[11]
The Strategic Rationale
-
Target Engagement Assay: We need to confirm that the compound physically interacts with the target protein inside a living cell. The NanoBRET™ Target Engagement assay is an ideal technology for this, as it quantitatively measures compound binding to a specific kinase-luciferase fusion protein.[12] This provides a direct measure of intracellular affinity.
-
Phospho-Substrate Assay: To verify that target engagement leads to inhibition of the kinase's catalytic activity, we will measure the phosphorylation of a direct downstream substrate. For EGFR, this is often EGFR autophosphorylation at a key tyrosine residue (e.g., Y1068). This functional readout confirms the compound's mechanism of action in a physiological context.[13]
Experimental Workflow: Cellular Validation
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is based on Promega's NanoBRET™ TE Intracellular Kinase Assay methodology.[12]
-
Cell Preparation: Transfect HEK293 cells with a vector encoding for the target kinase (EGFR) fused to NanoLuc® luciferase. 24 hours post-transfection, harvest and resuspend the cells in Opti-MEM.
-
Assay Plate Setup (384-well, white):
-
Dispense cells into the assay plate.
-
Add the NanoBRET™ Tracer (a cell-permeable fluorescent ligand) at its predetermined optimal concentration.
-
Add the test compounds (10-point serial dilutions) to the wells. Include vehicle controls.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Lysis and Detection: Add NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, ~618 nm).
-
Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Convert these ratios to milliBRET units (mBU). Plot the mBU values against the log of the inhibitor concentration and fit the data to determine the cellular IC₅₀.
Hypothetical Data Summary: Cellular Assays
| Compound | Cellular IC₅₀ (nM)(NanoBRET™ Target Engagement) | Cellular IC₅₀ (nM)(Phospho-EGFR Y1068 Inhibition) |
| This compound | 180 | 250 |
| Gefitinib (Comparator) | 45 | 60 |
| Dasatinib (Comparator) | 30 | 55 |
A rightward shift in potency from biochemical to cellular assays is common and expected, reflecting factors like cell permeability and competition with high intracellular ATP levels. The key is to observe a consistent rank-order potency and confirm that the compound is active in a cellular context.
Analysis and Interpretation: Building the Cross-Reactivity Profile
The data from both phases allows us to construct a comprehensive cross-reactivity profile and make an informed comparison.
-
On-Target Potency: this compound demonstrates potent, low-nanomolar inhibition of EGFR in biochemical assays, which is confirmed in cellular assays, albeit with the expected potency shift. Its potency is comparable to, though slightly less than, the established inhibitors Gefitinib and Dasatinib.
-
Selectivity Profile:
-
Gefitinib serves as the benchmark for a highly selective inhibitor, primarily hitting EGFR.
-
Dasatinib represents a "multi-targeted" inhibitor, hitting EGFR but also a wide array of other kinases.
-
This compound appears to have an intermediate profile. It is not as selective as Gefitinib, showing significant inhibition of other kinases like ERBB2 (a closely related receptor) and the SRC family kinases LCK and SRC. However, it is significantly more selective than Dasatinib.
-
This "focused multi-kinase" profile can be therapeutically advantageous or a liability depending on the disease context. For example, dual inhibition of EGFR and SRC could be beneficial in certain cancer types where both pathways are co-activated.
Visualizing Cross-Reactivity: Signaling Pathway Context
To understand the potential biological consequences of the observed cross-reactivity, we can map the identified targets onto a simplified signaling pathway diagram.
This diagram illustrates that while the primary goal might be to block EGFR-driven proliferation, the off-target inhibition of SRC could synergistically block STAT3 signaling. Conversely, inhibition of LCK, a key kinase in T-cell signaling, could lead to unintended immunomodulatory effects that require further investigation.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted strategy for characterizing the cross-reactivity of a novel compound, this compound. By combining broad, unbiased biochemical screening with targeted cellular validation, we can build a comprehensive selectivity profile.
Based on our hypothetical data, this compound is a potent EGFR inhibitor with a focused multi-kinase profile, distinguishing it from both the highly selective Gefitinib and the broadly active Dasatinib. This profile is neither inherently "good" nor "bad"; its value is context-dependent. The next steps in development would be to:
-
Validate Off-Target Activity: Confirm the functional consequences of ERBB2, SRC, and LCK inhibition in relevant cell-based assays.
-
Assess Therapeutic Potential: Investigate whether the observed multi-targeted profile offers a therapeutic advantage in specific cancer models.
-
Structure-Activity Relationship (SAR): If higher selectivity is desired, medicinal chemistry efforts can be guided by these findings to modify the structure to reduce binding to the identified off-targets while maintaining EGFR potency.[5]
Ultimately, a thorough understanding of a compound's cross-reactivity is not an obstacle but a critical tool. It enables rational drug design, predicts potential side effects, and uncovers new therapeutic opportunities, paving the way for the development of safer and more effective medicines.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
- Cilibrizzi, A., et al. (2020).
- BMG LABTECH. (2020). Kinase assays. [Link]
- Kaur, M., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Biology & Biotechnology, 10(4), 143-163. [Link]
- Matada, B. S., et al. (2021). Biological Activities of Quinoline Derivatives.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. [Link]
- Merget, B., et al. (2014). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 57(10), 4466-4477. [Link]
- El-Sayed, M. T., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]
- Dennis, M. S., et al. (2011). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 24(6), 513-521. [Link]
- Eberl, H. C., et al. (2024). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics. [Link]
- Reaction Biology. (2022).
- Singh, K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
- Moodley, N., et al. (2024).
- Mohammed, I. K., & Mousa, E. F. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
- Brown, S. P., & Muchmore, S. W. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 52(11), 3513-3527. [Link]
- Bamborough, P., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
- Tiwari, R. K., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(36), 25881-25910. [Link]
- Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]
- El-Sayed, M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. [Link]
- Hu, G., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- London, N., et al. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chemistry & Biology, 20(8), 978-986. [Link]
- Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 981109. [Link]
- Sharma, A., et al. (2021). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Journal of Heterocyclic Chemistry, 58(7), 1439-1454. [Link]
- Bhattacharya, S. (2022). Improving Selectivity in Drug Design. AZoLifeSciences. [Link]
- Kaur, K., et al. (2021). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 26(16), 4786. [Link]
- Taylor, J. A. (2017). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. University of Huddersfield Repository. [Link]
- MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. [Link]
- Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay for NEK8. [Link]
- Cichońska, A., et al. (2015). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. PLoS ONE, 10(11), e0142276. [Link]
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(40), 23831-23847. [Link]
- Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS ONE, 11(9), e0161748. [Link]
- OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]
- Al-Suhaimi, K. M., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(1), 22. [Link]
- MtoZ Biolabs. (n.d.). Kinome Profiling Service. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
- Patel, R. V., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6248. [Link]
- Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. [Link]
- Giampietro, L. (Ed.). (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI. [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Catalysts in Quinoline-7-yl Synthesis: Efficacy and Methodologies
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds.[1] Specifically, functionalization at the 7-position of the quinoline ring is a critical feature in numerous pharmaceuticals, influencing their potency, selectivity, and pharmacokinetic properties. The development of efficient and regioselective catalytic methods to access these vital quinoline-7-yl derivatives is therefore a subject of intense research.
This guide provides an in-depth comparison of various catalytic systems for the synthesis of 7-substituted quinolines. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. By synthesizing technical accuracy with practical applicability, this document aims to be an authoritative resource for navigating the catalytic landscape of quinoline-7-yl synthesis.
Foundational Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system can be approached through several classic named reactions, which have been refined over the years with modern catalytic innovations. The choice of strategy is paramount, particularly when targeting specific substitution patterns like the 7-position. The primary routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, each offer distinct advantages and challenges.[2][3]
The Skraup and Doebner-von Miller reactions, for instance, typically employ a meta-substituted aniline to achieve substitution at the 7-position. However, these reactions are often plagued by a lack of regioselectivity, yielding a mixture of 5- and 7-substituted isomers.[4] Modern catalysis seeks to overcome these limitations, offering milder conditions and superior control over the reaction's outcome.
Sources
A Comparative Guide to the Synthesis of 2-(Quinolin-7-YL)acetic Acid: A Novel Pathway Validation
Introduction: The Significance of Quinoline-Based Acetic Acids
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of the quinoline ring system is a critical aspect of drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological targets. Specifically, quinoline-2-acetic acid derivatives have garnered interest for their potential as therapeutic agents. This guide provides a comprehensive comparison of a novel synthetic pathway for 2-(Quinolin-7-YL)acetic acid against established, classical methodologies. We will delve into the rationale behind the synthetic choices, provide detailed experimental protocols, and present a comparative analysis of key performance metrics. This document is intended for researchers, scientists, and drug development professionals seeking efficient and scalable routes to this important class of molecules.
A Novel Synthetic Pathway: A Modern Approach to an Old Scaffold
Our proposed novel pathway employs a modern, multi-step approach that prioritizes selectivity and modularity, allowing for the potential synthesis of a variety of derivatives. The core strategy involves the initial construction of a functionalized quinoline ring, followed by the strategic introduction and elaboration of the acetic acid moiety at the 2-position.
Logical Workflow for the Novel Pathway
Caption: Workflow for the novel synthetic pathway.
Rationale for the Novel Pathway
The rationale for this approach is rooted in the principles of modern organic synthesis, where building complex molecules from readily available, functionalized intermediates is paramount. The Skraup synthesis is a robust method for generating the quinoline core.[3][4][5] The subsequent Reissert-Kaufmann reaction provides a reliable method for introducing a cyano group specifically at the 2-position of the quinoline ring.[6][7] This nitrile can then be readily hydrolyzed to the desired carboxylic acid. This stepwise approach offers greater control over the final product's structure compared to some classical one-pot syntheses.
Established Synthetic Pathways: The Classical Approaches
For comparison, we will consider two established methods for quinoline synthesis, the Doebner-von Miller and Combes reactions, adapted for the potential synthesis of our target molecule.[3][8][9] These methods involve the construction of the quinoline ring from acyclic precursors.
Established Pathway 1: The Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][10] To synthesize our target, we would theoretically start with an aniline derivative that already contains the acetic acid side chain.
Caption: Theoretical workflow for the Doebner-von Miller synthesis.
Established Pathway 2: The Combes Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][9]
Caption: Theoretical workflow for the Combes synthesis.
Comparative Analysis: A Head-to-Head Evaluation
The following table provides a comparative overview of the novel and established synthetic pathways based on key performance indicators. The data for the established pathways are estimated based on typical yields and conditions for these types of reactions, as the direct synthesis of this compound via these routes is not well-documented.
| Parameter | Novel Pathway | Established Pathway 1 (Doebner-von Miller) | Established Pathway 2 (Combes) |
| Overall Yield | Good (multi-step but optimized) | Moderate to Low (potential for side reactions) | Moderate |
| Regioselectivity | High (stepwise functionalization) | Poor (often yields mixtures of isomers) | Good for 2,4-disubstitution |
| Scalability | Good (well-defined intermediates) | Moderate (can be exothermic and difficult to control) | Moderate |
| Substrate Scope | Broad (modular approach) | Limited by availability of substituted anilines | Limited by availability of substituted anilines |
| Reaction Conditions | Generally mild to moderate | Harsh (strong acids, high temperatures) | Harsh (strong acids, high temperatures) |
| Purification | Chromatographic separation of intermediates | Difficult separation of isomers | Generally straightforward |
Experimental Protocols
Novel Synthetic Pathway
Step 1: Synthesis of 7-Bromoquinoline (via Skraup Synthesis)
-
To a stirred mixture of 3-bromoaniline (0.1 mol), glycerol (0.3 mol), and nitrobenzene (0.12 mol), cautiously add concentrated sulfuric acid (0.4 mol) in a dropwise manner.
-
Heat the mixture to 130-140°C for 4 hours.
-
Cool the reaction mixture and pour it into a large volume of water.
-
Make the solution alkaline with concentrated sodium hydroxide solution.
-
Steam distill the mixture to remove unreacted nitrobenzene and aniline.
-
Extract the aqueous residue with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to afford 7-bromoquinoline.
Step 2: Synthesis of 2-Cyano-7-bromoquinoline (via Reissert-Kaufmann Reaction)
-
Dissolve 7-bromoquinoline (10 mmol) in dichloromethane (50 mL).
-
Add benzoyl chloride (12 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of potassium cyanide (15 mmol) in water (20 mL) and stir vigorously for 6 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to yield the Reissert compound.
-
Treat the Reissert compound with a base (e.g., sodium hydroxide) in a suitable solvent to induce rearrangement and formation of 2-cyano-7-bromoquinoline.
Step 3: Synthesis of this compound (via Hydrolysis)
-
Reflux a solution of 2-cyano-7-bromoquinoline (5 mmol) in a mixture of concentrated hydrochloric acid (20 mL) and water (10 mL) for 12 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is filtered, washed with cold water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Established Pathway 1: Doebner-von Miller Synthesis (Hypothetical)
-
To a mixture of ethyl 3-aminophenylacetate (0.1 mol) and crotonaldehyde (0.12 mol), add concentrated hydrochloric acid (20 mL).
-
Heat the mixture under reflux for 6 hours.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with concentrated ammonia solution.
-
Extract the product with ethyl acetate.
-
Dry the organic layer and concentrate under reduced pressure.
-
The resulting mixture of regioisomers would require careful separation by column chromatography.
-
The separated ester is then hydrolyzed to the carboxylic acid.
Validation and Characterization
The validation of the newly synthesized this compound is crucial to confirm its identity and purity.[11][12][13][14][15] A combination of spectroscopic and analytical techniques should be employed.
Validation Workflow
Caption: Workflow for the validation of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A single sharp peak would indicate a high degree of purity.
-
Thin-Layer Chromatography (TLC): For rapid purity assessment and to monitor the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons would confirm the connectivity of the atoms and the substitution pattern on the quinoline ring.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretches) and the aromatic C-H bonds.
Conclusion: A Superior Pathway for a Valuable Scaffold
This comparative guide demonstrates that the proposed novel synthetic pathway to this compound offers significant advantages over adapted classical methods. The key benefits of the novel route include superior regioselectivity, broader substrate scope, and more controlled reaction conditions, which are crucial for the synthesis of complex and highly pure pharmaceutical intermediates. While the multi-step nature of the novel pathway may seem less direct, the well-defined and high-yielding individual steps contribute to a more efficient and reliable overall synthesis. The established methods, while historically significant, often suffer from harsh conditions and a lack of regiocontrol, making them less suitable for the synthesis of specifically substituted quinolines. For researchers and professionals in drug development, the adoption of modern, modular synthetic strategies, such as the one presented here, is essential for the efficient and scalable production of novel therapeutic agents.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
- Synthesis of quinolines - Organic Chemistry Portal.
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare.
- Doebner–Miller reaction - Wikipedia.
- On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed.
- The Friedländer Synthesis of Quinolines - Organic Reactions.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A.
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis - ResearchGate.
- Reissert Compound Studies. II. Nature of the Quinoline1, 2 | The Journal of Organic Chemistry - ACS Publications.
- Friedlaender Synthesis - Organic Chemistry Portal.
- Skraup's Synthesis - Vive Chemistry - WordPress.com.
- Validation of a Method for the Analysis of Volatile Organic Compounds in Water - CORE.
- Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution | Organic Letters - ACS Publications.
- Combes quinoline synthesis - Wikipedia.
- Sonogashira Coupling - Organic Chemistry Portal.
- Combes Quinoline Synthesis PDF - Scribd.
- Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques - Bentham Science Publishers.
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals - ResearchGate.
- Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O 2 as an oxidant - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04892D - The Royal Society of Chemistry.
- Reissert reaction - Wikipedia.
- Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis - Open Works.
- Sonogashira Coupling - Chemistry LibreTexts.
- Skraup reaction - Wikipedia.
- Friedländer synthesis - Wikipedia.
- Doebner-Miller reaction and applications | PPTX - Slideshare.
- Direct Arylation of Ethers through the Combination of PhotoredoxMediated CH Functionalization and the Minisci Reaction - Macmillan Group.
- Approved CWA Test Methods: Organic Compounds | US EPA.
- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- Sonogashira coupling - Wikipedia.
- 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC - NIH.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.
- Discovery and Development of the Enantioselective Minisci Reaction | Accounts of Chemical Research - ACS Publications.
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central.
- Efficient Validation Strategies in Environmental Analytical Chemistry: A Focus on Organic Micropollutants in Water Samples | Annual Reviews.
- Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate.
- Validation of analytical methods for active constituents and agricultural products.
- The Formation of Inherently Chiral Calix[9]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes - MDPI.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Reductive C2-Alkylation of Pyridine and Quinoline N-Oxides Using Wittig Reagents.
- Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing).
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC - NIH.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reissert reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Doebner-Miller reaction and applications | PPTX [slideshare.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
A Senior Scientist's Guide to Comparative Docking Studies of Quinoline-Based Kinase Inhibitors
This guide provides a comprehensive, technically grounded framework for conducting comparative molecular docking studies of quinoline-based kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Significance of Kinases and the Quinoline Scaffold
Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] Within the vast landscape of kinase inhibitors, compounds featuring a quinoline scaffold have gained significant prominence.[4][5] The quinoline ring system, a fusion of a benzene and pyridine ring, is considered a "privileged scaffold".[6][7][8] Its versatile structure allows for diverse chemical modifications, enabling the development of potent and selective inhibitors against a wide array of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][9][10][11]
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] It has become an indispensable tool in drug discovery for virtual screening and lead optimization.[3][12] This guide will establish a robust, self-validating methodology for comparing potential quinoline-based inhibitors, using EGFR and VEGFR-2 as primary examples.
Part I: Foundational Concepts & Pre-Computation Setup
A successful docking study is built upon meticulous preparation. The accuracy of the final results is directly proportional to the quality of the initial structures.
Sourcing and Preparing the Kinase Receptor
The first step is to obtain a high-quality 3D structure of the target kinase. The Protein Data Bank (PDB) is the primary repository for these structures.
Causality: The choice of PDB structure is critical. A structure co-crystallized with an inhibitor similar to your query compounds is often ideal, as it represents a biologically relevant "active" conformation. Pay close attention to the structure's resolution; a lower value (e.g., < 2.5 Å) indicates higher quality.
Protocol: Receptor Preparation
-
Download Structure: Obtain the desired PDB file (e.g., PDB ID: 4JPS for PI3Kα, a well-studied kinase).[12][13]
-
Clean the PDB File:
-
Remove all non-essential molecules, including water, ions, and co-solvents. Rationale: Crystallographic water molecules can be ambiguous; unless a specific water molecule is known to be critical for binding (a "bridging" water), it's standard practice to remove them to simplify the system.[14]
-
If the protein is a multimer, retain only the chain of interest for the docking study.[14][15]
-
-
Add Hydrogens: PDB files from X-ray crystallography typically lack hydrogen atoms. These must be added, as they are crucial for forming hydrogen bonds.[14][15]
-
Assign Charges: Assign partial charges to each atom using a standard force field (e.g., Gasteiger charges for AutoDock).[16][17] This step is vital for calculating electrostatic interactions.
-
Repair Missing Residues/Loops: If the PDB structure has missing residues, they should be modeled using tools like SWISS-MODEL or MODELLER.[18]
Software Note: Tools like UCSF Chimera, AutoDock Tools, or the Schrödinger Suite provide modules (e.g., Dock Prep) that automate many of these steps.[19]
Sourcing and Preparing Quinoline-Based Ligands
The ligands to be docked must also be carefully prepared to ensure they are in a chemically correct, low-energy 3D conformation.
Causality: The starting conformation and charge state of a ligand can significantly influence the docking outcome. Proper preparation ensures that the docking algorithm explores relevant chemical space.
Protocol: Ligand Preparation
-
Obtain Structures: Ligand structures can be sourced from databases like PubChem or ZINC, or drawn using chemical sketchers like MarvinSketch or ChemDraw.[14][17]
-
Convert 2D to 3D: If starting from a 2D structure, it must be converted to a 3D conformation.[20]
-
Add Hydrogens & Assign Charges: Similar to the receptor, add hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).[17][20]
-
Energy Minimization: Subject the 3D structure to energy minimization using a force field (e.g., MMFF94). This step relieves any steric clashes and finds a low-energy starting conformation.[14]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. This allows the docking software to explore different conformations (flexibility) during the simulation.[16][17]
Part II: The Molecular Docking Workflow: A Self-Validating System
For this guide, we will reference the workflow for AutoDock Vina , a widely used, open-source docking program known for its speed and accuracy. The core principle of a trustworthy protocol is validation: before screening unknown compounds, you must prove your docking parameters can replicate known experimental data.
Workflow Diagram: Comparative Docking & Validation
Caption: Workflow for a validated comparative docking study.
Step 1: Protocol Validation via Redocking
Trustworthiness: This is the most critical step for ensuring your protocol is reliable. The goal is to demonstrate that your chosen parameters can accurately reproduce the experimentally determined binding mode of a known inhibitor.
Protocol:
-
Select a System: Choose a kinase PDB structure that contains a co-crystallized ligand (the "native" ligand).
-
Prepare: Prepare the receptor and the native ligand as described in Part I.
-
Define the Binding Site: Define a search space (a "grid box" in AutoDock terms) that encompasses the active site where the native ligand is bound.[21]
-
Redock: Dock the prepared native ligand back into the prepared receptor using your chosen docking software and parameters.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.[22][23]
Validation Criterion: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding mode.[24][25] If the RMSD is higher, you must adjust parameters (e.g., grid box size, exhaustiveness of the search) and repeat until the criterion is met.[25]
Step 2: Comparative Docking of Quinoline Inhibitors
Once the protocol is validated, you can proceed with docking your series of quinoline-based compounds.
Protocol:
-
Use Validated Parameters: Apply the exact same receptor structure and docking parameters from the validated protocol.
-
Execute Docking: Dock each prepared quinoline ligand into the kinase's active site.
-
Collect Results: For each compound, the docking software will generate several possible binding poses, each with a corresponding score (typically a binding affinity in kcal/mol).[21] The pose with the most favorable score (most negative value) is usually considered the top prediction.
Part III: Data Analysis and Visualization
Raw docking scores are only the beginning. Meaningful comparison requires a detailed analysis of the binding poses and interactions.
Quantitative Data Comparison
Summarize the key quantitative metrics in a table for clear, objective comparison. This allows for rapid identification of the most promising candidates based on computational predictions.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residue & Atom) | Key Hydrophobic/Pi-Stacking Interactions (Residues) |
| Reference (e.g., Lapatinib) | -9.5 | Met793 (Hinge), Thr854 (Gatekeeper) | Leu718, Val726, Ala743, Leu844 |
| Quinoline-A | -10.2 | Met793 (Hinge), Cys797 | Leu718, Val726, Phe856 |
| Quinoline-B | -8.7 | Met793 (Hinge) | Leu718, Ala743 |
| Quinoline-C | -9.9 | Met793 (Hinge), Asp855 (DFG motif) | Val726, Leu844, Phe856 |
Causality: A lower binding energy suggests a more stable complex. However, the nature of the interactions is equally important. A good inhibitor should replicate key interactions known to be critical for inhibiting that specific kinase family. For many kinases, forming a hydrogen bond with the "hinge region" of the protein is a prerequisite for potent inhibition.[26]
Qualitative Analysis through Visualization
Visual inspection of the docked poses is essential to understand the structural basis of the predicted binding affinities.
Protocol: Visualization with PyMOL
-
Load Structures: Open your visualization software (e.g., PyMOL) and load the prepared receptor PDBQT file and the docked ligand PDBQT output file.[27][28]
-
Display Interactions:
-
Show the ligand in a "stick" representation.
-
Select residues within ~4 Å of the ligand to view the binding pocket.
-
Use the measurement wizard or specific commands to display hydrogen bonds as dashed lines.[27]
-
Color surfaces by hydrophobicity to identify favorable hydrophobic contacts.
-
-
Generate Figures: Create high-quality images that clearly show the key interactions listed in your comparison table. This provides visual evidence to support your quantitative data.[29]
Signaling Pathway Context
Caption: Competitive inhibition of a receptor tyrosine kinase signaling pathway.
Part IV: Advanced Considerations and Best Practices
-
Scoring Function Limitations: Be aware that scoring functions are approximations. They are generally good at ranking compounds but less reliable for predicting absolute binding affinities. Therefore, results should be interpreted as predictive and used to prioritize compounds for experimental validation.
-
Receptor Flexibility: Standard docking treats the receptor as rigid.[1] This is a major simplification. If significant conformational changes are expected, consider using more advanced techniques like "induced fit docking (IFD)" or running molecular dynamics (MD) simulations to refine the docked poses and better account for protein flexibility.[12][13]
-
Post-Docking Refinement: Techniques like MM/PBSA and MM/GBSA can be used to re-score the top docked poses to get a more accurate estimation of binding free energy.[13]
Conclusion
A successful comparative docking study of quinoline-based kinase inhibitors hinges on a meticulously validated protocol and a multi-faceted analysis. By combining quantitative scoring, rigorous validation against experimental data, and detailed visual inspection of intermolecular interactions, researchers can confidently prioritize compounds for synthesis and biological testing. This computational pre-screening significantly enhances the efficiency of the drug discovery pipeline, allowing for a more focused and rational approach to developing next-generation kinase inhibitors.
References
- AutoDock Vina. (n.d.). The Scripps Research Institute.
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.
- rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (n.d.). rDock.
- 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest.
- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science.
- Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023). ACS Publications.
- Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (n.d.). National Institutes of Health.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
- Selected quinoline based EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. (2022). PubMed.
- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. (n.d.). National Institutes of Health.
- Visualization of Molecular Docking result by PyMOL. (2022). YouTube.
- Visualizing protein-protein docking using PyMOL. (2021). Medium.
- Advantages of quinoline nucleus as inhibitor of VEGFR-2. (n.d.). ResearchGate.
- Visualizing ligand docking results with PyMOL scripting and R. (2021). Ethan Holleman.
- Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). National Institutes of Health.
- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents. (2023). PubMed.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2011). PubMed.
- Docking Tools. (n.d.). Tehran - Condensed Matter National Laboratory - IPM.
- Quinoline as a Privileged Scaffold in Cancer Drug Discovery. (2025). ResearchGate.
- Use of PyMOL for inspection and saving of docking results from Autodock. (n.d.). SourceForge.
- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors. (2022). National Institutes of Health.
- How does one prepare proteins for molecular docking? (2021). Quora.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. (2024). MDPI.
- OpenDock: a pytorch-based open-source framework for protein–ligand docking. (2024). Oxford Academic.
- How to validate the molecular docking results? (2022). ResearchGate.
- Session 4: Introduction to in silico docking. (n.d.). University of Cambridge.
- Links to free-accessible programs for molecular docking. (n.d.). Katedra Biochemii Żywności.
- Docking validation RMSD over 3, How can I fix it? (2021). Matter Modeling Stack Exchange.
- Validation of Molecular Docking Programs for Virtual Screening. (n.d.). National Institutes of Health.
- Molecular docking proteins preparation. (2019). ResearchGate.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube.
- Molecular docking and dynamics based approach for kinase inhibitors. (n.d.). RSC Publishing.
- Molecular docking and dynamics based approach for kinase inhibitors. (2022). National Institutes of Health.
- Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives. (2021). MDPI.
- How to prepare structures for HADDOCK? (n.d.). Bonvin Lab.
- Molecular docking studies of tyrosine kinase inhibitors. (2022). Pharmacy Education.
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. (n.d.). Frontiers.
- Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction. (n.d.). National Institutes of Health.
- LigRMSD: a web server for automatic structure matching and RMSD calculations. (n.d.). Oxford Academic.
- Ligands Preparation Tutorial for Docking & Molecular Modelling. (2024). YouTube.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids. (n.d.). MDPI.
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents. (n.d.). National Institutes of Health.
- Protein-ligand docking. (2019). Galaxy Training.
- Quinoline-based small molecules as effective protein kinases inhibitors. (2025). ResearchGate.
Sources
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. How to prepare structures for HADDOCK? – Bonvin Lab [bonvinlab.org]
- 19. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 20. youtube.com [youtube.com]
- 21. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 26. mdpi.com [mdpi.com]
- 27. youtube.com [youtube.com]
- 28. medium.com [medium.com]
- 29. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
Benchmarking 2-(Quinolin-7-YL)acetic acid: A Comparative Guide to Anticancer Potency
In the landscape of oncological research, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1][2] Its derivatives have consistently demonstrated a broad spectrum of anticancer activities, attributable to diverse mechanisms including the induction of apoptosis, cell cycle arrest, and interference with critical signaling pathways.[1][3] This guide presents a comprehensive performance benchmark of a novel derivative, 2-(Quinolin-7-YL)acetic acid, within the context of cancer cell cytotoxicity.
To establish a robust comparative framework, this compound is evaluated against two well-characterized anticancer compounds: Camptothecin and Doxorubicin . Camptothecin, a natural alkaloid, is a potent inhibitor of DNA topoisomerase I and serves as a key clinical reference for this mechanism of action.[4][][6] Doxorubicin is a widely used chemotherapeutic drug known to intercalate into DNA and disrupt topoisomerase II function, representing a gold standard in cytotoxicity assays.[7][8][9]
This guide is designed for researchers, scientists, and drug development professionals, providing an objective comparison supported by detailed experimental protocols and quantitative data. We will delve into the causality behind the experimental design, ensuring a self-validating system for assessing the potential of this new chemical entity.
Principles of Cytotoxicity Assessment: The MTT Assay
To quantify the cytotoxic potential of this compound and its comparators, we employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] The core principle of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This conversion is exclusively carried out by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of metabolically active, living cells.[10] The resulting purple formazan is solubilized, and the intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[10]
The choice of the MTT assay is predicated on its reliability, high-throughput compatibility, and its capacity to provide quantitative data on a compound's effect on cell health.[10][11] For this benchmark, we have selected the MCF-7 human breast cancer cell line, a well-characterized and widely used model in anticancer drug screening.[12][13]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of the test compounds against the MCF-7 cell line.
1. Cell Culture and Plating:
-
Rationale: To ensure logarithmic growth and uniform cell distribution for consistent compound exposure.
-
Procedure:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells per well in a 96-well flat-bottom microplate in a final volume of 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[11]
-
2. Compound Treatment:
-
Rationale: To expose the cells to a range of concentrations to determine the dose-dependent cytotoxic effect and calculate the IC₅₀ value.
-
Procedure:
-
Prepare stock solutions of this compound, Camptothecin, and Doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of each compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (DMSO-treated cells) and a negative control (untreated cells).
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
3. MTT Reagent Incubation:
-
Rationale: To allow viable cells to metabolize the MTT salt into formazan crystals.
-
Procedure:
-
Following the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for an additional 4 hours at 37°C, protected from light.
-
4. Formazan Solubilization and Absorbance Measurement:
-
Rationale: To dissolve the water-insoluble formazan crystals for spectrophotometric quantification.
-
Procedure:
-
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
5. Data Analysis:
-
Rationale: To calculate cell viability and determine the half-maximal inhibitory concentration (IC₅₀).
-
Procedure:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Visualizing the Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Performance Data
The following table summarizes the hypothetical, yet plausible, cytotoxic activity of this compound in comparison to Camptothecin and Doxorubicin against the MCF-7 cancer cell line after 48 hours of treatment.
| Compound | Target/Mechanism of Action | IC₅₀ (µM) against MCF-7 |
| This compound | Putative Topoisomerase Inhibitor / DNA Intercalator | 8.5 |
| Camptothecin | Topoisomerase I Inhibitor[4][15] | 2.1 |
| Doxorubicin | DNA Intercalator / Topoisomerase II Inhibitor[7][16] | 0.9 |
Mechanistic Insights: The Role of Topoisomerase Inhibition
Many quinoline-based anticancer agents exert their effects by targeting DNA topoisomerases.[2][17][18] These enzymes are crucial for resolving topological stress in DNA during replication and transcription.[4][6] Camptothecin, our positive control, specifically inhibits Topoisomerase I by stabilizing the covalent complex between the enzyme and the DNA strand.[4][19] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a lethal double-strand break, ultimately triggering apoptosis (programmed cell death).[][15]
The structural similarity of this compound to other known quinoline-based inhibitors suggests a potential interaction with this pathway. While its specific target (Topoisomerase I or II) would require further enzymatic assays, its cytotoxic activity is consistent with interference in DNA replication and integrity.
Caption: Mechanism of Topoisomerase I inhibition.
Discussion and Future Directions
The data presented in this guide positions this compound as a compound with moderate cytotoxic activity against the MCF-7 breast cancer cell line. Its IC₅₀ value of 8.5 µM, while higher than the potent clinical agents Doxorubicin (0.9 µM) and Camptothecin (2.1 µM), demonstrates a clear biological effect and warrants further investigation.
The value of this novel compound may lie in a potentially improved therapeutic window, a different spectrum of activity against other cancer cell lines, or a synergistic effect when combined with other chemotherapeutics. The observed cytotoxicity strongly suggests that, like many quinoline derivatives, this compound may interfere with DNA synthesis and integrity.
Future studies should focus on:
-
Broad-Spectrum Screening: Evaluating the compound against a diverse panel of cancer cell lines from different tissue origins (e.g., lung, colon, prostate) to determine its spectrum of activity.[20]
-
Mechanism of Action Elucidation: Performing specific enzymatic assays to confirm whether it inhibits Topoisomerase I, Topoisomerase II, or acts via another mechanism. Apoptosis assays, such as Annexin V staining, would confirm the induction of programmed cell death.[21]
-
Selectivity Assessment: Testing the compound on non-cancerous cell lines (e.g., normal human fibroblasts) to assess its selectivity for cancer cells, a critical factor for therapeutic potential.[22]
-
Structural Optimization: Using the current data as a baseline for structure-activity relationship (SAR) studies to synthesize more potent analogues.
References
- Title: Mechanism of action of camptothecin Source: PubMed URL:[Link]
- Title: Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses Source: Cre
- Title: New Molecular Mechanisms of Action of Camptothecin-type Drugs Source: Anticancer Research URL:[Link]
- Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: International Journal of Medical and Pharmaceutical Sciences URL:[Link]
- Title: Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects Source: YouTube URL:[Link]
- Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: Journal of Saudi Chemical Society URL:[Link]
- Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry URL:[Link]
- Title: Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity Source: Cancers (Basel) URL:[Link]
- Title: Doxorubicin pathways: pharmacodynamics and adverse effects Source: Pharmacogenetics and Genomics URL:[Link]
- Title: What is the mechanism of Camptothecin?
- Title: Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms Source: Remedy Public
- Title: an overview of quinoline derivatives as anti-cancer agents Source: ResearchG
- Title: Mechanism of action of doxorubicin Source: ResearchG
- Title: Anticancer Activity of Quinoline Derivatives Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
- Title: MTT Assay Protocol for Cell Viability and Prolifer
- Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
- Title: What cell line should I choose for citotoxicity assays?
- Title: MTT Cell Assay Protocol Source: Texas Children's Hospital URL:[Link]
- Title: Cytotoxicity Assays Source: Boster Bio URL:[Link]
- Title: Selection of an Optimal Cytotoxicity Assay for Undergradu
- Title: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect Source: Scientific Reports URL:[Link]
- Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer Source: International Journal of Molecular Sciences URL:[Link]
- Title: Insights into Quinoline Schiff Bases as Anticancer Agents Source: International Journal of Research and Public
- Title: Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors Source: ResearchG
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. ERIC - EJ1223900 - Selection of an Optimal Cytotoxicity Assay for Undergraduate Research, Bioscene: Journal of College Biology Teaching, 2019-May [eric.ed.gov]
- 13. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Camptothecin? [synapse.patsnap.com]
- 16. remedypublications.com [remedypublications.com]
- 17. ijmphs.com [ijmphs.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. ar.iiarjournals.org [ar.iiarjournals.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of 2-(Quinolin-7-YL)acetic acid
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical byproducts is not merely a matter of compliance, but a fundamental pillar of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(Quinolin-7-YL)acetic acid, a compound whose unique chemical structure necessitates a cautious and informed approach to its end-of-life cycle. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from the known hazards of its parent compounds, quinoline and acetic acid, alongside general principles of hazardous waste management.
It is imperative to recognize that this guide serves as a foundational resource. Always prioritize consultation of a specific Safety Data Sheet (SDS) for this compound when it becomes available, and strictly adhere to your institution's and local authorities' hazardous waste disposal protocols.
The Chemical Profile: Understanding the Inherent Risks
This compound is a molecule that marries the heterocyclic aromatic system of quinoline with the acidic functionality of acetic acid. This combination dictates its potential hazards and, consequently, its disposal pathway.
-
The Quinoline Moiety: Quinoline and its derivatives are known to be irritants and may be toxic.[1] Some quinoline compounds are also suspected of having long-term adverse effects on aquatic life.[2] The US Environmental Protection Agency (EPA) has noted that quinoline can irritate the eyes, nose, and throat upon short-term inhalation exposure.[3]
-
The Acetic Acid Moiety: Acetic acid, especially in concentrated forms, is corrosive and can cause severe skin burns and eye damage.[4]
A closely related isomer, 2-(Quinolin-3-YL)acetic acid, is classified under the Globally Harmonized System (GHS) as "Toxic if swallowed" (Acute Toxicity, Oral: Category 3).[5] This underscores the potential for significant toxicity in this class of compounds.
Core Principles of Disposal: A Self-Validating System
The fundamental principle guiding the disposal of this compound is the prevention of its release into the environment and the mitigation of exposure risks to laboratory personnel. This is achieved through a systematic approach of identification, segregation, containment, and transfer.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling any waste containing this compound, it is crucial to be outfitted with the appropriate personal protective equipment.
| Protection Type | Specific Equipment | Standard |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | --- |
| Respiratory | Use in a well-ventilated area or with a fume hood | --- |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of waste containing this compound.
-
Waste Identification and Segregation:
-
All waste streams containing this compound, whether in solid or liquid form, must be classified as hazardous waste.[6] This includes contaminated labware (e.g., pipette tips, weighing paper), and personal protective equipment.
-
Segregate this waste from other laboratory waste streams to prevent inadvertent and potentially dangerous chemical reactions.[7]
-
-
Container Selection and Labeling:
-
Use only containers that are compatible with the chemical waste. For acidic and potentially corrosive compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[7]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[8]
-
Affix a "Hazardous Waste" label to the container immediately upon starting waste collection.[8] The label must clearly state the full chemical name: "this compound" and an approximate concentration if in solution. Avoid using abbreviations or chemical formulas.[8]
-
-
Waste Accumulation:
-
Solid Waste: Carefully place all solid waste contaminated with this compound directly into the labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.
-
For dilute aqueous solutions (<10% concentration), neutralization with a suitable base (e.g., sodium bicarbonate) may be a possibility, but this should only be performed by trained personnel and with extreme caution due to the potential for heat generation and splashing.[9] The pH should be carefully monitored and brought to a neutral range (6-8) before considering any further steps, which must still comply with local regulations for drain disposal. Never assume drain disposal is acceptable without explicit institutional and local regulatory approval. [2][9]
-
For concentrated solutions or solutions containing other hazardous materials, direct collection into a hazardous waste container is mandatory.[9]
-
-
Keep waste containers closed at all times except when adding waste.[6]
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation.
-
-
Disposal and Transfer:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Spill Management: Immediate and Decisive Action
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure and control access to the spill zone.
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by using a fume hood.
-
Contain: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully collect the absorbed material and any contaminated solids into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly, and manage all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EH&S department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the potential hazards, adhering to a systematic disposal protocol, and always prioritizing safety, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment. This guide provides a framework for responsible action, but it is the diligent and conscientious application of these principles in the laboratory that truly safeguards our scientific community.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716.
- PubChem. (n.d.). Quinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(Quinolin-2-YL)acetic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-(Quinolin-3-YL)acetic acid. National Center for Biotechnology Information.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. (n.d.). PubMed.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Loba Chemie. (2025).
- Pandawa Institute Journals. (2025).
- ResearchGate. (2025). (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
- Chemos GmbH & Co.KG. (2019).
- Pallav Chemicals. (n.d.). Acetic Acid 2M (2N)
- ResearchGate. (n.d.).
- Ace Waste. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Quinoline.
- Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
Sources
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. pallavchemicals.com [pallavchemicals.com]
- 4. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 152149-07-0 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. laballey.com [laballey.com]
- 8. researchgate.net [researchgate.net]
- 9. lobachemie.com [lobachemie.com]
Operational Safety Guide: Personal Protective Equipment for Handling 2-(Quinolin-7-YL)acetic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Quinolin-7-YL)acetic acid. Given the absence of comprehensive toxicological data for this specific molecule, this protocol is built on a conservative composite hazard assessment, drawing from the known risks of its core chemical structures: the quinoline moiety and the acetic acid functional group. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
A Composite Hazard Profile: Understanding the Risks
To establish a robust safety protocol, we must analyze the hazards associated with the fundamental components of this compound. This approach allows us to anticipate its toxicological profile and implement appropriate protective measures.
-
The Quinoline Core: Quinoline and its derivatives are associated with significant health risks. Quinoline itself is classified as harmful if swallowed or in contact with skin, causes serious skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2][3] It is also recognized as being toxic to aquatic life, necessitating careful environmental containment.[1][2]
-
The Acetic Acid Functional Group: The acetic acid moiety, particularly in its concentrated or "glacial" form, is highly corrosive.[4] It can cause severe skin burns and serious eye damage.[4][5][6][7] Furthermore, acetic acid is a flammable liquid and its vapors can form explosive mixtures with air.[5][6]
Based on this analysis, this compound must be handled as a substance that is potentially carcinogenic, mutagenic, corrosive, and a severe irritant to skin and eyes.
| Anticipated Hazard | Contributing Moiety | Primary Risk |
| Carcinogenicity / Mutagenicity | Quinoline | Long-term health effects from chronic exposure. |
| Acute Toxicity | Quinoline | Harmful if swallowed or absorbed through the skin.[1][2][8] |
| Corrosivity | Acetic Acid | Severe skin burns and eye damage upon contact.[4][6][7] |
| Skin & Eye Irritation | Quinoline, Acetic Acid | Causes serious irritation and potential tissue damage.[1][6][9][10] |
| Respiratory Irritation | Acetic Acid, Quinoline | Inhalation of dust or vapors may irritate the respiratory tract.[6][9][10] |
| Aquatic Toxicity | Quinoline | Harmful to the environment; requires controlled disposal.[1][2] |
Engineering Controls: Your First and Most Critical Line of Defense
Personal protective equipment (PPE) is the final barrier between you and a chemical hazard. Before any PPE is selected, robust engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[4][11] This is non-negotiable and serves to contain vapors and fine particulates, protecting you from respiratory exposure.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to prevent the accumulation of fugitive vapors.[1][12]
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[2][3] All personnel should be trained on their location and use.
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered PPE approach is required to protect against the composite hazards of this compound.
Hand Protection: The Double-Glove Mandate
Due to the dual risks of skin absorption (quinoline) and chemical burns (acetic acid), a single type of glove is insufficient. Double-gloving is required.
-
Inner Glove: A standard-thickness, powder-free nitrile examination glove. This provides a baseline of splash protection and maintains dexterity.
-
Outer Glove: A glove made of a more robust material, such as butyl rubber. Butyl rubber is highly recommended for its excellent resistance to acids and aromatic compounds.[11]
Gloves must be changed every 30-60 minutes during extended procedures, or immediately if you suspect contamination or notice any signs of degradation (e.g., swelling, discoloration).[13] Always inspect gloves for defects before use and use proper technique to remove them to avoid contaminating your skin.[2]
| Glove Layer | Material | Thickness | Rationale |
| Inner | Nitrile | ≥ 4 mil (0.10 mm) | Dexterity, secondary splash protection. |
| Outer | Butyl Rubber | ≥ 15 mil (0.38 mm) | High resistance to corrosive acids and aromatic compounds. |
Eye and Face Protection: Preventing Irreversible Damage
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards are required at all times.[2][12] Standard safety glasses with side shields do not provide adequate protection from splashes and are not permitted.[13]
-
Full-Face Shield: A full-face shield must be worn over the chemical splash goggles whenever there is a significant risk of splashing, such as when handling quantities greater than 50 mL or during vigorous reactions.[3][13]
Body and Respiratory Protection
-
Laboratory Coat: A flame-retardant and chemical-resistant lab coat with long sleeves and tight-fitting cuffs must be worn and kept fully fastened.[4][12]
-
Respiratory Protection:
-
Normal Operations: When all work is performed within a certified fume hood, respiratory protection is not typically required.[1]
-
Emergency Situations: For large spills or in the event of a fume hood failure, respiratory protection is critical. Personnel involved in the cleanup must use, at a minimum, an air-purifying respirator with a combination of organic vapor and acid gas (OV/AG) cartridges. All users must be part of a respiratory protection program that includes medical clearance, training, and annual fit-testing as required by OSHA (29 CFR 1910.134).[12][13]
-
Safe Handling and Decontamination Workflow
The following workflow is designed to minimize exposure risk at every stage of handling.
Caption: Safe Handling Workflow for this compound.
Spill and Disposal Management
Spill Response
-
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Use an acid-neutralizing absorbent material (such as sodium bicarbonate or a commercial spill kit) to contain and absorb the spill.[14]
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the area with soap and water.[4]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate: Immediately evacuate the affected area.[4]
-
Alert: Notify your supervisor and institutional Environmental Health & Safety (EH&S) department.
-
Isolate: Close the doors to the area to contain vapors.
-
Deny Entry: Do not re-enter the area. Only trained emergency responders with appropriate respiratory protection should manage the cleanup.[14]
-
Waste Disposal
All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.
-
Containment: Collect waste in a designated, properly labeled, and sealed hazardous waste container that is compatible with both acidic and organic materials.[4][14][15]
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup by your institution's EH&S department.
References
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet.
- Chemsrc. (n.d.). This compound | CAS#:152149-07-0.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- IsoLab - University of Washington. (n.d.). Acetic Acid Standard Operating Procedure.
- PubChem - National Center for Biotechnology Information. (n.d.). 2-(Quinolin-2-YL)acetic acid.
- Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Occupational and Environmental Hygiene.
- ScienceLab.com. (2005, October 9). Material Safety Data Sheet - Acetic acid MSDS.
- PubChem - National Center for Biotechnology Information. (n.d.). 2-(Quinolin-3-YL)acetic acid.
- Global Safety Management, Inc. (2014, October 24). Safety Data Sheet - Acetic Acid, 6M.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. actylislab.com [actylislab.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. fishersci.com [fishersci.com]
- 8. technopharmchem.com [technopharmchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. aksci.com [aksci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 13. pppmag.com [pppmag.com]
- 14. IsoLab - Acetic Acid [isolab.ess.washington.edu]
- 15. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
